molecular formula C6H4BrClFN B1447633 3-Bromo-6-chloro-2-fluoroaniline CAS No. 943830-81-7

3-Bromo-6-chloro-2-fluoroaniline

Cat. No.: B1447633
CAS No.: 943830-81-7
M. Wt: 224.46 g/mol
InChI Key: YBQMYAOZKDEJHG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7) is a high-purity halogenated aniline offered as a key chemical building block for advanced research and development . With a specified purity of 98%, this compound is designed for use in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical discovery . Halogenated anilines of this type are valuable intermediates in medicinal chemistry, serving as precursors in the synthesis of various heterocyclic compounds, including benzotriazines, and for the introduction of specific substitution patterns onto a molecular scaffold . The presence of bromo, chloro, and fluoro substituents on the aniline ring provides distinct reactivity and allows for selective further functionalization through modern cross-coupling reactions, making it a versatile reagent for creating targeted compound libraries . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-6-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMYAOZKDEJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-81-7
Record name 3-bromo-6-chloro-2-fluoroaniline
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Foundational & Exploratory

3-Bromo-6-chloro-2-fluoroaniline CAS number 943830-81-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline (CAS: 943830-81-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights and methodologies.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic amine that serves as a versatile building block in modern organic chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: an activating amino group and three deactivating but synthetically versatile halogen substituents (bromine, chlorine, and fluorine). This specific substitution pattern offers multiple reaction sites, enabling chemists to construct complex molecular architectures.[2][3]

The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[4] Consequently, this compound is a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

PropertyValueSource
CAS Number 943830-81-7[6][7]
Molecular Formula C₆H₄BrClFN[7][8]
Molecular Weight 224.46 g/mol [7][8]
Predicted Boiling Point 235.2 ± 35.0 °C
Predicted Density 1.809 ± 0.06 g/cm³
Physical State Solid (at ambient temperature)[2]
Purity Typically ≥97%[8][9]
InChI Key YBQMYAOZKDEJHG-UHFFFAOYSA-N[10]
SMILES Nc1c(F)c(Br)ccc1Cl[8]

Molecular Structure and Reactivity Analysis

The reactivity of this compound is governed by the interplay of its substituents on the benzene ring.

Structural Diagram:

Caption: Molecular Structure.

Reactivity Insights:

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The amino group itself can undergo acylation, alkylation, or diazotization.

  • Halogen Atoms (-F, -Cl, -Br): These are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing due to resonance. Their presence offers multiple handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is typically the most reactive site for such transformations.

  • Steric Hindrance: The substituents around the amino group can sterically hinder certain reactions at the adjacent positions.

This combination of functional groups makes this compound a highly versatile intermediate. For instance, the amino group can be protected (e.g., with a Boc group) to allow for selective reactions at the halogen sites.[2]

Synthesis and Purification

While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations.[2][11]

Proposed Synthetic Workflow:

G start 2-Fluoroaniline (Starting Material) step1 Protection of Amino Group (e.g., Acetylation) start->step1 step2 Bromination (e.g., with NBS) step1->step2 step3 Chlorination (e.g., with NCS) step2->step3 step4 Deprotection (Hydrolysis) step3->step4 product This compound step4->product

Caption: Proposed Synthetic Workflow.

Step-by-Step Protocol:

  • Protection of the Amino Group: The highly activating amino group of 2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions and control the regioselectivity of the subsequent halogenation steps.

  • Bromination: The protected aniline is then subjected to electrophilic bromination, likely using N-bromosuccinimide (NBS) in a suitable solvent. The bromine atom is directed to the position para to the activating acetylamino group.

  • Chlorination: Following bromination, chlorination is carried out using a reagent like N-chlorosuccinimide (NCS). The chlorine atom will substitute at one of the remaining activated positions.

  • Deprotection: The protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.

Purification Protocol:

The crude product is typically purified using a multi-step process:

  • Aqueous Extraction: The reaction mixture is first neutralized and then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine to remove water-soluble impurities.

  • Drying: The organic extract is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

  • Chromatography: For high purity, column chromatography on silica gel is employed to separate the desired product from any remaining starting materials, regioisomers, or by-products.[2]

  • Recrystallization: The final purification step often involves recrystallization from a suitable solvent system to obtain a crystalline solid.

Applications in Research and Drug Development

This compound is a valuable precursor for synthesizing a wide range of biologically active molecules.[2][12] Its tri-halogenated structure allows for sequential and site-selective modifications, making it a key component in combinatorial chemistry and lead optimization.

Role in Medicinal Chemistry:

This compound serves as a scaffold for developing novel therapeutic agents. For example, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs. The aniline nitrogen can be functionalized to interact with the hinge region of a kinase, while the halogenated ring can be modified to occupy hydrophobic pockets in the active site.

Hypothetical Signaling Pathway Interaction:

cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Intracellular Kinase receptor->kinase pathway Proliferation Pathway kinase->pathway nucleus Nucleus (Gene Transcription) pathway->nucleus drug Drug Derived from This compound drug->kinase Inhibition

Caption: Hypothetical Drug Action.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow:

sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Elucidation sample->nmr ftir FT-IR Spectroscopy (Functional Group Identification) sample->ftir gcms GC-MS (Molecular Weight and Fragmentation) sample->gcms hplc HPLC (Purity Assessment) sample->hplc

Caption: Analytical Characterization Workflow.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets, with chemical shifts influenced by the surrounding halogen and amino groups. The -NH₂ protons will appear as a broad singlet.
¹³C NMR Distinct signals for each of the six aromatic carbons, with chemical shifts determined by the attached substituents. Carbon-fluorine coupling will be observed.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom, providing information about its chemical environment.
FT-IR Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-halogen stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight (224.46 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[10]

HPLC Method for Purity Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A dilute solution of the compound in a mixture of acetonitrile and water.[13][14]

Safety, Handling, and Storage

Safety AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17]
First Aid (In case of exposure) Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases.[15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][16]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[15]

Hazard Statements (Inferred from similar compounds):

  • Harmful if swallowed, in contact with skin, or if inhaled.[16]

  • Causes skin and eye irritation.[16][18]

  • May cause respiratory irritation.[15][18]

Conclusion

This compound stands out as a highly functionalized and synthetically valuable intermediate. Its unique substitution pattern provides a rich platform for creating diverse and complex molecules, particularly in the realm of pharmaceutical and materials science. A thorough understanding of its reactivity, combined with robust analytical and safety protocols, is key to unlocking its full potential in research and development.

References

3-Bromo-6-chloro-2-fluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline: A Key Intermediate in Synthetic Chemistry

Introduction

This compound is a tri-halogenated aromatic amine that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms at specific positions on the aniline ring—imparts a distinct reactivity profile, making it a sought-after intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development and materials science. The strategic placement of electron-withdrawing halogens and an electron-donating amino group allows for selective functionalization, rendering it a key component in the construction of novel pharmaceutical agents and advanced materials.

Core Molecular and Physicochemical Profile

The identity and fundamental properties of this compound are summarized below. These data are critical for its use in quantitative synthetic work and for predicting its behavior in various chemical environments.

Chemical Identity
IdentifierValue
IUPAC Name This compound[1]
CAS Number 943830-81-7[2][3][4]
Molecular Formula C₆H₄BrClFN[1][2][5]
Molecular Weight 224.46 g/mol [1][2][3][5]
InChI Key YBQMYAOZKDEJHG-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C(=C1F)N)Cl)Br
Physicochemical Properties

Quantitative data for this compound is not extensively published. The table below includes available data and predicted values for related isomers, which can serve as a useful estimation for handling and reaction planning. For instance, the isomer 3-Bromo-2-chloro-6-fluoroaniline has a reported melting point of 61-62°C.[1]

PropertyValue/InformationSource
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Melting Point Data not available; Isomer (CAS 1702023-23-1) melts at 61-62°C[1]
Boiling Point Predicted to be ~244.3°C (for isomer)[1]
Solubility Generally soluble in organic solvents like ethanol, ethyl acetate, and chloroform[6]
Purity Commercially available with purity ≥97-98%[2][3]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound requires a carefully designed strategy to control regioselectivity. The directing effects of the substituents on the aromatic ring govern the outcome of each electrophilic substitution step. A common and logical approach involves the reduction of a corresponding nitrobenzene precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the amine group, revealing 1-bromo-4-chloro-2-fluoro-3-nitrobenzene as the immediate precursor. This nitroaromatic compound can be assembled through sequential halogenation and nitration steps, where the order is chosen to leverage the ortho-, para-, and meta-directing effects of the substituents.

G Target This compound Precursor1 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene Target->Precursor1 Reduction Precursor2 2-Bromo-5-chloro-1-fluorobenzene Precursor1->Precursor2 Nitration Precursor3 4-Chloro-2-fluoroaniline Precursor2->Precursor3 Sandmeyer Reaction

Caption: Retrosynthetic pathway for this compound.

Suggested Synthesis Protocol

This protocol describes the reduction of the nitro group, a common and effective method for aniline synthesis.

Step 1: Reduction of 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid like HCl is a classic and reliable method (Stannous Chloride Reduction).[7] Alternatively, catalytic hydrogenation or using iron powder in acetic acid are also effective and often milder options.[8] The choice of reagent depends on the presence of other reducible functional groups and desired reaction conditions.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, 1-bromo-4-chloro-2-fluoro-3-nitrobenzene (1.0 eq), in a suitable solvent such as ethanol or dioxane.[7]

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

    • Carefully add concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

    • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

    • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH > 8). This will precipitate tin salts.

    • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G cluster_workflow Synthesis Workflow A 1. Dissolve Precursor in Ethanol/Dioxane B 2. Add SnCl2 and HCl A->B C 3. Reflux & Monitor by TLC B->C D 4. Cool & Neutralize (NaOH) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, & Concentrate E->F G 7. Purify via Chromatography F->G H Final Product G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for building more complex molecules. The three distinct halogen atoms provide multiple reactive handles for a variety of coupling and substitution reactions.

  • Pharmaceutical Synthesis: Halogenated anilines are foundational intermediates in the synthesis of pharmaceuticals.[1] The presence of halogens can enhance a drug molecule's binding affinity to its target, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which aids in cell membrane permeability.[1] This compound is a precursor for potential kinase inhibitors, antimicrobial agents, and compounds targeting neurological conditions.[1] The aniline functional group can be readily converted into other functionalities or used in reactions like amide bond formation or diazotization.

  • Agrochemicals: Similar to pharmaceuticals, the bioactivity of halogenated aromatic compounds makes them crucial for the agrochemical industry. They are key intermediates in the production of herbicides and fungicides.[1]

  • Materials Science: Fluorinated aromatic compounds are used to synthesize high-performance polymers with enhanced thermal stability and specific electronic properties.[1] The unique electronic nature of the C-F bond and the other halogens makes this aniline a candidate for developing novel organic electronic materials.

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following techniques are standard for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region would show two signals corresponding to the two protons on the benzene ring. Due to the various couplings with each other and with the fluorine atom, these signals would likely appear as complex multiplets (e.g., doublets of doublets). The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • ¹³C NMR: Six distinct signals would be expected in the aromatic region. The carbons directly attached to the halogens and the nitrogen atom would show characteristic chemical shifts and C-F coupling constants.

    • ¹⁹F NMR: A single signal would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would show a characteristic isotopic distribution due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretching, and C-H and C=C stretching of the aromatic ring. The C-X (halogen) stretches would appear in the fingerprint region.

Safety and Handling

As with all halogenated anilines, this compound should be handled with care, following established laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid all personal contact.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[12]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][12]

    • If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[12]

The toxicological properties of this specific compound have not been thoroughly investigated, and it should be treated as potentially hazardous.[12]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its tri-halogenated structure offers a rich platform for synthetic diversification, enabling the creation of novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers looking to leverage its unique chemical architecture for innovation and discovery.

References

synthesis of 3-Bromo-6-chloro-2-fluoroaniline from nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluoroaniline from Nitroaromatic Precursors

Introduction

The synthesis of polysubstituted anilines is a cornerstone of modern medicinal and materials chemistry. These structures serve as critical building blocks for a diverse array of pharmaceuticals, agrochemicals, and functional organic materials. This compound, in particular, represents a synthetically valuable intermediate due to its unique arrangement of halogen substituents, which offers multiple, distinct points for further chemical modification. However, the precise regiochemical control required to construct such a molecule presents a significant synthetic challenge. The electronic and steric effects of the fluorine, chlorine, and bromine atoms, in conjunction with the nitro group precursor, must be carefully navigated to achieve the desired substitution pattern.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, starting from a nitroaromatic precursor. The narrative emphasizes the underlying chemical principles, the rationale behind procedural choices, and field-proven methodologies for key transformations, including electrophilic aromatic substitution and chemoselective nitro group reduction.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-halogenated aniline necessitates a strategy that installs substituents in a controlled, stepwise manner. The final step in a synthesis originating from a nitroaromatic compound is invariably the reduction of the nitro group to the target aniline. Therefore, the central challenge is the regioselective synthesis of the nitroaromatic precursor, 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene .

A plausible retrosynthetic pathway is outlined below. The strategy hinges on a sequence of electrophilic halogenations on a fluoronitrobenzene core, followed by the final reduction.

G product This compound step3 Chemoselective Reduction product->step3 precursor1 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene step3->precursor1 step2 Electrophilic Chlorination precursor1->step2 precursor2 3-Bromo-2-fluoro-1-nitrobenzene step2->precursor2 step1 Electrophilic Bromination precursor2->step1 start 2-Fluoro-1-nitrobenzene step1->start

Figure 1: Retrosynthetic pathway for this compound.

This multi-step approach leverages a commercially available starting material and proceeds through a sequence of halogenations where the regiochemical outcome is governed by the directing effects of the substituents present in each step.[1]

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-fluoro-1-nitrobenzene

The initial step involves the selective bromination of 2-fluoro-1-nitrobenzene. This transformation is an electrophilic aromatic substitution reaction.

Causality and Mechanistic Insights: The regioselectivity of this reaction is determined by the interplay of the directing effects of the fluorine and nitro substituents.

  • Fluorine (-F): An ortho, para-director and a deactivator.

  • Nitro (-NO₂): A meta-director and a strong deactivator.

The positions ortho (3) and para (5) to the fluorine are activated, while the positions meta (3, 5) to the nitro group are the least deactivated. Both effects converge to direct the incoming electrophile (Br⁺) to positions 3 and 5. This will inevitably lead to a mixture of isomers: 3-bromo-2-fluoro-1-nitrobenzene and 5-bromo-2-fluoro-1-nitrobenzene. The separation of these isomers, typically by fractional distillation or column chromatography, is a critical operation to obtain the pure 3-bromo intermediate required for the subsequent step.

Experimental Protocol: Bromination of 2-Fluoro-1-nitrobenzene
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr fumes), add 2-fluoro-1-nitrobenzene (1.0 eq.).

  • Reaction: Dissolve the starting material in a suitable solvent such as dichloromethane or acetic acid. Add a catalytic amount of iron powder or FeBr₃ (0.1 eq.).

  • Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq.) in the same solvent via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product (a mixture of isomers) must be purified by silica gel column chromatography to isolate 3-bromo-2-fluoro-1-nitrobenzene.

Part 2: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene

The second stage involves the chlorination of the purified 3-bromo-2-fluoro-1-nitrobenzene. This is another electrophilic aromatic substitution.

Causality and Mechanistic Insights: The directing groups now are fluorine (ortho, para), bromine (ortho, para), and nitro (meta).

  • -F (at C2): Directs to positions 1 (blocked), 3 (blocked), 5.

  • -Br (at C3): Directs to positions 2 (blocked), 4, 6.

  • -NO₂ (at C1): Directs to positions 3 (blocked), 5.

The most favorable position for chlorination is position 6. This position is para to the bromine atom and avoids the steric hindrance of substituting at position 4 (between two substituents). While some formation of the 5-chloro isomer is possible, the 6-chloro product is expected to be major.

Experimental Protocol: Chlorination of 3-Bromo-2-fluoro-1-nitrobenzene
  • Setup: In a similar setup to the bromination step, charge the flask with 3-bromo-2-fluoro-1-nitrobenzene (1.0 eq.) and a Lewis acid catalyst such as FeCl₃ or AlCl₃ (1.2 eq.) in a chlorinated solvent like 1,2-dichloroethane.

  • Reaction: Heat the mixture to 50-60 °C.

  • Addition: Bubble chlorine gas through the solution at a controlled rate, or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise. Monitor the reaction progress closely by GC-MS.

  • Completion: Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up: Slowly pour the reaction mixture onto crushed ice and water. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product should be purified via recrystallization or column chromatography to yield pure 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene.

Part 3: Synthesis of this compound

The final transformation is the reduction of the nitro group to an amine. This step must be chemoselective to avoid the undesired reduction (hydrogenolysis) of the carbon-halogen bonds.

Causality and Mechanistic Insights: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of dehalogenation, particularly for aryl bromides and chlorides.[2] Therefore, metal/acid reduction systems are preferred for substrates with multiple halogen substituents. Reagents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic or hydrochloric acid are highly effective and selective for reducing the nitro group while leaving the C-X bonds intact.[3][4]

Experimental Protocol: Reduction of 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene
  • Setup: To a round-bottom flask fitted with a reflux condenser, add 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene (1.0 eq.) and ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure. Add ethyl acetate and slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a 5N NaOH solution until the pH is basic (pH > 8).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the final product, this compound.[4]

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on reaction scale and optimization.

StepTransformationStarting MaterialProductKey ReagentsExpected Yield (%)
1Bromination2-Fluoro-1-nitrobenzene3-Bromo-2-fluoro-1-nitrobenzeneBr₂, FeBr₃40-50% (after separation)
2Chlorination3-Bromo-2-fluoro-1-nitrobenzene3-Bromo-6-chloro-2-fluoro-1-nitrobenzeneCl₂, FeCl₃50-60%
3Reduction3-Bromo-6-chloro-2-fluoro-1-nitrobenzeneThis compoundSnCl₂·2H₂O, EtOH80-95%

Workflow Visualization

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 2-Fluoro-1-nitrobenzene B Mixture of Bromo-isomers A->B Br₂ / FeBr₃ C 3-Bromo-2-fluoro-1-nitrobenzene B->C Chromatography D 3-Bromo-6-chloro-2-fluoro-1-nitrobenzene C->D Cl₂ / FeCl₃ E This compound D->E SnCl₂ / EtOH

Figure 2: Overall synthetic workflow diagram.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of C6H4BrClFN Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation and unambiguous naming of complex organic molecules are paramount. Polysubstituted aromatic compounds, in particular, form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The molecular formula C6H4BrClFN represents a diverse array of constitutional isomers, the specific arrangement of which dictates the molecule's physicochemical properties and biological activity.

This technical guide provides a comprehensive methodology for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature to the isomers of C6H4BrClFN. For the purpose of this guide, we will correctly interpret this formula as a substituted aniline, C6H2(NH2)BrClF, where the benzene ring is substituted with an amino group, a bromine atom, a chlorine atom, and a fluorine atom. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the naming conventions, a systematic approach to naming specific isomers, and practical insights into their synthesis and spectroscopic differentiation.

Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Anilines

The systematic naming of a polysubstituted benzene derivative follows a hierarchical set of rules designed to generate a unique name for a specific structure. For the isomers of aminobromochlorofluorobenzene, these rules are as follows:

Identification of the Parent Compound

When a benzene ring contains a functional group that imparts a common name, that common name is typically used as the parent name in IUPAC nomenclature.[1][2] The amino group (-NH2) on a benzene ring gives the parent molecule aniline . As the amino group has a higher priority than halogen substituents, aniline is the correct parent name.[3][4][5]

Assigning Locants: The Principle of Lowest Numbers

Once the parent compound is identified, the carbon atoms of the benzene ring must be numbered to define the positions of the other substituents.

  • Principal Functional Group at C1 : The carbon atom bearing the principal functional group (the amino group in this case) is assigned locant 1.[1]

  • Lowest Locant Rule : The ring is numbered (either clockwise or counter-clockwise) to assign the lowest possible set of numbers to the remaining substituents. The "lowest" set is determined at the first point of difference when comparing the sets of locants. For example, the set (1, 2, 4, 6) is lower than (1, 2, 5, 6).

Alphabetical Ordering of Substituents

The substituents are listed in alphabetical order as prefixes to the parent name, irrespective of their locant number. For the compounds , the order is bromo , chloro , fluoro .

Part 2: Systematic Naming of Representative Isomers

With the foundational rules established, we can now apply them to determine the IUPAC names for specific constitutional isomers of C6H2(NH2)BrClF. Below are three distinct examples demonstrating the application of these principles.

Example Isomer 1: 4-Bromo-2-chloro-6-fluoroaniline
  • Step 1: Parent Identification : The molecule is an aniline.

  • Step 2: Locant Assignment : The -NH2 group is at C1. We must number the ring to give the lowest locants to the bromo, chloro, and fluoro groups.

    • Clockwise numbering: Substituents are at positions 2 (F), 4 (Br), and 6 (Cl). Locant set: (2, 4, 6).

    • Counter-clockwise numbering: Substituents are also at positions 2 (Cl), 4 (Br), and 6 (F). Locant set: (2, 4, 6).

  • Step 3: Alphabetical Citation : The locant set is the same in both directions. In such a tie, alphabetical priority is used to determine the numbering direction; 'bromo' comes before 'chloro' and 'fluoro'. However, the IUPAC recommendation is to give the lowest number to the substituent cited first in the name. Since the set of locants is identical (2,4,6) regardless of direction, we proceed to alphabetize the prefixes. The substituents are cited alphabetically: bromo, chloro, fluoro.

  • Final Name : 4-Bromo-2-chloro-6-fluoroaniline

Example Isomer 2: 2-Bromo-4-chloro-5-fluoroaniline
  • Step 1: Parent Identification : The molecule is an aniline.

  • Step 2: Locant Assignment : The -NH2 group is at C1.

    • Numbering Path A: Gives substituents at positions 2, 4, and 5. Locant set: (2, 4, 5).

    • Numbering Path B: Gives substituents at positions 3, 4, and 6. Locant set: (3, 4, 6).

    • Decision: Comparing the sets (2, 4, 5) and (3, 4, 6), the first point of difference is 2 versus 3. Therefore, (2, 4, 5) is the lower set.

  • Step 3: Alphabetical Citation : The substituents are bromo (at C2), chloro (at C4), and fluoro (at C5). They are cited alphabetically.

  • Final Name : 2-Bromo-4-chloro-5-fluoroaniline

Example Isomer 3: 5-Bromo-2-chloro-3-fluoroaniline
  • Step 1: Parent Identification : The molecule is an aniline.

  • Step 2: Locant Assignment : The -NH2 group is at C1.

    • Numbering Path A: Gives substituents at positions 2 (Cl), 3 (F), and 5 (Br). Locant set: (2, 3, 5).

    • Numbering Path B: Gives substituents at positions 3 (Br), 5 (F), and 6 (Cl). Locant set: (3, 5, 6).

    • Decision: Comparing the sets (2, 3, 5) and (3, 5, 6), the set (2, 3, 5) is lower.

  • Step 3: Alphabetical Citation : The substituents are bromo (at C5), chloro (at C2), and fluoro (at C3). They are cited alphabetically.

  • Final Name : 5-Bromo-2-chloro-3-fluoroaniline

Data Summary Table
Isomer Structure (Representation)Substituent PositionsLocant SetIUPAC Name
NH2 at C1, Br at C4, Cl at C2, F at C62, 4, 6(2,4,6)4-Bromo-2-chloro-6-fluoroaniline
NH2 at C1, Br at C2, Cl at C4, F at C52, 4, 5(2,4,5)2-Bromo-4-chloro-5-fluoroaniline
NH2 at C1, Br at C5, Cl at C2, F at C32, 3, 5(2,3,5)5-Bromo-2-chloro-3-fluoroaniline

Part 3: Visualization of the IUPAC Naming Workflow

To further clarify the logical process, the following diagram illustrates the decision-making workflow for naming a complex isomer, using 4-Bromo-2-chloro-6-fluoroaniline as an example.

IUPAC_Naming_Workflow Start Start with Molecular Structure (C6H2(NH2)BrClF) Parent Identify Parent Compound Contains -NH2 on Benzene Ring Start->Parent Parent_Name Parent Name is Aniline Parent->Parent_Name Locant1 Assign Locant 1 to Carbon with -NH2 Group Parent_Name->Locant1 Numbering Identify Substituent Positions and Determine Lowest Locant Set Locant1->Numbering Numbering_Choice Clockwise: 2(Cl), 4(Br), 6(F) Counter-Clockwise: 2(F), 4(Br), 6(Cl) Both yield {2, 4, 6} -> Tie Numbering->Numbering_Choice Alphabetize List Substituents Alphabetically: Bromo, Chloro, Fluoro Numbering_Choice->Alphabetize Locant set is identical Assemble Assemble Final Name: [Locant]-[Substituent] + Parent Alphabetize->Assemble Final_Name 4-Bromo-2-chloro-6-fluoroaniline Assemble->Final_Name

IUPAC Naming Workflow for a Polysubstituted Aniline.

Part 4: Experimental Validation and Isomer Differentiation

The theoretical naming of isomers must be complemented by practical methods for their synthesis and structural confirmation. This section provides a self-validating framework for ensuring the correct structure-name correlation.

General Synthetic Protocol

The synthesis of polyhalogenated anilines often begins with the nitration of a corresponding benzene derivative, followed by the reduction of the nitro group to an amine.[6] Subsequent regioselective halogenation steps can then be performed.

Protocol: Synthesis of a Halogenated Aniline Derivative

  • Nitration : Start with a suitable dihalobenzene (e.g., 1-bromo-3-chlorobenzene). React with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature to introduce a nitro group (-NO2). The position of nitration is directed by the existing substituents.

  • Reduction : The resulting nitro-dihalobenzene is reduced to the corresponding aniline. A common and mild method involves using metallic iron (Fe) in acetic acid or stannous chloride (SnCl2) in ethanol.[6] This avoids the potential for dehalogenation that can occur with catalytic hydrogenation.

  • Subsequent Halogenation : The synthesized dihaloaniline is then subjected to further halogenation (e.g., fluorination using a reagent like Selectfluor) to introduce the final halogen. The amino group is a strong activating group and will direct the position of this final substitution.

  • Purification and Characterization : The final product is purified using techniques such as column chromatography or recrystallization. The structure of the purified isomer is then confirmed using the spectroscopic methods detailed below.

Spectroscopic Differentiation of Isomers

Constitutional isomers, while having the same molecular formula, possess unique electronic and symmetric environments, leading to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for differentiation.[7][8]

¹H NMR Spectroscopy: The number of signals, their chemical shifts (δ), and their coupling patterns (multiplicity) in the aromatic region (typically 6.5-8.0 ppm) are highly informative.[9]

  • Number of Signals : The symmetry of the isomer determines the number of unique aromatic protons. A highly symmetric isomer will have fewer signals than an asymmetric one.

  • Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons provides information about their relative positions. Ortho coupling (³JHH) is typically 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule, which is dictated by its symmetry.[10]

Predicted ¹H NMR Data for Representative Isomers (Aromatic Region)

IUPAC NameAromatic ProtonsPredicted No. of SignalsPredicted Multiplicity and Coupling
4-Bromo-2-chloro-6-fluoroaniline H-3, H-52H-3: Doublet of doublets (³JHH, ⁴JHF)H-5: Doublet of doublets (³JHH, ⁴JHCl)
2-Bromo-4-chloro-5-fluoroaniline H-3, H-62H-3: Doublet (³JHH)H-6: Singlet (or very small coupling)
5-Bromo-2-chloro-3-fluoroaniline H-4, H-62H-4: Doublet of doublets (³JHH, ³JHF)H-6: Doublet (³JHH)

Note: Predicted data is illustrative. Actual chemical shifts are influenced by the complex interplay of all substituents. The key diagnostic is the unique combination of signal count and splitting patterns for each isomer.

Conclusion

The IUPAC nomenclature provides a robust and logical framework for the unambiguous naming of complex molecules such as the isomers of C6H4BrClFN. By correctly identifying the parent compound as aniline, applying the principles of lowest locants for substituents, and citing them in alphabetical order, any constitutional isomer can be named systematically. This systematic approach, when coupled with modern synthetic strategies and powerful spectroscopic techniques like NMR, provides the essential toolkit for researchers in drug development and chemical sciences to confidently synthesize, identify, and communicate their molecular discoveries.

References

A Technical Guide to the Solubility of 3-Bromo-6-chloro-2-fluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-chloro-2-fluoroaniline, a halogenated aromatic amine of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility in organic solvents. It offers a robust theoretical framework based on molecular structure, intermolecular forces, and predictive models such as Hansen Solubility Parameters. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Chemical Process Development

This compound (C₆H₄BrClFN, Molar Mass: 224.46 g/mol ) is a highly substituted aniline derivative.[1][2] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical physicochemical parameter that dictates the efficiency of synthetic reactions, the viability of purification techniques such as crystallization, and the ultimate formulation of active pharmaceutical ingredients (APIs). A judicious choice of solvent, informed by solubility data, can significantly impact process yield, purity, and cost-effectiveness.

This guide addresses the current information gap regarding the quantitative solubility of this compound. It provides a foundational understanding of the factors influencing its solubility and equips the reader with the necessary tools to empirically determine this crucial parameter.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene core is inherently non-polar and will interact favorably with aromatic and non-polar solvents through π-π stacking and van der Waals forces.

  • Halogen Substituents (Br, Cl, F): The electronegative halogen atoms introduce polarity to the molecule, creating dipole moments. These groups can participate in dipole-dipole interactions with polar solvents.

  • The Amino Group (-NH₂): This is the most significant group for determining solubility in polar protic solvents. The N-H bonds can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[4][5]

Qualitative Solubility Predictions

Based on these structural features, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe amino group can form strong hydrogen bonds with the hydroxyl groups of these solvents.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe dipole moments of these solvents can effectively solvate the polar regions of the aniline derivative. The absence of strong hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Non-Polar Toluene, Hexane, CyclohexaneLowThe significant polarity and hydrogen bonding capability of the amino group will limit its interaction with non-polar hydrocarbon solvents.[3]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have dipole moments and can interact with the polar C-X bonds of the solute. Their ability to accept hydrogen bonds is weak, which may limit solubility.
Predictive Modeling: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6] The principle states that substances with similar HSP values are likely to be miscible.

The workflow for utilizing HSP for solvent selection is as follows:

HSP_Workflow cluster_0 Theoretical Prediction cluster_1 Solvent Screening cluster_2 Experimental Validation A Estimate HSP of This compound C Calculate HSP Distance (Ra) between Solute and Solvents A->C B Obtain HSP of Common Solvents B->C D Rank Solvents by Ra (Smaller Ra = Higher Predicted Solubility) C->D E Experimentally Determine Solubility in Top-Ranked Solvents D->E Solubility_Protocol start Start prep 1. Preparation - Accurately weigh solute. - Measure solvent volume. start->prep equil 2. Equilibration - Combine solute and solvent. - Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil settle 3. Phase Separation - Cease agitation. - Allow undissolved solid to settle. equil->settle sample 4. Sampling - Withdraw a known volume of the clear supernatant. settle->sample analyze 5. Analysis - Quantify the solute concentration in the supernatant (e.g., via HPLC, UV-Vis). sample->analyze calc 6. Calculation - Determine solubility in g/L or mol/L. analyze->calc end End calc->end

References

hazards associated with 3-Bromo-6-chloro-2-fluoroaniline exposure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards Associated with 3-Bromo-6-chloro-2-fluoroaniline Exposure

Introduction

This compound is a halogenated aromatic amine, a class of compounds pivotal in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique chemical properties for drug development professionals. However, this complex halogenation also raises significant safety considerations. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, offering a framework for its safe handling and use in a research and development setting. Due to a lack of extensive toxicological studies on this specific molecule, this guide synthesizes available data for the compound with established knowledge of structurally related halogenated anilines to provide a thorough risk assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and potential for exposure.

PropertyValueSource
CAS Number 943830-81-7[1][2]
Molecular Formula C₆H₄BrClFN[1][3]
Molecular Weight 224.46 g/mol [1][3]
Appearance Not explicitly stated, likely a solid
Storage Store at 4°C, protected from light[1]

Toxicological Profile: A Synthesis of Knowns and Inferences

The toxicological properties of this compound have not been thoroughly investigated.[3] However, the hazards can be inferred from the data available on similar halogenated anilines and the general toxicological principles of this class of compounds.

Acute Toxicity

While specific LD50 values for this compound are not available, related halogenated anilines are known to be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] The primary routes of occupational exposure are inhalation of dust particles and skin contact.

  • Oral: Harmful if swallowed. Ingestion may lead to systemic toxicity.

  • Dermal: Harmful in contact with skin. The lipophilic nature of halogenated aromatic compounds can facilitate skin absorption.

  • Inhalation: May cause respiratory irritation.[3] Inhalation of dust can lead to irritation of the respiratory tract.

Skin and Eye Irritation

Based on data for analogous compounds, this compound is expected to be a skin and eye irritant.[4][7][8]

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[7] Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation: Causes serious eye irritation.[4][7] Contact with eyes can result in pain, redness, and potential damage to the cornea.

Sensitization

There is no specific data on the sensitization potential of this compound. However, some aromatic amines are known to be skin sensitizers, and this possibility should not be dismissed.

Chronic Toxicity and Systemic Effects

The long-term health effects of exposure to this compound are unknown. Chronic exposure to other halogenated anilines has been associated with a range of systemic effects. The primary concern with aniline derivatives is their effect on the blood, specifically the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of this compound.[3] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[3] However, some aniline derivatives have been shown to be mutagenic and carcinogenic, warranting a cautious approach.

Environmental Hazards

The environmental fate and effects of this compound have not been determined. However, halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[9] It is crucial to prevent the release of this compound into drains and waterways.[3][10]

Experimental Workflow: Safe Handling and Emergency Protocols

A rigorous and proactive approach to safety is paramount when working with this compound. The following workflow outlines the essential steps for minimizing exposure and responding effectively to emergencies.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep1 Risk Assessment: Review SDS and literature prep2 Engineering Controls: Verify fume hood functionality prep1->prep2 prep3 PPE Selection: Gloves, lab coat, safety glasses prep2->prep3 hand1 Weighing and Transfer: Perform in a fume hood prep3->hand1 Proceed with caution hand2 Solution Preparation: Use appropriate solvent and containment hand1->hand2 hand3 Reaction Setup: Ensure closed system or adequate ventilation hand2->hand3 clean1 Decontamination: Wipe down surfaces hand3->clean1 After experiment clean2 Waste Segregation: Collect in labeled hazardous waste container clean1->clean2 clean3 PPE Removal: Remove and dispose of gloves properly clean2->clean3 em1 Spill em_spill_proc Evacuate, ventilate, and use absorbent material em1->em_spill_proc Follow spill protocol em2 Exposure em_exp_proc Move to fresh air, flush affected area, seek medical attention em2->em_exp_proc Follow exposure protocol G cluster_controls Control Measures substance This compound (Potential Hazard) eng_controls Engineering Controls (Fume Hood) substance->eng_controls is managed by ppe Personal Protective Equipment (Gloves, Goggles) substance->ppe is managed by admin_controls Administrative Controls (SOPs, Training) substance->admin_controls is managed by safe_handling Safe Handling Practices eng_controls->safe_handling enable ppe->safe_handling enable admin_controls->safe_handling enable minimized_exposure Minimized Exposure Risk safe_handling->minimized_exposure leads to

References

The Versatile Virtuosos: A Technical Guide to the Research Applications of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated anilines, a class of aromatic compounds characterized by an amino group and one or more halogen substituents on the benzene ring, represent a cornerstone of modern chemical research. Their unique electronic and steric properties, imparted by the presence and nature of the halogen atom, render them exceptionally versatile building blocks and functional molecules. This guide provides an in-depth exploration of the multifaceted applications of halogenated anilines across critical research domains, including medicinal chemistry, materials science, and organic synthesis. We will delve into the fundamental principles governing their reactivity and utility, present detailed experimental protocols for their application, and offer insights into the causal relationships between their structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of these compounds in their work.

The Core of Versatility: Understanding the Halogen's Influence

The utility of a halogenated aniline is fundamentally dictated by the specific halogen substituent(s) (F, Cl, Br, I) and their position on the aromatic ring. These atoms exert a profound influence on the molecule's physicochemical properties through a combination of inductive and resonance effects, as well as their ability to participate in specific non-covalent interactions.

  • Electronic Modulation: Halogens are more electronegative than carbon, leading to a polarization of the carbon-halogen bond. This inductive effect withdraws electron density from the aromatic ring, influencing the reactivity of both the ring and the amino group. The extent of this effect decreases down the group (F > Cl > Br > I)[1][2].

  • Halogen Bonding: A key feature, particularly for heavier halogens (Cl, Br, I), is their ability to act as halogen bond donors[3][4]. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base[3]. This directional and tunable interaction is increasingly exploited in drug design and crystal engineering to enhance binding affinity and control molecular assembly[4][5].

  • Steric and Lipophilic Contributions: The size of the halogen atom increases down the group, providing a means to introduce steric bulk and modulate the lipophilicity of a molecule. This is a critical parameter in drug design, influencing membrane permeability and bioavailability[6].

The interplay of these factors makes halogenated anilines highly tunable synthons, allowing for the fine-tuning of molecular properties for specific applications.

Pillars of Modern Medicine: Halogenated Anilines in Drug Discovery and Development

The prevalence of halogenated anilines in pharmaceuticals underscores their importance in medicinal chemistry[7]. They serve as crucial intermediates and pharmacophores in a wide array of therapeutic agents.

Enhancing Bioactivity and Modulating Pharmacokinetics

The introduction of halogens into an aniline scaffold can significantly impact a drug candidate's profile:

  • Increased Potency: Halogen atoms can enhance binding affinity to biological targets through halogen bonding with amino acid residues like backbone carbonyls, serines, and tyrosines[3][4]. This has been successfully applied in the optimization of kinase inhibitors and other therapeutic agents[4].

  • Metabolic Stability: The aniline moiety itself can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic metabolites[8]. Halogenation can block sites of metabolism, thereby increasing the drug's half-life and reducing toxicity.

  • Improved Membrane Permeability: By increasing lipophilicity, halogen substituents can improve a drug's ability to cross cell membranes and reach its target.

Antimicrobial Agents

Aniline derivatives have demonstrated significant potential as antimicrobial agents, and halogenation can further enhance this activity[9]. For instance, certain trifluoro-anilines have shown both antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus[9]. The incorporation of halogens into Schiff base ligands, which can be synthesized from halogenated anilines, has also been shown to improve the antimicrobial properties of the resulting metal complexes[6].

Experimental Protocol: Synthesis of a Halogenated Schiff Base Ligand and its Copper(II) Complex

This protocol outlines the synthesis of a halogenated Schiff base ligand from a chloroaniline derivative and its subsequent complexation with copper(II) acetate, a common procedure in the development of novel antimicrobial agents[6].

Materials:

  • 2-Chloroaniline

  • 3,5-Dichlorosalicylaldehyde

  • Methanol

  • Copper(II) acetate monohydrate

Procedure:

  • Ligand Synthesis:

    • Dissolve 1.0 mmol of 3,5-dichlorosalicylaldehyde in 20 mL of methanol in a round-bottom flask.

    • In a separate beaker, dissolve 1.0 mmol of 2-chloroaniline in 10 mL of methanol.

    • Add the 2-chloroaniline solution dropwise to the aldehyde solution at room temperature with constant stirring.

    • Continue stirring the resulting colored mixture for 1 hour.

    • The formation of the Schiff base ligand can be monitored by thin-layer chromatography (TLC).

    • Isolate the product by filtration, wash with cold methanol, and dry under vacuum.

  • Complex Synthesis:

    • Suspend 1.0 mmol of the synthesized Schiff base ligand in 20 mL of methanol in a round-bottom flask.

    • In a separate beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 15 mL of hot methanol.

    • Add the hot copper(II) acetate solution to the ligand suspension with vigorous stirring.

    • Reflux the mixture for 2-3 hours.

    • Allow the solution to cool to room temperature. The copper complex will precipitate out.

    • Collect the solid product by filtration, wash with methanol, and dry in a desiccator.

Characterization:

  • The synthesized ligand and complex should be characterized by techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm their structures.

Crafting Advanced Materials: The Role in Polymer Science and Nonlinear Optics

The unique properties of halogenated anilines extend beyond the biological realm into the design of advanced materials with tailored functionalities.

Building Blocks for High-Performance Polymers

Halogenated anilines are valuable monomers and precursors in the synthesis of specialized polymers. The presence of halogens can impart desirable properties such as:

  • Flame Retardancy: Halogenated compounds, when incorporated into polymers, can act as flame retardants by releasing halogen radicals upon heating, which interrupt the radical chain reactions of combustion[10].

  • Chemical Resistance: The strong carbon-halogen bonds can enhance the chemical stability and resistance of the resulting polymers.

  • Supramolecular Assembly: Halogen bonding is being increasingly utilized in polymer science to direct the self-assembly of macromolecules, leading to the formation of functional supramolecular polymers and materials[11].

Nonlinear Optical (NLO) Materials

Halogenated aniline oligomers have been investigated for their potential in nonlinear optics[12]. The introduction of halogens and other electron-donating or withdrawing groups can significantly enhance the first and second hyperpolarizabilities of these molecules, making them promising candidates for applications in optical devices[12].

The Synthetic Chemist's Toolkit: Halogenated Anilines as Versatile Intermediates

In organic synthesis, halogenated anilines are indispensable building blocks, offering multiple reactive sites for the construction of complex molecules[13].

Precursors in Cross-Coupling Reactions

The halogen atom on the aniline ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, enabling the rapid diversification of molecular scaffolds. Bromo- and iodoanilines are particularly useful in this context due to their higher reactivity.

Synthesis of Dyes and Pigments

Halogenated anilines are key intermediates in the production of azo dyes and pigments[14][15]. The synthesis typically involves the diazotization of the aniline's amino group, followed by coupling with another aromatic compound[14]. The halogen substituent influences the electronic properties of the resulting dye molecule, affecting its color and lightfastness[14]. For example, 4-chloroaniline is a crucial precursor for a variety of vibrant and stable colorants[14].

Experimental Workflow: Diazotization of a Halogenated Aniline for Azo Dye Synthesis

This workflow illustrates the general procedure for the diazotization of a chloroaniline and its subsequent coupling to form an azo dye[16].

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling chloroaniline 2-Chloroaniline di_mix Reaction Mixture chloroaniline->di_mix na_no2 NaNO₂ na_no2->di_mix hcl HCl (aq) hcl->di_mix 0-5 °C diazonium_salt 2-Chlorobenzenediazonium Chloride co_mix Coupling Mixture diazonium_salt->co_mix Addition di_mix->diazonium_salt Formation phenol Phenol phenol->co_mix naoh NaOH (aq) naoh->co_mix azo_dye Azo Dye Product co_mix->azo_dye Formation

Figure 1: Workflow for the synthesis of an azo dye from a halogenated aniline.

Environmental Considerations: Biodegradation and Biotransformation

The widespread use of halogenated anilines in industry necessitates an understanding of their environmental fate[17]. While some halogenated anilines are toxic and persistent pollutants, various microorganisms have evolved enzymatic pathways to degrade these compounds[17][18][19]. The biodegradation of chloroanilines, for instance, can proceed through dioxygenation followed by deamination to form the corresponding chlorocatechol[17]. Research in this area is crucial for developing bioremediation strategies for contaminated sites.

Conclusion

Halogenated anilines are far more than simple substituted aromatics; they are enabling tools that empower researchers across a spectrum of scientific disciplines. Their tunable electronic properties, coupled with the unique reactivity and interaction capabilities imparted by the halogen atom, provide a powerful platform for the rational design of new drugs, advanced materials, and complex organic molecules. As our understanding of concepts like halogen bonding deepens and synthetic methodologies become more sophisticated, the potential applications of these versatile compounds will undoubtedly continue to expand, solidifying their role as indispensable components in the modern research landscape.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-6-chloro-2-fluoroaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Halogenated anilines are a cornerstone of medicinal chemistry, serving as versatile building blocks for a diverse array of therapeutic agents. Among these, 3-Bromo-6-chloro-2-fluoroaniline emerges as a particularly valuable synthon, offering multiple points for chemical modification with distinct reactivity. Its unique substitution pattern—a trifecta of bromo, chloro, and fluoro groups on an aniline scaffold—provides chemists with a powerful tool for the regioselective construction of intricate molecular frameworks, particularly in the synthesis of kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed experimental protocols and scientific rationale.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety considerations of this compound is fundamental for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 943830-81-7
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol [3]
Appearance Off-white to light yellow crystalline powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH). Insoluble in water.

Safety Precautions:

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety. The following is a summary of key safety information.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wear protective gloves, clothing, and eye/face protection.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • First Aid:

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • In case of skin contact: Wash off with plenty of soap and water.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Application in Kinase Inhibitor Synthesis: A Strategic Approach

The unique electronic and steric properties of this compound make it an ideal starting material for the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that control cell growth and proliferation.[2] The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-Br > C-Cl, allowing for selective functionalization at the bromine-bearing position while leaving the chlorine atom available for subsequent transformations.

The following sections detail protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to this compound for the construction of a hypothetical, yet representative, kinase inhibitor core structure.

Diagram of Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Ester, Pd catalyst, Base) A->B Step 1 C Intermediate 1 (Aryl-substituted aniline) B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) C->D Step 2 E Final Kinase Inhibitor Core D->E

Caption: Synthetic workflow for a kinase inhibitor core from this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5] In the case of this compound, the C-Br bond will selectively undergo oxidative addition to the palladium(0) catalyst, allowing for the introduction of an aryl or heteroaryl moiety at this position.[6]

Objective: To synthesize a 3-aryl-6-chloro-2-fluoroaniline intermediate, a common scaffold in kinase inhibitors.

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialMajor chemical suppliers
Arylboronic acid or esterCoupling partnerMajor chemical suppliers
Pd(dppf)Cl₂Palladium catalystMajor chemical suppliers
K₂CO₃ or Cs₂CO₃BaseMajor chemical suppliers
1,4-DioxaneSolventMajor chemical suppliers
WaterCo-solventN/A
Inert gas (Nitrogen or Argon)To maintain an inert atmosphereN/A

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its stability and effectiveness with a wide range of substrates.

  • Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow

G A Add Reactants to Schlenk Flask (Aniline, Boronic Ester, Catalyst, Base) B Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat Reaction Mixture (80-100 °C) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Aqueous Work-up (EtOAc, Water, Brine) E->F G Purification (Column Chromatography) F->G H Characterize Product G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] After the Suzuki coupling, the remaining chloro group on the aniline ring can be substituted with a primary or secondary amine, a common step in elongating the kinase inhibitor scaffold to interact with the hinge region of the kinase.

Objective: To introduce a key amine functionality at the C-6 position of the 3-aryl-6-chloro-2-fluoroaniline intermediate.

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialPurposeTypical Supplier
3-Aryl-6-chloro-2-fluoroanilineStarting MaterialSynthesized in Protocol 1
Primary or Secondary AmineCoupling partnerMajor chemical suppliers
Pd₂(dba)₃ or Pd(OAc)₂Palladium sourceMajor chemical suppliers
XPhos, RuPhos, or other biarylphosphine ligandLigandMajor chemical suppliers
NaOtBu or K₃PO₄BaseMajor chemical suppliers
Toluene or DioxaneAnhydrous solventMajor chemical suppliers
Inert gas (Nitrogen or Argon)To maintain an inert atmosphereN/A

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-aryl-6-chloro-2-fluoroaniline (1.0 eq), the desired amine (1.2 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 2.0 eq) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficient coupling of aryl chlorides, which are generally less reactive than aryl bromides.[9]

  • Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L)₂ OA->PdII Amine Amine Coordination PdII->Amine HNR₂ PdAmine [Ar-Pd(II)(NHR₂)(L)₂]⁺Cl⁻ Amine->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR₂(L)₂ Deprot->PdAmido RE Reductive Elimination PdAmido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of pharmaceutical intermediates. Its distinct halogen substitution pattern allows for predictable and regioselective transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to sequentially modify the molecule at the C-3 and C-6 positions provides a robust strategy for the construction of complex, multi-functionalized aromatic compounds, particularly those with applications as kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively harness the synthetic potential of this valuable intermediate.

References

The Strategic Utility of 3-Bromo-6-chloro-2-fluoroaniline in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the intricate world of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Halogenated anilines are a cornerstone of drug discovery, offering a versatile scaffold that can be readily functionalized to create complex molecular architectures. Among these, 3-Bromo-6-chloro-2-fluoroaniline stands out as a particularly valuable building block. The unique arrangement of its three halogen substituents—bromine, chlorine, and fluorine—on the aniline ring provides a nuanced reactivity profile that can be exploited for selective chemical transformations. This allows for the controlled, stepwise construction of intricate molecules, making it an invaluable asset in the synthesis of modern APIs, particularly in the realm of kinase inhibitors and antiviral medications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, reactivity, and practical applications of this compound. We will explore its role in key synthetic transformations and provide detailed protocols for its utilization, empowering you to leverage its full potential in your drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The following table summarizes the key data for this compound.

PropertyValue
CAS Number 943830-81-7[1]
Molecular Formula C₆H₄BrClFN[1][2]
Molecular Weight 224.46 g/mol [2]
Appearance Off-white to light yellow crystalline powder
Melting Point 61-62°C[2]
Boiling Point ~244.3°C (Predicted)[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water.

The Reactivity Landscape: A Tale of Three Halogens

The synthetic utility of this compound is largely dictated by the differential reactivity of its three halogen atoms. This allows for regioselective functionalization, a critical aspect of complex molecule synthesis.

  • The Bromo Group (Position 3): The carbon-bromine bond is the most labile of the three carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions. This high reactivity allows for the selective introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Stille couplings, and the formation of C-N bonds through Buchwald-Hartwig amination. In some synthetic strategies, the bromo group can also serve as a temporary blocking group, which is later removed via hydrogenation.

  • The Chloro Group (Position 6): The carbon-chlorine bond is significantly less reactive than the carbon-bromine bond in palladium-catalyzed reactions. This difference in reactivity is the cornerstone of the building block's utility, enabling selective functionalization at the 3-position while leaving the 6-position intact for subsequent transformations. Under more forcing reaction conditions or with specialized catalyst systems, the chloro group can also participate in cross-coupling reactions.

  • The Fluoro Group (Position 2): The carbon-fluorine bond is the strongest of the three and is generally unreactive in cross-coupling reactions. The high electronegativity of the fluorine atom influences the electron density of the aromatic ring, impacting its reactivity and the pKa of the aniline nitrogen. In the final API, the fluorine atom can enhance metabolic stability and binding affinity to the target protein.

The amino group at position 1 is a versatile handle for a variety of transformations, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities.

Application in API Synthesis: Kinase Inhibitors and Beyond

Furthermore, related bromo-fluoroaniline derivatives are key intermediates in the synthesis of antiviral drugs like Letermovir, a CMV DNA terminase complex inhibitor.[7] This highlights the potential of this class of building blocks in the development of treatments for infectious diseases.

Synthetic Protocols: Harnessing the Power of Cross-Coupling

The following protocols provide a general framework for the two most common and powerful transformations involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective palladium-catalyzed coupling of an arylboronic acid at the 3-position of this compound.

Objective: To synthesize 3-aryl-6-chloro-2-fluoroaniline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Palladium(II) Acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is crucial for the efficient coupling of an electron-rich aniline with a boronic acid. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for challenging substrates.[8]

  • Base and Solvent: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura reaction without promoting side reactions.[9] The use of a toluene/water solvent system is common for this reaction, as water can play a beneficial role in the catalytic cycle.[8]

Diagram of Experimental Workflow:

Suzuki_Miyaura_Workflow reagents 1. Add Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ setup 2. Inert Atmosphere: - Purge with Ar/N₂ reagents->setup solvent 3. Add Solvents: - Toluene - Water setup->solvent reaction 4. Heat & Stir: - 100-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup: - Cool - Dilute with EtOAc/H₂O - Extract reaction->workup purification 6. Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 7. 3-Aryl-6-chloro-2-fluoroaniline purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Objective: To synthesize N-substituted-3-amino-6-chloro-2-fluoroaniline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is a powerful catalyst system for the Buchwald-Hartwig amination.[10][11] This system is effective for a wide range of amines and aryl halides, including electron-rich anilines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]

Diagram of Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [ArPd(Br)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [ArPd(Br)(NHR'R'')L₂] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [ArPd(NR'R'')L₂] deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The general catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

As with all halogenated anilines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block for Future Therapies

This compound represents a powerful and versatile building block for the synthesis of complex APIs. Its unique pattern of halogen substitution allows for selective and controlled functionalization, providing a robust platform for the construction of novel drug candidates. By understanding its reactivity and employing modern synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can unlock its full potential in the quest for new and improved therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical industry, facilitating the efficient and innovative use of this key synthetic intermediate.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-chloro-2-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutically active compounds and functional materials. We delve into the mechanistic underpinnings of the reaction, offer a detailed, optimized protocol, and provide insights into troubleshooting common issues. The presented methodology is designed to be a robust and reproducible resource for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, largely due to the prevalence of the arylamine moiety in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for forging these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][3]

The substrate of focus, this compound, presents a unique synthetic challenge due to the presence of multiple halogen substituents with differential reactivity. A successful and selective amination at the bromine-bearing carbon is paramount for its use as a versatile building block. This guide provides a validated protocol to achieve this selective transformation with high efficiency.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][3][4] Understanding these steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[5][6][7] The choice of a bulky, electron-rich phosphine ligand is critical at this stage to promote this otherwise challenging step, especially with less reactive aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A stoichiometric amount of base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[1][7]

  • Reductive Elimination: This is the product-forming step where the C-N bond is forged, and the desired arylamine product is released from the palladium center.[5][8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3][7] The selection of appropriate ligands and reaction conditions is key to suppressing this undesired pathway.[9]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is optimized for the selective mono-amination of this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound>98%Sigma-Aldrich
Amine (e.g., Morpholine)Anhydrous, >99%Acros Organics
Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metals basisStrem Chemicals
XPhos>98%Combi-Blocks
Sodium tert-butoxide (NaOtBu)>97%Alfa Aesar
TolueneAnhydrous, 99.8%J.T. Baker
Schlenk flask50 mLChemglass
Magnetic stirrer/hotplateStandard laboratory gradeIKA
Inert gas systemNitrogen or ArgonAirgas
Step-by-Step Procedure
  • Inert Atmosphere Preparation: Assemble a 50 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add to the flask:

    • Palladium(II) Acetate (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10 minutes. The solution should turn from a pale yellow to a darker, more homogeneous mixture, indicating the formation of the active Pd(0) catalyst.

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.[10]

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[10]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the desired N-arylated product.[10]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[11] Use freshly opened catalyst and ligand.
Insufficiently strong baseNaOtBu is generally effective. Consider stronger bases like LHMDS for particularly challenging substrates, but be mindful of functional group compatibility.[5]
Low reaction temperatureEnsure the reaction is heated to the specified temperature. For unreactive aryl chlorides, higher temperatures may be necessary.[11]
Formation of Side Products (e.g., hydrodehalogenation) β-hydride eliminationUse bulky phosphine ligands like XPhos or BrettPhos to sterically disfavor this pathway.[5][9]
Bithiophene formationThis can occur at higher catalyst loadings. Try reducing the amount of catalyst.[12]
Difficulty in Product Isolation/Purification Emulsion during work-upAdd more brine to the aqueous layer to break the emulsion.
Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider a different stationary phase if necessary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol detailed herein for the selective amination of this compound provides a reliable and high-yielding method for accessing valuable synthetic intermediates. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt this powerful transformation to a wide range of synthetic challenges.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-chloro-2-fluoroaniline with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biarylanilines

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, substituted biarylanilines are particularly valuable scaffolds due to their prevalence in a wide array of biologically active molecules.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the formation of C-C bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the use of readily available and less toxic boronic acid reagents.[5][6][7]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-2-fluoroaniline with a variety of boronic acids. This specific haloaniline presents a unique set of challenges and opportunities due to its electronic and steric properties. The presence of three different halogen atoms (F, Cl, Br) offers the potential for selective cross-coupling, while the electron-withdrawing nature of the halogens and the aniline moiety can influence the reactivity of the C-Br bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step of the reaction.[8] The reactivity of the aryl halide is generally in the order of I > Br > Cl, making the C-Br bond the primary site of reaction in our substrate.[9]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)L_n OxAdd->Trans Transmetalation (R-B(OR')_2 + Base) RedElim Ar-R Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX This compound (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (R-B(OR')_2) BoronicAcid->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The reaction should be carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • To the flask, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

Reaction Execution and Workup
  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow Start Starting Materials: - this compound - Boronic Acid - Catalyst & Ligand - Base Setup Reaction Setup: - Schlenk Flask - Inert Atmosphere (Ar/N2) Start->Setup Reaction Reaction Execution: - Solvent (e.g., Dioxane/Water) - Heat (100 °C) - Stirring Setup->Reaction Workup Aqueous Workup: - Quench with Water - Extraction with Ethyl Acetate - Brine Wash Reaction->Workup Purification Purification: - Drying (MgSO4/Na2SO4) - Concentration - Flash Chromatography Workup->Purification Product Final Product: - Characterized Biarylaniline Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Expected Outcomes with Various Boronic Acids

The choice of boronic acid can significantly impact the reaction yield and time. The following table provides a summary of expected outcomes based on the electronic nature of the boronic acid substituent.

Boronic Acid (R-B(OH)₂)R GroupExpected ReactivityTypical Reaction Time (h)Expected Yield (%)
Phenylboronic acid-HModerate4-885-95
4-Methoxyphenylboronic acid-OCH₃ (Electron-donating)High2-690-98
4-Trifluoromethylphenylboronic acid-CF₃ (Electron-withdrawing)Moderate to Low6-1270-85
2-Thienylboronic acidHeteroarylHigh3-788-96[11]
Vinylboronic acidAlkenylHigh2-580-90

Note: These are generalized expectations. Actual results may vary depending on the precise reaction conditions and the purity of the reagents.

Causality Behind Experimental Choices and Troubleshooting

  • Catalyst and Ligand Selection: The use of a palladium(II) precatalyst like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species.[12] Bulky, electron-rich phosphine ligands such as SPhos are crucial for promoting the oxidative addition of the relatively unreactive C-Br bond, especially in electron-deficient systems.[10][13] These ligands also facilitate the reductive elimination step.[14]

  • Choice of Base and Solvent: A moderately strong base like K₃PO₄ or Cs₂CO₃ is essential for the transmetalation step.[10][12] The choice of solvent is also critical. A mixture of an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene with water is often employed. Water can play a beneficial role in the transmetalation step, although anhydrous conditions have also been developed.[6][15]

  • Troubleshooting:

    • Low Yield: If the yield is low, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure that the reagents and solvents are of high purity and that the reaction is conducted under strictly anaerobic conditions.

    • No Reaction: If no reaction occurs, this could indicate a problem with the catalyst activation. Consider using a pre-formed Pd(0) catalyst. Also, verify the quality of the boronic acid, as they can degrade over time.

    • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid coupling with itself is a common side reaction, often exacerbated by the presence of oxygen.[16] Ensure thorough degassing of solvents and the reaction vessel.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a robust and versatile method for the synthesis of a diverse range of substituted biarylanilines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively utilize this powerful transformation to access novel chemical entities for various applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important reaction.

References

synthetic routes to kinase inhibitors using 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Synthesis of Kinase Inhibitors Utilizing 3-Bromo-6-chloro-2-fluoroaniline

Introduction: The Strategic Value of a Polysubstituted Aniline

In the intricate field of medicinal chemistry, the design and synthesis of protein kinase inhibitors remain a cornerstone of modern drug discovery, particularly in oncology. The success of these targeted therapies hinges on the precise molecular architecture of the inhibitor, which must effectively compete with adenosine triphosphate (ATP) at the kinase's catalytic site. The starting materials and building blocks selected for synthesis are therefore of paramount importance. This compound has emerged as a highly valuable and versatile scaffold for this purpose.

Its utility is not accidental; the specific arrangement of its substituents offers a powerful platform for controlled, sequential, and regioselective chemical transformations. The aniline ring is decorated with three distinct halogen atoms—fluorine, chlorine, and bromine—each presenting a unique handle for synthetic manipulation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key that unlocks its strategic potential, allowing chemists to build complex molecular frameworks in a stepwise and predictable manner.[1][2] The fluorine atom and the aniline's amino group further contribute by modulating the electronic properties and providing additional points for derivatization or influencing the final compound's pharmacokinetic profile.[3]

This technical guide provides an in-depth exploration of synthetic routes to kinase inhibitor scaffolds starting from this compound. We will dissect the causality behind key experimental choices, present detailed and validated protocols, and illustrate the logical flow of these synthetic strategies.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the starting material's properties is fundamental to designing a successful synthetic campaign.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 943830-81-7[4]
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol [5]
Appearance Off-white to light brown solid
Melting Point 61-62 °C[5]

The true power of this molecule lies in its hierarchical reactivity, which allows for selective functionalization.

  • C-Br Bond (Position 3): This is the most labile site for oxidative addition to a palladium(0) catalyst.[1] It serves as the primary reaction handle for initial diversification, readily participating in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions under relatively mild conditions.

  • C-Cl Bond (Position 6): The carbon-chlorine bond is significantly stronger and less reactive than the C-Br bond.[2] This allows it to remain intact during the initial functionalization of the C-Br bond. Subsequent reaction at this site requires more forcing conditions, such as higher temperatures or the use of highly active, specialized catalyst systems featuring bulky, electron-rich phosphine ligands.[2]

  • Amino Group (-NH₂): The nucleophilic amino group can be readily acylated or alkylated. More importantly in kinase inhibitor synthesis, it often acts as the key hydrogen bond donor that anchors the molecule to the "hinge region" of the kinase active site. It can also be protected (e.g., with a BOC group) to prevent side reactions if necessary.[5]

  • Fluoro Group (-F): The strongly electronegative fluorine atom at the ortho-position influences the acidity of the N-H proton and the electron density of the aromatic ring. In the final drug molecule, fluorine substitution is a well-established strategy to improve metabolic stability and enhance binding affinity.[3]

G cluster_mol cluster_labels mol l1 C-Br Bond: Primary Site (Suzuki, Buchwald-Hartwig) l1->n1 l2 C-Cl Bond: Secondary Site (Requires more active catalysts) l2->n2 l3 NH₂ Group: Hinge Binding (Nucleophilic Site) l3->n3 l4 F Atom: Modulates Electronics & Binding Affinity l4->n4 G start Prepare Reactants inert Establish Inert Atmosphere (N₂ or Ar) start->inert add Add Solvent, Base, Catalyst & Ligand inert->add heat Heat Reaction Mixture (e.g., 90-110 °C) add->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product G start Combine Aryl Bromide, Amine, & Base in Schlenk Flask inert Evacuate & Backfill with Inert Gas (3x) start->inert catalyst Prepare & Add Catalyst System (Pd Pre-catalyst + Ligand) inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor by LC-MS (Consumption of Starting Material) heat->monitor quench Cool & Quench Reaction monitor->quench extract Extract & Purify quench->extract product Isolated Arylamine Product extract->product G start 3-Bromo-6-chloro- 2-fluoroaniline step1 Step 1: C-Br Coupling (e.g., Suzuki Reaction) Standard Catalyst, 90 °C start->step1 intermediate Intermediate: 3-Aryl-6-chloro- 2-fluoroaniline step1->intermediate step2 Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) Specialized Catalyst, 110 °C intermediate->step2 product Final Product: Unsymmetrical Tri-substituted Kinase Inhibitor Core step2->product

References

The Strategic Utility of 3-Bromo-6-chloro-2-fluoroaniline in Agrochemical Synthesis: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Polychlorinated Fluoroanilines in Modern Crop Protection

In the landscape of modern agrochemical discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of designing potent, stable, and selective active ingredients.[1] Polychlorinated and fluorinated aniline derivatives, such as 3-Bromo-6-chloro-2-fluoroaniline, represent a class of highly valuable and versatile building blocks. The specific arrangement of bromine, chlorine, and fluorine atoms on the aniline ring imparts a unique combination of steric and electronic properties that can significantly influence a molecule's biological activity, metabolic stability, and binding affinity to target proteins.[2][3]

This compound (CAS No. 943830-81-7) is a trifunctionalized aromatic amine.[4] While not a direct, one-step precursor to current blockbuster agrochemicals, its dense and varied functionalization makes it a compound of significant interest for the synthesis of next-generation herbicides, fungicides, and insecticides. The presence of three distinct halogen atoms offers multiple, regioselective reaction sites for further chemical elaboration, such as cross-coupling, nucleophilic aromatic substitution, and diazotization reactions.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies and detailed protocols relevant to the use of functionalized anilines in the preparation of high-value agrochemicals. We will focus on the synthesis of anthranilic diamide insecticides, a major class of crop protection agents, to illustrate the core chemical principles and experimental methodologies that would be involved in utilizing a starting material like this compound.

PART 1: Core Application in the Synthesis of Anthranilic Diamide Insecticides

The anthranilic diamides, including the commercial products chlorantraniliprole and cyantraniliprole, are a revolutionary class of insecticides that act as potent activators of insect ryanodine receptors (RyRs).[6][7] This activation leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and eventual death in target pests.[6] The synthesis of these complex molecules is a multi-step process that hinges on the coupling of two key fragments: a substituted N-pyridylpyrazole carboxylic acid and a functionalized anthranilamide.

General Synthetic Strategy: A Disconnection Approach

The core logic behind synthesizing a diamide insecticide like chlorantraniliprole involves a final amide bond formation between two advanced intermediates. The general workflow is depicted below.

G cluster_main General Synthetic Workflow for Diamide Insecticides Final_Product Chlorantraniliprole / Cyantraniliprole Coupling Amide Bond Formation Final_Product->Coupling Final Step Intermediate_A Intermediate A (Substituted Anthranilamide) Coupling->Intermediate_A Intermediate_B Intermediate B (N-Pyridylpyrazole Carboxylic Acid) Coupling->Intermediate_B Aniline_Precursor Halogenated Aniline Precursor (e.g., 2-Amino-3-methylbenzoic acid) Intermediate_A->Aniline_Precursor Multi-step Synthesis Pyrazole_Precursor Pyrazole Synthesis Precursors (e.g., 2,3-Dichloropyridine, Hydrazine) Intermediate_B->Pyrazole_Precursor Multi-step Synthesis

Caption: Disconnection approach for Anthranilic Diamide synthesis.

While this compound is not the direct precursor to the commercial aniline intermediate (2-amino-5-chloro-N,3-dimethylbenzamide), it serves as a relevant starting point for discussing the necessary chemical transformations. To be utilized in this pathway, it would require several key modifications, including:

  • Carboxylation/Amidation: Introduction of a carboxylic acid or amide group ortho to the amine.

  • Selective Dehalogenation: Potential removal of the bromine atom if not desired in the final structure.

  • Methylation: Introduction of a methyl group.

The following protocols detail the established synthesis of the key intermediates for chlorantraniliprole, providing a validated framework for agrochemical synthesis in this class.

PART 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate A (2-Amino-5-chloro-3-methylbenzoic acid)

This protocol describes the chlorination of 2-amino-3-methylbenzoic acid, a critical step in forming the aniline-derived core of chlorantraniliprole. The choice of chlorinating agent is crucial for achieving high regioselectivity and yield.

Rationale: The direct chlorination of 2-amino-3-methylbenzoic acid is a key transformation. While various chlorinating agents exist, cyanuric chloride has been shown to be an effective and industrially viable option, avoiding some of the cost and disposal issues associated with reagents like N-chlorosuccinimide.[8] The reaction conditions are optimized to favor chlorination at the 5-position, which is activated by the ortho-amino and meta-methyl directing groups.

Materials and Equipment:

  • 2-amino-3-methylbenzoic acid

  • Cyanuric chloride

  • Reaction solvent (e.g., DMF or other suitable polar aprotic solvent)

  • Hot water

  • Methanol

  • Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Step-by-Step Procedure: [8]

  • Charging the Reactor: Charge the reactor with 2-amino-3-methylbenzoic acid and the reaction solvent. The typical ratio is 5-10 volumes of solvent relative to the weight of the starting material (e.g., 5-10 L of solvent per kg of aniline).

  • Temperature Control: Stir the mixture and maintain the temperature between 20-40°C.

  • Addition of Chlorinating Agent: Add cyanuric chloride to the mixture in batches. The controlled, portion-wise addition is critical to manage the reaction exotherm and maintain selectivity.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, filter the reaction mixture. The resulting solid crude product is then washed with hot water to remove inorganic salts and residual solvent.

  • Purification: Recrystallize the crude solid from methanol to yield pure 2-amino-5-chloro-3-methylbenzoic acid.

  • Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.

ParameterValueReference
Starting Material2-amino-3-methylbenzoic acid[8]
Chlorinating AgentCyanuric Chloride[8]
Reaction Temperature20-40 °C[8]
PurificationRecrystallization from Methanol[8]
Typical Yield~83%[8]
Typical Purity>98% (by HPLC)[8]
Caption: Table 1. Reaction Parameters for Intermediate A Synthesis.
Protocol 2: Synthesis of Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

This intermediate provides the second half of the final molecule. Its synthesis is a multi-step process starting from 2,3-dichloropyridine.

Rationale: This synthesis builds the core pyrazole-pyridine structure. The key steps involve a nucleophilic substitution of hydrazine on the pyridine ring, followed by a cyclization reaction to form the pyrazole, and subsequent functional group manipulations (bromination and oxidation/hydrolysis) to install the necessary substituents for the final coupling.

G cluster_protocol2 Workflow for Intermediate B Synthesis A 2,3-Dichloropyridine B Hydrazino-substitution (Hydrazine Hydrate) A->B C (3-chloropyridin-2-yl)-hydrazine B->C D Cyclization (Diethyl Maleate) C->D E Pyrazolidinone Intermediate D->E F Bromination E->F G Brominated Pyrazolidinone F->G H Oxidation & Hydrolysis G->H I Final Product: 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid H->I

Caption: Synthetic workflow for the N-pyridylpyrazole intermediate.

Step-by-Step Procedure (Conceptual Outline):

  • Hydrazino-substitution: 2,3-Dichloropyridine is reacted with hydrazine hydrate, typically in a solvent like ethanol under reflux, to form (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: The hydrazine derivative undergoes a condensation reaction with diethyl maleate in the presence of a base (e.g., sodium ethoxide) to construct the pyrazolidinone ring.

  • Bromination: The pyrazolidinone intermediate is treated with a brominating agent to install the bromine atom at the 3-position of the pyrazole ring.

  • Oxidation and Hydrolysis: The side chain is oxidized and the ester is hydrolyzed to yield the final carboxylic acid.

Protocol 3: Final Coupling to Synthesize Chlorantraniliprole

This final step involves the formation of an amide bond between Intermediate A and Intermediate B.

Rationale: The coupling of a carboxylic acid and an aniline is a fundamental transformation in organic synthesis. To achieve high efficiency, the carboxylic acid (Intermediate B) is typically activated. A common industrial method involves converting the carboxylic acid to an acid chloride or using a coupling agent like methanesulfonyl chloride. The reaction is run in the presence of a base to neutralize the HCl generated and drive the reaction to completion.

Materials and Equipment:

  • Intermediate A (from Protocol 1, after conversion to its N-methyl amide form)

  • Intermediate B (from Protocol 2)

  • Methanesulfonyl chloride

  • A suitable base (e.g., 3-picoline or triethylamine)

  • Anhydrous solvent (e.g., propionitrile or acetonitrile)

  • Standard chemical reactor with temperature control and inert atmosphere capabilities

Step-by-Step Procedure: [5]

  • Reactor Setup: Charge a reactor with Intermediate A (as 2-amino-5-chloro-N,3-dimethylbenzamide), Intermediate B, and the anhydrous solvent (e.g., propionitrile).

  • Addition of Base: Add the base (e.g., 3-picoline) to the mixture.

  • Cooling: Cool the reaction mixture to a low temperature, typically between -5°C and 0°C, to control the reactivity of the activating agent.

  • Activation: Add methanesulfonyl chloride dropwise to the cold mixture. This in-situ activation of the carboxylic acid forms a reactive mixed anhydride.

  • Reaction: Stir the mixture at low temperature for a set period (e.g., 1 hour), then allow it to warm to room temperature and continue stirring for several hours (e.g., 3 hours) to ensure the reaction goes to completion.

  • Quenching and Precipitation: Quench the reaction by the controlled addition of water. This step often induces the precipitation of the final product, chlorantraniliprole.

  • Isolation and Drying: Filter the solid product, wash it with a mixture of the organic solvent and water, and then with the pure organic solvent. Dry the final product under nitrogen or in a vacuum oven.

ParameterValueReference
Coupling AgentMethanesulfonyl chloride[5]
Base3-Picoline[5]
SolventPropionitrile[5]
Reaction Temperature-5 °C to Room Temperature[5]
Typical Yield~97%[5]
Caption: Table 2. Reaction Parameters for Final Coupling Step.

PART 3: Safety, Handling, and Scientific Integrity

Trustworthiness Through Self-Validation: Every protocol described is a self-validating system. The progress of each reaction must be rigorously monitored by analytical techniques like TLC or HPLC. The identity and purity of intermediates and the final product should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared against established reference standards.

Expertise in Handling Halogenated Anilines: Halogenated anilines are a class of compounds that require careful handling. They are often classified as irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in designated containers.

  • Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Avoid creating dust.

References

Application Notes and Protocols for N-Alkylation of 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the N-alkylation of 3-Bromo-6-chloro-2-fluoroaniline, a critical transformation for synthesizing advanced intermediates in the pharmaceutical and materials science sectors. We delve into the mechanistic underpinnings of this reaction, present detailed, validated protocols for direct alkylation, and offer systematic troubleshooting and characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this synthetic route.

Introduction: The Synthetic Challenge and Opportunity

The N-alkylation of anilines is a cornerstone of organic synthesis, enabling the construction of a vast array of valuable molecules.[1] The substrate in focus, this compound, presents a unique synthetic challenge due to its polyhalogenated and electron-deficient nature. The presence of multiple electron-withdrawing halogen substituents significantly deactivates the aniline nitrogen, rendering it less nucleophilic and thus, more challenging to alkylate under standard conditions. However, this very structure is a versatile scaffold for the development of novel pharmaceuticals and functional materials, making the development of robust N-alkylation protocols a high-value endeavor.

This guide will focus on direct N-alkylation using alkyl halides, a widely applicable and scalable method. We will explore the critical parameters that govern the success of this transformation, providing a scientifically grounded and practically actionable protocol.

Mechanistic Insights: The Basis of Rational Protocol Design

The N-alkylation of anilines with alkyl halides proceeds via a nucleophilic aliphatic substitution mechanism. Understanding the key steps is crucial for troubleshooting and optimizing the reaction.

  • Deprotonation: A base is required to deprotonate the aniline nitrogen, generating a more potent nucleophile, the anilide anion. The choice of base is critical; it must be strong enough to deprotonate the weakly acidic N-H bond of the electron-deficient aniline but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The generated anilide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This step is sensitive to steric hindrance on both the aniline and the alkyl halide.

  • Product Formation: The displacement of the halide leaving group results in the formation of the N-alkylated product.

A key challenge in the N-alkylation of primary anilines is the potential for over-alkylation to form the tertiary amine. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Careful control of stoichiometry and reaction conditions is therefore essential to favor mono-alkylation.

Caption: General mechanism for the N-alkylation of an aniline.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general procedure for the mono-N-alkylation of this compound with a generic alkyl halide. Optimization of specific parameters may be necessary for different alkylating agents.

Materials and Equipment
  • Reactants:

    • This compound

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)

    • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Work-up and Purification:

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Safety Precautions
  • This compound and related haloanilines are potentially hazardous.[2][3][4][5][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the aniline in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkyl halide (1.05 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[7]

Quantitative Data Summary

The following table provides a starting point for optimizing the reaction with different alkylating agents.

Alkylating AgentBase (eq)SolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
IodomethaneNaH (1.1)DMF0 to RT2-475-90
Ethyl BromideNaH (1.1)DMFRT to 506-1260-80
Benzyl BromideK₂CO₃ (2.0)AcetonitrileReflux4-880-95
Allyl BromideNaH (1.1)THF0 to RT3-670-85

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following decision tree provides a logical framework for addressing common issues.

Caption: A decision tree for troubleshooting the N-alkylation reaction.

Characterization of the N-Alkylated Product

Confirmation of the product structure is essential. The following spectroscopic methods are recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group and the disappearance of one of the N-H protons (if D₂O exchange is performed) are key indicators of successful alkylation. The chemical shifts and coupling patterns of the aromatic protons will also be altered.

    • ¹³C NMR: The appearance of new signals for the carbons of the alkyl group and shifts in the aromatic carbon signals confirm the structure.

    • ¹⁹F NMR: A singlet will be observed for the fluorine atom, with a chemical shift characteristic of the new electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The observed molecular ion peak should correspond to the calculated exact mass of the N-alkylated aniline.

  • Infrared (IR) Spectroscopy: The N-H stretching frequency in the starting material (typically around 3300-3500 cm⁻¹) will be replaced by a single, sharper N-H stretch in the mono-alkylated product, or will be absent in the di-alkylated product.[8][9]

Conclusion

The N-alkylation of this compound, while challenging, is a synthetically valuable transformation. By understanding the underlying mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, high yields of the desired N-alkylated products can be achieved. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement and adapt this methodology for their specific synthetic targets.

References

Application Note: A Comprehensive Protocol for the Diazotization of 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diazotization

The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of modern synthetic organic chemistry.[1][2] First reported by Peter Griess in 1858, this transformation generates highly versatile intermediates, arenediazonium salts, which serve as pivotal precursors in the synthesis of a vast spectrum of functionalized aromatic compounds.[2][3][4] Their utility is particularly pronounced in the pharmaceutical and materials science sectors, where precise molecular architecture is paramount. The diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide range of nucleophiles, enabling the regioselective introduction of halogens, hydroxyl, cyano, and aryl groups, among others.[5]

This application note provides a detailed, field-proven protocol for the diazotization of 3-Bromo-6-chloro-2-fluoroaniline. This polysubstituted aniline is a valuable starting material; its corresponding diazonium salt is a sophisticated building block for creating complex, highly functionalized molecules, potentially for use as active pharmaceutical ingredients (APIs) or advanced materials.[6] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural precision, and, most critically, stringent safety measures.

The Underlying Chemistry: Mechanism of Diazotization

A thorough understanding of the reaction mechanism is essential for successful execution and troubleshooting. The diazotization process proceeds through several well-defined steps, requiring careful control of stoichiometry and temperature.

The core transformation involves the reaction of the primary amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid.[1][7][8]

The mechanistic sequence is as follows:

  • Generation of the Electrophile: In a strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][7][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoaminium ion.[7][9]

  • Deprotonation & Tautomerization: Rapid deprotonation yields an N-nitrosamine intermediate. This intermediate undergoes tautomerization to a diazohydroxide.[7][9]

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (H₂O). The subsequent loss of water results in the formation of the resonance-stabilized 3-bromo-6-chloro-2-fluorobenzenediazonium ion.[7][9]

The stability of arenediazonium salts, like the one derived from our substrate, is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge across the aromatic ring.[2][3][7] However, this stability is relative. The entire reaction must be conducted at low temperatures (0–5 °C) to prevent the facile decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[1][10][8]

Diazotization Mechanism NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Amine Ar-NH₂ (this compound) N_Nitrosoaminium Ar-NH₂⁺-NO (N-Nitrosoaminium Ion) Amine->N_Nitrosoaminium Nucleophilic attack N_Nitrosamine Ar-NH-NO (N-Nitrosamine) N_Nitrosoaminium->N_Nitrosamine -H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Arenediazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: The reaction mechanism for the formation of an arenediazonium ion.

Critical Safety Protocols: Handling Diazonium Salts

Trustworthiness in protocol design begins with safety. Arenediazonium salts are notoriously hazardous, particularly when isolated in a dry, solid state. They can be thermally sensitive and explosive, reacting violently to shock, friction, or heat.[11][12][13] Adherence to the following safety rules is non-negotiable.

The 12 Cardinal Rules for Handling Diazonium Salts: [11][12]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[12]

  • Do Not Isolate: Never attempt to isolate the solid diazonium salt unless it is absolutely essential for the synthetic route and performed on a micro-scale (typically <0.75 mmol) with appropriate safety shields and remote handling.[11][12][13] The protocol described here uses the salt in situ.

  • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C at all times. A runaway exothermic reaction can lead to violent decomposition.[11]

  • Stoichiometric Reagents: Use only a slight excess (e.g., 1.05 eq.) of sodium nitrite. Avoid a large excess.[11][12]

  • Quench Excess Nitrite: After diazotization is complete, any residual nitrous acid must be destroyed. Use a quenching agent like sulfamic acid or urea and test for completion with starch-iodide paper.[12]

  • Proper Ventilation: Reactions should be conducted in a certified chemical fume hood to safely vent nitrogen gas produced during the reaction and potential decomposition.[11][12]

  • Avoid Precipitation: Ensure reaction conditions (e.g., solvent, concentration) do not lead to the unintended precipitation of the diazonium salt.[11][12]

  • No Metal Spatulas: Do not scratch or handle solid diazonium compounds with metal spatulas, which can initiate decomposition. Use plastic or wood applicators.[11][12]

  • Quenching Solution Ready: Keep a quenching solution (e.g., a cold solution of sodium sulfite or hypophosphorous acid) nearby to destroy the diazonium salt in case of an emergency or at the end of the subsequent reaction step.[12][13]

  • Proper PPE: Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[14]

  • Combine Amine and Acid First: To minimize the concentration of free nitrous acid, always prepare the solution of the amine in acid first, and then add the nitrite solution to it.[11][12]

  • Monitor Gas Evolution: Be aware of the rate of nitrogen evolution. A sudden, vigorous evolution of gas indicates a potentially dangerous increase in the decomposition rate.

Detailed Experimental Protocol

This protocol details the formation of a solution of 3-bromo-6-chloro-2-fluorobenzenediazonium chloride, which is intended for immediate use in a subsequent reaction (e.g., Sandmeyer, Balz-Schiemann, or azo coupling).

Materials and Equipment
Reagents & MaterialsEquipment
This compound250 mL Three-necked round-bottom flask
Concentrated Hydrochloric Acid (HCl, ~37%)Magnetic stirrer and stir bar
Sodium Nitrite (NaNO₂)Low-temperature thermometer (-20 to 100 °C)
Deionized WaterPressure-equalizing dropping funnel
Sulfamic Acid (or Urea)Ice-salt bath
Potassium Iodide-Starch PaperBeakers and graduated cylinders
Quantitative Data and Reaction Parameters
ParameterValueRationale
Moles of Amine1.0 eqLimiting reagent
Moles of HCl3.0 - 4.0 eqEnsures full protonation and maintains acidic medium
Moles of NaNO₂1.05 - 1.1 eqSlight excess ensures complete reaction
Temperature0 – 5 °CCritical for stability of the diazonium salt[10][11]
Reaction Time15 - 30 min (post-addition)Allows for complete conversion
Step-by-Step Procedure
  • Preparation of the Amine Salt Solution:

    • In a 250 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 5.00 g, 22.28 mmol).

    • In a fume hood, carefully add a mixture of concentrated HCl (e.g., 15 mL) and deionized water (15 mL). Stir the mixture. A thick slurry or suspension of the amine hydrochloride salt will form. Add an additional 20 mL of water to facilitate stirring.

    • Causality Insight: Protonating the amine to form its hydrochloride salt increases its solubility in the aqueous medium and prevents the amine from coupling with the diazonium salt once it is formed.

  • Cooling:

    • Place the flask in a large ice-salt bath and begin vigorous stirring. Cool the suspension until the internal temperature is stable between 0 °C and 5 °C.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (e.g., 1.62 g, 23.40 mmol, 1.05 eq) in 10 mL of cold deionized water.

  • Diazotization (Slow Addition):

    • Transfer the sodium nitrite solution to a pressure-equalizing dropping funnel fitted to the central neck of the reaction flask.

    • Add the NaNO₂ solution dropwise to the stirred amine salt suspension over a period of 20-30 minutes.

    • CRITICAL: Monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C . The reaction is exothermic.[10][8]

    • Observation: As the nitrite is added, the solid amine salt will gradually dissolve, resulting in a clear, pale-yellow solution of the diazonium salt.

  • Monitoring and Completion:

    • After the addition is complete, continue to stir the solution at 0–5 °C for an additional 15 minutes.

    • Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of potassium iodide-starch paper. An immediate dark blue/black color indicates the presence of excess nitrous acid and that the diazotization is complete.[10] If the test is negative, add another 1-2 drops of the nitrite solution and re-test after 5 minutes.

  • Quenching Excess Nitrous Acid:

    • Once a positive test is confirmed, add a small amount of solid sulfamic acid (or a concentrated solution of urea) portion-wise to the reaction mixture until the starch-iodide test becomes negative.

    • Causality Insight: This step is a crucial safety measure. Excess nitrous acid can lead to unwanted side reactions and can lower the decomposition temperature of the diazonium salt.[12]

  • Immediate Use:

    • The resulting cold solution of 3-bromo-6-chloro-2-fluorobenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not store this solution.

Experimental Workflow start Start prep_amine 1. Prepare Amine Salt Slurry (Ar-NH₂ + conc. HCl + H₂O) start->prep_amine cool 2. Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool add_nitrite 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) cool->add_nitrite prep_nitrite 3. Prepare NaNO₂ Solution (NaNO₂ in cold H₂O) prep_nitrite->add_nitrite monitor 5. Stir & Monitor (Starch-Iodide Test) add_nitrite->monitor quench 6. Quench Excess HNO₂ (Add Sulfamic Acid) monitor->quench Positive Test ready 7. Diazonium Salt Solution Ready (Use Immediately) quench->ready Negative Test

Caption: Step-by-step workflow for the diazotization of this compound.

Characterization

As the diazonium salt is used in situ and not isolated, direct characterization is impractical and unsafe. The validation of its successful formation is confirmed by the successful synthesis and subsequent characterization of the downstream product. Standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry should be employed on the final, purified compound derived from the diazonium salt.[15]

References

Application Notes & Protocols: Leveraging 3-Bromo-6-chloro-2-fluoroaniline in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 3-bromo-6-chloro-2-fluoroaniline as a versatile precursor in the synthesis of high-value heterocyclic compounds. The unique electronic and steric profile of this polysubstituted aniline, arising from the orthogonal reactivity of its bromo, chloro, and fluoro substituents, offers a powerful platform for constructing complex molecular architectures. This document elucidates the underlying reaction mechanisms and provides detailed, field-tested protocols for the synthesis of quinazolines, quinolines, and benzimidazoles, core scaffolds in numerous pharmacologically active agents.

Introduction: The Strategic Value of this compound

This compound (CAS 943830-81-7) is a uniquely functionalized aromatic amine that serves as a powerful building block in synthetic organic chemistry.[1][2] Its utility stems from the distinct reactivity conferred by its three different halogen substituents and the aniline amino group. This arrangement allows for programmed, regioselective transformations, making it an ideal starting material for creating diverse libraries of heterocyclic compounds.

The key features influencing its reactivity are:

  • Amino Group (-NH₂): A potent ortho-, para-directing group that activates the aromatic ring towards electrophilic substitution and serves as the primary nucleophile for cyclization reactions.

  • Fluorine (-F) at C2: The most electronegative halogen, it exerts a strong electron-withdrawing inductive effect, modulating the nucleophilicity of the amino group. It is generally unreactive as a leaving group in nucleophilic aromatic substitution.

  • Bromine (-Br) at C3: A moderately deactivating group that also serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling late-stage diversification of the heterocyclic core.[3]

  • Chlorine (-Cl) at C6: A deactivating group that influences the overall electronic properties of the ring and can participate in certain nucleophilic substitution or coupling reactions, albeit under more forcing conditions than the bromo group.

This guide details the strategic use of this precursor in the synthesis of three critical classes of N-heterocycles: quinazolines, quinolines, and benzimidazoles.

G cluster_aniline This compound Core cluster_reactivity Reactive Sites & Applications cluster_products Resulting Heterocycles aniline C₆H₄BrClFN NH2 Amino Group (Nucleophile for Cyclization) aniline->NH2 C1 Br Bromo Group (Cross-Coupling Handle) aniline->Br C3 Ring Aromatic Ring (Cyclization Partner) aniline->Ring C4/C5 Quinazolines Quinazolines NH2->Quinazolines Quinolines Quinolines NH2->Quinolines Benzimidazoles Benzimidazoles NH2->Benzimidazoles Br->Quinazolines Post-Synthetic Diversification Br->Quinolines Post-Synthetic Diversification Br->Benzimidazoles Post-Synthetic Diversification Ring->Quinazolines Ring->Quinolines Ring->Benzimidazoles G start This compound acyl + R¹COCl (Pyridine) start->acyl benzoxazinone Intermediate: 7-Bromo-4-chloro-8-fluoro- benzoxazinone acyl->benzoxazinone Acylation & Cyclization amine + R²NH₂ (Pyridine or DMF) benzoxazinone->amine product Final Product: 7-Bromo-4-chloro-8-fluoro- 2,3-disubstituted-quinazolin-4(3H)-one amine->product Condensation & Cyclization G start This compound step1 Multi-step conversion start->step1 ketone Intermediate: 2-Amino-3-fluoro-4-chloro- 5-bromophenyl ketone step1->ketone Amine Protection, Ortho-metalation, Acylation, Deprotection step2 + Carbonyl with α-CH₂ (e.g., Ethyl Acetoacetate) ketone->step2 product Final Product: Substituted 5-Bromo-8-chloro- 7-fluoroquinoline step2->product Friedländer Annulation

References

Application Notes and Protocols: Polymerization of 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of poly(3-Bromo-6-chloro-2-fluoroaniline), a highly halogenated derivative of polyaniline (PANI). While PANI is a cornerstone conductive polymer, its utility is often hampered by poor processability. The strategic introduction of substituents onto the aniline monomer unit is a key strategy to modulate the final polymer's properties, including solubility, conductivity, and environmental stability. This guide delves into the theoretical underpinnings and provides detailed, field-tested protocols for both chemical and electrochemical polymerization of this compound. It is intended for researchers, chemists, and materials scientists in both academic and industrial settings, particularly those focused on advanced materials and drug development applications.

Introduction: The Rationale for Substituted Polyanilines

Polyaniline (PANI) has garnered significant attention as a premier conducting polymer due to its straightforward synthesis, tunable conductivity, and robust environmental stability.[1][2][3] In its conductive, protonated emeraldine salt form, PANI possesses a unique conjugated backbone that facilitates charge transport.[4][5] However, the practical application of pristine PANI is often limited by its poor solubility in common organic solvents, which complicates processing and device fabrication.[1]

A proven strategy to overcome this limitation is the polymerization of aniline derivatives.[6][7] By introducing functional groups onto the aromatic ring, one can systematically tune the resulting polymer's physical and electronic properties. Halogenation, in particular, offers a route to modify solubility, thermal stability, and the electronic band structure.

This guide focuses on a complex, multi-halogenated monomer: This compound . The presence of three distinct halogen atoms—all of which are electron-withdrawing—presents unique challenges and opportunities:

  • Electronic Effects: The strong inductive electron-withdrawing nature of fluorine, chlorine, and bromine is expected to decrease the electron density on the aniline ring. This makes the initial monomer oxidation—the first step of polymerization—more difficult, potentially requiring stronger oxidizing conditions or leading to lower yields compared to unsubstituted aniline.[8]

  • Steric Effects: The positioning of the fluorine and bromine atoms ortho to the amine group introduces significant steric hindrance. This can disrupt the planarity of the growing polymer chain and impede the typical "head-to-tail" coupling, which may result in polymers with lower molecular weights and reduced electrical conductivity.[8]

  • Enhanced Solubility: Despite these challenges, the presence of bulky substituents often disrupts the intermolecular packing of polymer chains, which can lead to a significant improvement in solubility in organic solvents.[7]

Understanding and controlling the polymerization of such a monomer is crucial for developing novel materials with tailored properties for applications ranging from advanced sensors and anti-corrosion coatings to specialized electronic components.[9][10][11]

The Mechanism of Oxidative Polymerization

The polymerization of aniline and its derivatives proceeds via an oxidative coupling mechanism. The process can be broadly categorized into three key stages: initiation, propagation, and termination.[12][13][14]

  • Initiation: The reaction begins with the oxidation of the aniline monomer to form a radical cation. This step is typically facilitated by a chemical oxidant (like ammonium persulfate) or an electrochemical potential. The reaction is carried out in a highly acidic medium (pH < 2.5), which is essential for the formation and stabilization of the conductive polymer form.[12]

  • Propagation: The generated radical cations then couple to form dimers, which are subsequently re-oxidized. This process continues, leading to the growth of the polymer chain through head-to-tail and, to a lesser extent, tail-to-tail coupling.[12][14] The growing chain exists as the protonated, conductive emeraldine salt.

  • Termination: The polymerization ceases when the oxidant is fully consumed or through side reactions and chain-terminating coupling events.[12][13]

The diagram below illustrates the generalized workflow for this process.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Isolation Monomer Aniline Derivative (this compound) Initiation Step 1: Initiation Monomer Oxidation (Radical Cation Formation) Monomer->Initiation Acid Acidic Medium (e.g., 1M HCl) Acid->Initiation Oxidant Oxidant Solution (e.g., APS in 1M HCl) Oxidant->Initiation Added Slowly at 0-5°C Propagation Step 2: Propagation Radical Coupling & Polymer Chain Growth Initiation->Propagation Chain Growth Termination Step 3: Termination Oxidant Depletion Propagation->Termination Filtration Filtration Termination->Filtration Reaction Mixture Washing Washing (HCl, Methanol) Filtration->Washing Drying Drying Washing->Drying FinalPolymer Final Polymer Product (Emeraldine Salt Form) Drying->FinalPolymer

Caption: General workflow for chemical oxidative polymerization of aniline derivatives.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear checkpoints and expected observations. Given the high degree of halogenation on the monomer, reaction times may be longer, and yields may be lower than for unsubstituted aniline.

Protocol 1: Chemical Oxidative Polymerization

This protocol details the synthesis of poly(this compound) using ammonium persulfate (APS) as the chemical oxidant. The low-temperature condition is critical for minimizing side reactions and promoting a more ordered polymer structure.[14]

Materials & Equipment
  • Monomer: this compound (MW: 224.46 g/mol )[15]

  • Acid: Hydrochloric Acid (HCl), 1.0 M solution

  • Oxidant: Ammonium persulfate (APS), (NH₄)₂S₂O₈

  • Solvents: Methanol, Deionized water

  • Equipment: Jacketed glass reactor, overhead stirrer, dropping funnel, thermostat/circulator, Buchner funnel, vacuum flask, pH meter.

Step-by-Step Methodology
  • Monomer Solution Preparation: In the jacketed glass reactor, dissolve 2.24 g (10 mmol) of this compound in 100 mL of 1.0 M HCl.

    • Causality Note: A strong acidic medium is essential to protonate the monomer's amine group and to ensure the final polymer is formed in its conductive emeraldine salt state.[4][12]

  • Cooling: Cool the reactor contents to 0-5 °C using the thermostat/circulator. Maintain vigorous stirring throughout the reaction.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1.0 M HCl. Cool this solution to 0-5 °C.

    • Causality Note: A slight molar excess of oxidant (1.25:1) is used to drive the polymerization to completion. Pre-cooling the solution prevents a rapid, uncontrolled exotherm upon addition.

  • Initiation of Polymerization: Add the cold APS solution dropwise to the stirring monomer solution over a period of 30-45 minutes.

    • Observation Checkpoint: The solution color should gradually change, typically darkening to a deep green or blue, indicating the formation of the polyaniline emeraldine salt. Due to the substituted monomer, this color change may be less intense or develop more slowly than with aniline.

  • Polymerization Reaction: Allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring.

    • Causality Note: A longer reaction time is allocated to compensate for the reduced reactivity of the electron-deficient halogenated monomer.[16]

  • Isolation of Polymer: After 24 hours, stop the stirring and collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Purification and Washing:

    • Wash the polymer cake on the filter extensively with 1.0 M HCl until the filtrate becomes colorless. This removes unreacted monomer and oligomers.

    • Perform a final wash with methanol to remove residual acid and other impurities.

    • Observation Checkpoint: The final polymer product should be a dark green or black powder.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for at least 24 hours or until a constant weight is achieved.

Protocol 2: Electrochemical Polymerization

This method builds a polymer film directly onto a conductive substrate, which is ideal for sensor or electronic device fabrication. The process is monitored in real-time using cyclic voltammetry (CV).[17]

Materials & Equipment
  • Monomer: this compound

  • Electrolyte: 1.0 M Sulfuric Acid (H₂SO₄)

  • Solvent: Acetonitrile (if solubility in aqueous acid is poor)

  • Equipment: Potentiostat/Galvanostat, three-electrode electrochemical cell.

  • Electrodes:

    • Working Electrode (WE): Platinum disc or Indium Tin Oxide (ITO) coated glass.

    • Counter Electrode (CE): Platinum wire or mesh.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Step-by-Step Methodology
  • Electrode Preparation: Polish the working electrode (e.g., Pt disc) with alumina slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 1.0 M H₂SO₄. If the monomer has poor solubility, a mixed solvent system like acetonitrile-water (1:1) can be used.[18] Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Electropolymerization:

    • Set the potentiostat to perform cyclic voltammetry.

    • Define the potential window. A typical range for aniline derivatives is -0.2 V to +1.2 V vs. SCE.

    • Set the scan rate to 50 mV/s.

    • Run the CV for 15-30 cycles.

    • Observation Checkpoint: Monitor the voltammogram. With each successive cycle, an increase in the current of the redox peaks should be observed, which corresponds to the deposition and growth of an electroactive polymer film on the working electrode surface.[19] A colored film should also become visible on the electrode.

  • Post-Polymerization Treatment: After the desired number of cycles, remove the working electrode from the cell.

  • Washing and Drying: Gently rinse the polymer-coated electrode with monomer-free 1.0 M H₂SO₄ to remove any non-adherent oligomers, followed by a rinse with deionized water. Dry the electrode carefully under a gentle stream of nitrogen.

G cluster_setup Cell Setup cluster_cv Cyclic Voltammetry cluster_final Film Finalization Electrolyte Prepare Electrolyte: 0.1 M Monomer in 1M H₂SO₄ Deoxygenate Deoxygenate Electrolyte (N₂ Purge) Electrolyte->Deoxygenate Electrodes Polish & Clean Electrodes (WE, CE, RE) Run_CV Run Polymerization Electrodes->Run_CV Deoxygenate->Run_CV CV_Params Set CV Parameters: - Scan Range (-0.2 to 1.2V) - Scan Rate (50 mV/s) - Cycles (15-30) CV_Params->Run_CV Monitor Monitor Film Growth (Increasing Peak Current) Run_CV->Monitor Real-time feedback Remove_WE Remove Working Electrode Run_CV->Remove_WE After N cycles Monitor->Run_CV Rinse_WE Rinse with H₂SO₄ & H₂O Remove_WE->Rinse_WE Dry_WE Dry with N₂ Stream Rinse_WE->Dry_WE Coated_Electrode Polymer-Coated Electrode Dry_WE->Coated_Electrode

Caption: Workflow for the electrochemical polymerization of this compound.

Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the structure, morphology, and properties of the synthesized poly(this compound). The table below summarizes key techniques and their expected outcomes.

Technique Purpose Expected Observations / Key Features
Fourier-Transform Infrared (FTIR) Spectroscopy Structural confirmation and identification of functional groups.- ~1580 cm⁻¹ & ~1480 cm⁻¹: C=C stretching vibrations of quinoid and benzenoid rings, respectively.[20][21] - ~1300 cm⁻¹ & ~1240 cm⁻¹: C-N stretching of the benzenoid unit.[20] - ~1140 cm⁻¹: Aromatic C-H in-plane bending, indicative of the conducting protonated form.[21] - ~830 cm⁻¹: C-H out-of-plane bending.[20] - 500-750 cm⁻¹: Peaks corresponding to C-Cl and C-Br stretching.
UV-Visible (UV-Vis) Spectroscopy Analysis of electronic transitions and confirmation of the conducting state.- ~330-360 nm: π-π* transition within the benzenoid rings.[20][22] - ~420-450 nm: Polaron-π* transition, a signature of the protonated emeraldine salt.[20][21] - >800 nm: π-polaron transition, indicating a high degree of doping and delocalization.[20]
Scanning Electron Microscopy (SEM) Investigation of surface morphology and microstructure.The morphology can vary. It may appear as granular aggregates, nanoflakes, or a more porous network, influenced by polymerization conditions.[6][22]
X-Ray Diffraction (XRD) Assessment of crystallinity.A broad halo peak, typically centered around 2θ = 20-25°, is expected, indicating a largely amorphous or semi-crystalline structure, which is characteristic of most polyanilines.[5][23]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.A multi-step degradation profile is expected: an initial weight loss below 120°C (moisture/dopant loss), followed by major polymer backbone degradation at higher temperatures. Halogenated polymers may exhibit different degradation onsets compared to PANI.[22]

Potential Applications and Future Outlook

The unique properties imparted by heavy halogenation make poly(this compound) a candidate for specialized applications where pristine PANI may be unsuitable.

  • Advanced Sensors: The modified electronic properties and potential for specific interactions via the halogen atoms could be exploited for chemical and biological sensors.[24]

  • Corrosion-Resistant Coatings: The inherent stability of PANI, potentially enhanced by the hydrophobic nature of the halogenated rings, makes it a strong candidate for anti-corrosion coatings on metals.[3]

  • Solvent-Processable Electronics: The most significant advantage is likely to be enhanced solubility. This could enable the fabrication of thin films for electronic devices via simple solution-casting techniques like spin-coating or inkjet printing.[7][10]

  • Flame-Retardant Materials: The high halogen content may impart flame-retardant properties, making the polymer a useful additive in composite materials.

Future work should focus on copolymerization of this monomer with unsubstituted aniline. This approach could provide a fine balance, achieving improved solubility from the halogenated units while maintaining higher conductivity and yield from the aniline units.[25][26]

References

Application of 3-Bromo-6-chloro-2-fluoroaniline in Materials Science: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Material Properties with a Tri-Halogenated Aniline Building Block

3-Bromo-6-chloro-2-fluoroaniline is a synthetically versatile aromatic compound poised for significant applications in advanced materials science. Its unique trifunctional nature, featuring an amine group for polymerization, a bromine atom for cross-coupling reactions, and additional chloro and fluoro substituents for tuning electronic and physical properties, makes it an exemplary building block for novel polymers and organic electronic materials. The strategic placement of these functional groups allows for precise control over the final material's architecture and characteristics.

The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki-Miyaura couplings, which are foundational in the synthesis of conjugated polymers for organic electronics.[1][2] The amine group serves as a classical nucleophile for the synthesis of high-performance polymers like polyimides.[3][4] Furthermore, the presence of both chlorine and fluorine atoms can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and modified optoelectronic characteristics.[5][6]

This guide presents detailed application notes and hypothetical, yet scientifically grounded, protocols for the utilization of this compound in two promising areas: the synthesis of a novel conjugated polymer for Organic Light-Emitting Diode (OLED) applications and the preparation of a high-performance, halogenated polyimide.

Application Note I: Synthesis of a Novel Conjugated Polymer for OLED Applications via Sonogashira Cross-Coupling

The development of new materials for Organic Light-Emitting Diodes (OLEDs) is a burgeoning field of research, with a continuous demand for compounds that offer high efficiency, stability, and color purity.[7][8] this compound can serve as a crucial monomer in the synthesis of conjugated polymers, where its halogenated aniline moiety can function as an electron-accepting unit to tune the polymer's HOMO/LUMO energy levels. The following protocol details a hypothetical synthesis of a novel alternating copolymer using a Sonogashira cross-coupling reaction.[1][9]

Rationale for Material Design

The strategic incorporation of the this compound unit into a polymer backbone is intended to achieve several key objectives. The electron-withdrawing nature of the fluoro and chloro substituents is expected to lower the LUMO energy level of the resulting polymer, which can facilitate electron injection in an OLED device. The bromine atom provides a reactive handle for the Sonogashira coupling, enabling the formation of a rigid and planar conjugated backbone, which is essential for efficient charge transport. The aniline group, while not directly participating in the polymerization in this case (it would typically be protected and deprotected or modified in a subsequent step if desired), influences the overall electronic properties of the monomer unit.

Experimental Workflow: Sonogashira Polymerization

sonogashira_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MonomerA 3-Bromo-6-chloro- 2-fluoroaniline (Monomer A) ReactionVessel Schlenk Flask: - Monomers A & B - Pd(PPh₃)₂Cl₂ / CuI - Triethylamine / THF - N₂ Atmosphere, 65°C, 48h MonomerA->ReactionVessel MonomerB Diethynyl Comonomer (e.g., 1,4-diethynylbenzene) (Monomer B) MonomerB->ReactionVessel Filtration Filter to remove insoluble salts ReactionVessel->Filtration Cool to RT Precipitation Precipitate polymer in Methanol Filtration->Precipitation Concentrate filtrate Soxhlet Soxhlet Extraction: - Methanol - Acetone - Chloroform Precipitation->Soxhlet Collect solid Drying Dry under vacuum Soxhlet->Drying Collect chloroform fraction FinalPolymer FinalPolymer Drying->FinalPolymer Yields final polymer

Caption: Workflow for the synthesis of a conjugated polymer via Sonogashira coupling.

Detailed Protocol: Synthesis of Poly[(3-chloro-2-fluoro-5-aminophenyl)-alt-(1,4-phenyleneethynylene)]

Materials:

  • This compound (1.0 eq.)

  • 1,4-Diethynylbenzene (1.0 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)

  • Copper(I) iodide (CuI) (0.05 eq.)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times.

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous THF (to achieve a monomer concentration of ~0.1 M) followed by triethylamine (3 eq. per mole of bromo-monomer).

  • Polymerization: Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated amine salts and catalyst residues.

    • Concentrate the filtrate by rotary evaporation until about one-third of the solvent remains.

    • Slowly pour the concentrated solution into a beaker of vigorously stirred methanol to precipitate the polymer.

    • Collect the crude polymer by filtration.

  • Purification:

    • The collected polymer is purified by Soxhlet extraction. Sequentially extract with methanol, acetone, and chloroform. The desired polymer fraction will be soluble in chloroform.

    • Collect the chloroform fraction and concentrate it by rotary evaporation.

    • Precipitate the purified polymer in methanol, collect by filtration, and dry under vacuum at 40 °C for 24 hours.

Projected Material Properties

The resulting polymer is expected to exhibit properties suitable for application as an emissive or charge-transport layer in OLED devices.

PropertyProjected Value/CharacteristicRationale
Appearance Yellow to orange fibrous solidExtended π-conjugation typically leads to absorption in the visible spectrum.
Solubility Soluble in common organic solvents (Chloroform, THF, Toluene)The presence of the aniline group and the halogen substituents can disrupt intermolecular packing, enhancing solubility.
Photoluminescence (PL) Expected emission in the green-yellow region of the spectrumThe HOMO-LUMO gap is influenced by the alternating donor-acceptor character, which can be tuned by the halogenated aniline unit.
Thermal Stability (TGA) Decomposition temperature (Td) > 350 °CThe rigid aromatic backbone of conjugated polymers generally imparts high thermal stability.
Electrochemical Gap Estimated to be in the range of 2.2 - 2.5 eVThe electron-withdrawing halogen atoms on the aniline ring are expected to lower both HOMO and LUMO levels, leading to a moderate bandgap suitable for visible light emission. The precise gap would be determined by electrochemical analysis.

Application Note II: Synthesis of a High-Performance Halogenated Polyimide

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] The incorporation of halogen atoms, particularly fluorine, into the polyimide backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved optical transparency.[6][10][11] this compound, with its primary amine functionality, is an excellent candidate as a diamine monomer for the synthesis of novel, highly halogenated polyimides.

Rationale for Material Design

The synthesis of a polyimide from this compound and a suitable dianhydride is proposed to create a material with a unique combination of properties. The high halogen content is expected to result in:

  • Flame Retardancy: The presence of bromine and chlorine is known to impart flame-retardant properties.

  • Low Dielectric Constant: The fluorine atoms can lower the dielectric constant, making the material suitable for microelectronics applications.

  • Enhanced Solubility: The asymmetric and bulky nature of the monomer unit can disrupt chain packing, leading to improved solubility in organic solvents, which facilitates processing.[4]

  • High Thermal Stability: The inherent rigidity of the aromatic imide structure ensures high thermal stability.[11]

Experimental Workflow: Two-Step Polyimide Synthesis

polyimide_workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization cluster_purification Purification & Film Casting Monomers This compound + Dianhydride (e.g., 6FDA) in NMP Reaction1 Stir at RT, N₂ atmosphere, 24h Monomers->Reaction1 PAA_Solution Viscous Poly(amic acid) Solution Reaction1->PAA_Solution Imidization Add Acetic Anhydride & Pyridine to PAA Solution PAA_Solution->Imidization Reaction2 Stir at RT, 12h then 80°C, 4h Imidization->Reaction2 Precipitation Precipitate in Methanol Reaction2->Precipitation Drying Collect and dry polymer powder Precipitation->Drying Casting Cast film from NMP solution Drying->Casting Annealing Thermal Annealing Casting->Annealing PI_Film PI_Film Annealing->PI_Film Final Polyimide Film

Caption: Workflow for the two-step synthesis of a halogenated polyimide.

Detailed Protocol: Synthesis of a Polyimide from this compound and 6FDA

Materials:

  • This compound (purified by sublimation) (1.0 eq.)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dried under vacuum) (1.0 eq.)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.

    • Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder to the stirred solution at room temperature.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) is formed.

  • Chemical Imidization:

    • To the viscous PAA solution, add acetic anhydride (2.0 eq.) and pyridine (1.0 eq.).

    • Continue stirring the mixture at room temperature for 12 hours, then heat to 80 °C for an additional 4 hours to ensure complete imidization.

    • Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

    • Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

  • Film Casting:

    • Dissolve the dried polyimide powder in NMP to form a 10-15 wt% solution.

    • Cast the polymer solution onto a clean glass substrate.

    • Heat the cast film in an oven with a controlled temperature program (e.g., 80 °C for 2h, 150 °C for 1h, 200 °C for 1h, and 250 °C for 1h) to remove the solvent and anneal the film.

    • After cooling to room temperature, the polyimide film can be detached from the glass substrate by immersion in water.

Projected Material Properties

The resulting halogenated polyimide is anticipated to be a high-performance material with a favorable combination of thermal, mechanical, and dielectric properties.

PropertyProjected Value/CharacteristicRationale
Appearance Optically transparent, pale yellow filmThe use of fluorinated dianhydrides like 6FDA is known to reduce charge-transfer complex formation, leading to lower color intensity and higher optical transparency.[4]
Solubility Soluble in aprotic polar solvents (NMP, DMAc, THF)The asymmetric structure of the diamine monomer and the bulky halogen atoms are expected to inhibit dense chain packing, thereby improving solubility.
Glass Transition Temp. (Tg) > 280 °CThe rigid aromatic imide backbone ensures a high glass transition temperature, indicative of excellent dimensional stability at elevated temperatures.[11]
Thermal Stability (TGA) 5% weight loss temperature > 450 °C in N₂Aromatic polyimides are renowned for their exceptional thermal stability.[11]
Dielectric Constant < 3.0 at 1 MHzThe high fluorine content from both the diamine and dianhydride monomers is expected to significantly lower the dielectric constant of the polymer.[6]
Mechanical Properties Tensile strength > 90 MPa, Elongation at break > 5%The rigid polymer backbone should result in a strong, tough material, with mechanical properties comparable to other high-performance polyimides.

Conclusion

This compound represents a highly promising, yet underexplored, building block for the creation of advanced materials. Its unique substitution pattern offers a powerful toolkit for chemists and materials scientists to design and synthesize novel conjugated polymers for optoelectronic applications and high-performance polyimides with tailored properties. The protocols and application notes provided herein, though based on established chemical principles rather than direct experimental results for this specific compound, offer a robust starting point for researchers to explore the potential of this versatile molecule. Further experimental validation is anticipated to confirm its utility in pushing the boundaries of materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-bromo-6-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this challenging substrate. The unique electronic and steric properties of this compound demand a nuanced approach to reaction optimization. This resource provides in-depth, field-proven insights to enhance your experimental success.

Understanding the Substrate: A Multifaceted Challenge

This compound presents a unique set of challenges in Suzuki coupling due to the presence of multiple functional groups with competing reactivities. The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring, making the initial oxidative addition step of the catalytic cycle more difficult. Conversely, the bromine atom is a better leaving group than chlorine, suggesting a potential for selective coupling at the C-Br bond. The aniline group, while a valuable synthetic handle, can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

Answer:

Low to no conversion in the Suzuki coupling of this compound is a common issue, often stemming from an inefficient catalyst system or suboptimal reaction conditions. The primary bottleneck is typically the oxidative addition step, which is hindered by the electron-deficient nature of the aryl halide.[1]

Potential Causes & Solutions:

  • Catalyst System Inactivity:

    • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich or bulky enough to promote oxidative addition with this deactivated substrate.[1][2]

      • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to enhance catalyst activity for challenging substrates.[2][3][4][5][6]

    • Palladium(0) Formation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) species might be inefficient.

      • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst generation (e.g., G3 or G4 palladacycles) that readily forms the active catalyst.[4][7]

  • Suboptimal Base Selection:

    • Insufficient Basicity: A weak base may not effectively activate the boronic acid for the crucial transmetalation step.

      • Solution: Screen stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] The choice of base can significantly influence the reaction rate and overall yield.[8]

  • Inadequate Reaction Conditions:

    • Low Temperature: The activation energy for the oxidative addition of this substrate may require elevated temperatures.

      • Solution: Gradually increase the reaction temperature, for instance, from 80°C to 100-120°C, while monitoring for potential side reactions or decomposition.[9]

    • Poor Solvent Choice: The solubility of all reaction components, including the base, is critical for efficient reaction kinetics.

      • Solution: Aprotic polar solvents like dioxane, 2-MeTHF, or DMF, often in combination with water to dissolve the inorganic base, are generally effective.[4][10][11]

Question 2: I am observing significant amounts of side products, primarily the homocoupling of my boronic acid and protodeboronation of my starting material. How can I minimize these?

Answer:

The formation of homocoupling and protodeboronation byproducts points towards issues with reaction atmosphere control and the stability of your boronic acid reagent.

Minimizing Homocoupling (Biaryl Formation from Boronic Acid):

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[2][4]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.

Preventing Protodeboronation (Loss of the Boronic Acid Group):

  • Presence of Water: While a small amount of water is often necessary to dissolve the base, excess water can lead to the cleavage of the carbon-boron bond, especially at elevated temperatures.[1][2][4]

    • Solution: Use anhydrous solvents and ensure your base is of high purity and dry. If using a boronic acid, consider switching to a more stable boronate ester, such as a pinacol ester (BPin), which is less susceptible to protodeboronation.[4][10]

Question 3: The reaction works, but the purification is challenging due to closely eluting impurities. What are these impurities and how can I avoid them?

Answer:

Purification challenges often arise from the formation of structurally similar byproducts. For this compound, the most common culprits are dehalogenated starting material and isomers from coupling at the less reactive C-Cl bond.

  • Dehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom can occur as a side reaction.

    • Solution: This is often linked to catalyst degradation or the presence of protic impurities. Ensuring a robust and active catalyst system and maintaining anhydrous conditions can help minimize dehalogenation.

  • Isomeric Products: While coupling at the C-Br bond is generally favored, some reaction conditions might promote a low level of coupling at the C-Cl bond, leading to an isomeric product that is difficult to separate.

    • Solution: Fine-tuning the catalyst system to be highly selective for C-Br oxidative addition is key. Using ligands that are sensitive to the different steric and electronic environments of the C-Br and C-Cl bonds can enhance selectivity. Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can also improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for this substrate?

A1: For a challenging substrate like this compound, a robust catalyst system is paramount. A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3][4][5] Alternatively, using a pre-formed palladacycle precatalyst like an XPhos-Pd-G3 can provide higher activity and reproducibility.[7]

Q2: What is the optimal base and solvent system?

A2: A common and effective system is a strong inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent mixture of dioxane and water (typically in a 4:1 to 10:1 ratio).[1][2][10] The water is essential for dissolving the base, which in turn activates the boronic acid for transmetalation.[10]

Q3: How critical is it to exclude air and moisture from the reaction?

A3: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by air, rendering it inactive.[2] Moisture can lead to the undesirable side reaction of protodeboronation, which consumes your boronic acid.[2][4] Employing standard Schlenk techniques or working in a glovebox is highly recommended for consistent results.

Q4: Should I be concerned about the aniline group interfering with the reaction?

A4: Yes, the free amine can coordinate to the palladium center, which can inhibit the catalyst.[12] While this is a known issue with heteroaromatic substrates, the effect with anilines can vary. If catalyst inhibition is suspected, increasing the catalyst loading slightly or using a ligand that sterically disfavors coordination of the aniline may be beneficial. In some cases, protecting the aniline group might be considered, but this adds extra steps to the synthesis.

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[13][14]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[14]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[13]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).[13]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography.[13]

Optimized Protocol for Enhanced Yield

This protocol incorporates best practices for challenging substrates to improve reaction outcomes.

  • Reaction Setup: In a glovebox or using Schlenk technique, add to a dry reaction vessel: this compound (1.0 equiv.), the corresponding boronate pinacol ester (1.2 equiv.), finely ground and dried K₃PO₄ (2.5 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Ensure the reaction vessel is sealed and maintained under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add freshly degassed, anhydrous 2-MeTHF via syringe.

  • Reaction Execution: Heat the reaction to 100°C with vigorous stirring. Monitor the reaction progress closely.

  • Work-up and Purification: Follow the same procedure as the standard protocol.

Data Presentation

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ or XPhos-Pd-G3 (1-3 mol%)Provides a reliable source of active Pd(0) and the G3 precatalyst offers high activity.[3][7]
Ligand XPhos or SPhos (1.1-1.2 equiv. to Pd)Bulky, electron-rich ligands facilitate oxidative addition with deactivated substrates.[1][3][4][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases are more effective at activating the boronic acid for transmetalation.[1][2]
Solvent Dioxane/H₂O (4:1) or 2-MeTHFAprotic polar and ethereal solvents are generally effective; 2-MeTHF can sometimes offer improved yields.[10][11]
Temperature 90-110°CHigher temperatures are often required to overcome the activation barrier for oxidative addition.[9]
Boron Source Boronate Pinacol Ester (1.2 equiv.)More stable towards protodeboronation compared to boronic acids.[4][10]

Visualizations

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition (Rate-Limiting Step) A->B Ar-X (this compound) C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A P Ar-Ar' Product F->P

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Q1 Is the Catalyst System Active Enough? Start->Q1 Sol1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Pd(0) or Advanced Precatalyst Q1->Sol1 No Q2 Is the Base Optimal? Q1->Q2 Yes Sol1->Q2 Sol2 Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Q2->Sol2 No Q3 Are Reaction Conditions Forcing Enough? Q2->Q3 Yes Sol2->Q3 Sol3 Increase Temperature Screen Solvents (Dioxane, 2-MeTHF) Q3->Sol3 No CheckSideReactions Check for Side Reactions (Homocoupling, Protodeboronation) Q3->CheckSideReactions Yes Sol3->CheckSideReactions Sol4 Ensure Rigorous Degassing Use Anhydrous Conditions Switch to Boronate Ester CheckSideReactions->Sol4 End Optimized Yield Sol4->End

Caption: A logical workflow to diagnose and solve common issues.

References

Technical Support Center: Purification of Crude 3-Bromo-6-chloro-2-fluoroaniline by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Bromo-6-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated anilines. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles and extensive laboratory experience to ensure the integrity and success of your purification process.

Understanding the Molecule and the Challenge

This compound is a tri-halogenated aromatic amine, a class of compounds that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The synthesis of this compound, typically starting from 2-fluoroaniline, involves sequential bromination and chlorination.[1] This process can lead to a crude product containing a mixture of the desired compound, unreacted starting materials, mono-halogenated intermediates, and, most challengingly, various regioisomers. The separation of these closely related impurities is the primary goal of the chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Given a typical synthesis starting from 2-fluoroaniline, you can anticipate the following impurities:

  • Starting Material: Unreacted 2-fluoroaniline.

  • Mono-halogenated Intermediates: Such as a bromo-fluoroaniline or a chloro-fluoroaniline.

  • Regioisomers: These are isomers with the same molecular formula but different positions of the halogen substituents on the aniline ring. Examples could include isomers where the bromine and chlorine atoms are in different locations.[1] The formation of regioisomers is a common challenge in the electrophilic aromatic substitution of substituted anilines.

Q2: What is a good starting point for a mobile phase for silica gel column chromatography of this compound?

A2: A common and effective mobile phase system for the purification of halogenated anilines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. For a similar compound, 3-bromo-2-chloroaniline, a mobile phase of petroleum ether/ethyl acetate (10:1 to 50:1) has been successfully used.[2] We recommend starting with a low polarity mixture, for example, 5% ethyl acetate in hexane, and gradually increasing the polarity based on TLC analysis.

Q3: How can I predict the elution order of my target compound and its impurities?

A3: In normal-phase chromatography with a polar stationary phase like silica gel, the elution order is primarily determined by the polarity of the compounds: less polar compounds elute first.[3][4]

  • Non-polar impurities , such as any remaining starting material from a preceding non-polar reaction step, will likely elute first.

  • Your target compound, this compound, will have a specific polarity based on its substitution pattern.

  • More polar impurities, such as any highly polar side products or baseline impurities, will elute last or may remain on the column.

The subtle differences in the dipole moments of the various halogenated regioisomers will influence their relative polarities and, consequently, their elution order. A thorough TLC analysis is essential to visualize the separation and determine the optimal mobile phase.

Q4: My aniline compound seems to be degrading on the silica gel column. What can I do?

A4: Anilines, being basic, can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or even degradation.[5] Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.[5]

  • Use a Different Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques with a slightly more polar mobile phase to speed up elution.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Separation of Spots on TLC Inappropriate Mobile Phase Polarity - If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane).- If spots remain at the baseline (low Rf), increase the mobile phase polarity.
Co-eluting Impurities - Try a different solvent system. For example, a mixture of dichloromethane and hexane can sometimes provide different selectivity.- For very similar isomers, a very slow, careful gradient elution may be necessary.
Product Elutes with Impurities (Co-elution) Overloading the Column - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Poorly Packed Column - Ensure the silica gel is packed uniformly without any cracks or channels. Tapping the column gently during packing can help.[6]
Inappropriate Mobile Phase - Re-optimize the mobile phase using TLC. A small change in the solvent ratio can significantly impact separation.
Product is not Eluting from the Column Mobile Phase is Not Polar Enough - Gradually increase the polarity of the mobile phase. If necessary, a "flush" with a more polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane can be used to elute highly retained compounds.
Compound Degradation on Silica Gel - As discussed in the FAQs, consider adding a small amount of triethylamine to the mobile phase or using a different stationary phase.[5]
Streaking or Tailing of Spots/Peaks Compound Interaction with Silica Gel - Add a small amount of a volatile base (e.g., 0.1% triethylamine) to the mobile phase to neutralize acidic sites on the silica gel.[5]
Sample is too Concentrated - Ensure the sample is sufficiently diluted before loading onto the column.
Low Yield of Purified Product Compound Degradation - Address potential degradation on the silica gel as described above.
Product is Spread Across Many Fractions - Optimize the mobile phase to achieve a sharper elution profile. A slightly faster elution may reduce diffusion and band broadening.
Incomplete Elution - After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of crude this compound.

1. Preparation of the Silica Gel Slurry:

  • Determine the amount of silica gel needed based on the amount of crude product (a common ratio is 50:1 to 100:1 silica to crude material by weight).
  • In a beaker, add the silica gel to a sufficient amount of the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to form a pourable slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
  • Add a small amount of silica gel to this solution to create a dry powder (dry loading).
  • Carefully add the sample-adsorbed silica gel to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
  • Begin collecting fractions in test tubes.
  • Monitor the elution process by TLC analysis of the collected fractions.

5. TLC Monitoring:

  • Spot the collected fractions on a TLC plate alongside a sample of the crude material.
  • Develop the TLC plate in an appropriate mobile phase.
  • Visualize the spots under UV light.
  • Combine the fractions that contain the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solution Implementation cluster_verification Verification Problem Identify Issue: - Poor Separation - Co-elution - No Elution - Peak Tailing - Low Yield Analyze_TLC Analyze TLC Data Problem->Analyze_TLC Start Hypothesize Formulate Hypothesis: - Wrong Polarity? - Overloaded? - Degradation? Analyze_TLC->Hypothesize Adjust_MP Adjust Mobile Phase Hypothesize->Adjust_MP Polarity Issue Modify_Loading Modify Sample Loading Hypothesize->Modify_Loading Loading Issue Change_SP Change Stationary Phase or Add Modifier Hypothesize->Change_SP Interaction Issue Verify Verify with New TLC/Column Run Adjust_MP->Verify Modify_Loading->Verify Change_SP->Verify Success Successful Purification Verify->Success Resolved Failure Problem Persists Verify->Failure Not Resolved Failure->Analyze_TLC Re-evaluate

Caption: Troubleshooting workflow for chromatography.

Safety Information

This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[7] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

References

Technical Support Center: Navigating Reactions with 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, we address common issues encountered during its use, with a focus on minimizing byproduct formation and ensuring reaction selectivity. Our approach is rooted in mechanistic understanding to provide you with not just solutions, but the reasoning behind them.

Introduction: The Challenges and Opportunities of a Polysubstituted Aniline

This compound is a valuable starting material in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring three different halogens and an amino group, offers multiple points for diversification. However, this complexity also presents challenges in controlling regioselectivity and avoiding unwanted side reactions. The electron-donating amino group activates the ring, while the halogens offer distinct reactivities in cross-coupling reactions. Understanding the interplay of these factors is key to successful synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with this compound.

Q1: I'm attempting a cross-coupling reaction and seeing a significant amount of starting material being consumed, but my desired product yield is low. I see a new, simpler peak in my GC-MS/LC-MS. What could be happening?

A1: This is a classic sign of hydrodehalogenation , a common byproduct in palladium-catalyzed cross-coupling reactions where a halogen is replaced by a hydrogen atom.[1] In the case of this compound, you are likely forming 6-chloro-2-fluoroaniline (de-bromination) or 3-bromo-2-fluoroaniline (de-chlorination). Given that the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, de-bromination is the more probable side reaction.

Q2: How can I minimize hydrodehalogenation in my palladium-catalyzed cross-coupling reactions?

A2: Minimizing hydrodehalogenation involves a multi-faceted approach:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step of the catalytic cycle over the pathways leading to hydrodehalogenation.

  • Base Selection: Avoid strong, sterically hindered bases like NaOtBu if you are observing significant hydrodehalogenation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Protic solvents, including alcohols and water, can act as a source of hydrogen. While some water is often necessary for Suzuki couplings, excessive amounts should be avoided.

  • N-Protection: Protecting the aniline's amino group, for example with a Boc group, can reduce its coordinating ability to the palladium center and in some cases suppress hydrodehalogenation.[1]

Q3: I want to selectively perform a Suzuki or Buchwald-Hartwig reaction at the C-Br bond without affecting the C-Cl bond. How can I achieve this?

A3: Achieving selectivity is possible due to the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond is weaker and generally reacts preferentially.[2] To enhance this selectivity:

  • Use a mild catalyst system: A less reactive palladium catalyst, perhaps with a less electron-rich ligand, can better differentiate between the two halogens.

  • Control the reaction temperature: Lowering the reaction temperature can often improve selectivity, as the higher activation energy required for C-Cl bond cleavage will not be as readily overcome.

  • Optimize reaction time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent, slower reaction at the C-Cl bond.

Q4: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A4: Dark discoloration in reactions involving anilines is often due to oxidation of the aniline itself.[1] To mitigate this:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.

  • Purify Starting Materials: Use freshly purified this compound, as impurities can catalyze decomposition.

  • Protecting Groups: Protecting the amino group as an acetamide or a carbamate can make the compound less susceptible to oxidation.[1]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific reaction types.

Guide 1: Minimizing Byproducts in Suzuki-Miyaura Coupling

Objective: To selectively couple a boronic acid at the C-Br position of this compound while minimizing hydrodehalogenation and reaction at the C-Cl bond.

Common Byproducts:

  • 6-chloro-2-fluoroaniline (from hydrodehalogenation of the C-Br bond)

  • 3-bromo-2-fluoroaniline (from hydrodehalogenation of the C-Cl bond - less common)

  • Disubstituted product (from coupling at both C-Br and C-Cl)

  • Homocoupling of the boronic acid

Troubleshooting Decision Tree:

start Low Yield of Desired Product in Suzuki Coupling byproduct_check Identify Major Byproduct(s) via GC-MS/LC-MS start->byproduct_check hydrodehalogenation Hydrodehalogenation (loss of Br) byproduct_check->hydrodehalogenation  Hydrodehalogenated byproduct detected   no_reaction Low Conversion of Starting Material byproduct_check->no_reaction  Mainly unreacted starting material   disubstitution Di-substituted Product byproduct_check->disubstitution  Disubstituted byproduct detected   sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) hydrodehalogenation->sol_ligand sol_catalyst Increase Catalyst Loading or Use a Pre-catalyst no_reaction->sol_catalyst sol_temp_disub Lower Reaction Temperature disubstitution->sol_temp_disub sol_base Use Weaker Base (e.g., K3PO4, Cs2CO3) sol_ligand->sol_base sol_solvent Ensure Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) sol_base->sol_solvent sol_protect Consider N-Boc Protection sol_solvent->sol_protect sol_temp Increase Reaction Temperature sol_catalyst->sol_temp sol_boronic_acid Check Purity of Boronic Acid sol_temp->sol_boronic_acid sol_time_disub Reduce Reaction Time sol_temp_disub->sol_time_disub sol_ligand_disub Use a Less Active Catalyst System sol_time_disub->sol_ligand_disub

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Illustrative Protocol for Selective Suzuki-Miyaura Coupling:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%) in anhydrous solvent. Add this to the Schlenk flask.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling

ParameterCondition A (High Yield, Good Selectivity)Condition B (Significant Byproducts)Rationale for Condition A's Success
Palladium Source Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (3 mol%)Pd(0) source avoids potentially problematic in-situ reduction.
Ligand XPhos (3 mol%)PPh₃ (6 mol%)Bulky, electron-rich ligand promotes reductive elimination.
Base K₃PO₄ (2.0 eq.)NaOtBu (2.5 eq.)Weaker, non-nucleophilic base minimizes hydrodehalogenation.
Solvent Dioxane (anhydrous)Toluene/Water (10:1)Aprotic solvent minimizes hydrogen sources.
Temperature 90 °C110 °CLower temperature enhances selectivity for C-Br activation.
Guide 2: Achieving Selectivity in Buchwald-Hartwig Amination

Objective: To selectively couple a primary or secondary amine at the C-Br position of this compound.

Common Byproducts:

  • Hydrodehalogenated starting material (6-chloro-2-fluoroaniline)

  • Di-aminated product

  • Side reactions involving the aniline nitrogen if unprotected

Troubleshooting Workflow:

start Issues in Buchwald-Hartwig Amination low_yield Low Yield/Conversion start->low_yield side_reactions Significant Side Products start->side_reactions sol_catalyst Use a Pre-catalyst (e.g., G3-XPhos) low_yield->sol_catalyst hydrodehalogenation Hydrodehalogenation side_reactions->hydrodehalogenation diamination Di-amination side_reactions->diamination sol_temp Increase Reaction Temperature sol_catalyst->sol_temp sol_base Switch to a Stronger Base (e.g., LHMDS) sol_temp->sol_base sol_amine Check Amine Purity sol_base->sol_amine sol_ligand_hydro Use Bulky Ligand (e.g., BrettPhos) hydrodehalogenation->sol_ligand_hydro sol_temp_dia Lower Temperature & Shorter Time diamination->sol_temp_dia

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Illustrative Protocol for Selective Buchwald-Hartwig Amination:

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.5 eq.), and this compound (1.0 eq.).

  • Reaction Setup: Evacuate and backfill the tube with argon. Add anhydrous, degassed solvent (e.g., toluene).

  • Reactant Addition: Add the amine coupling partner (1.2 eq.).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring and Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Table 2: Ligand and Base Effects in Buchwald-Hartwig Amination

LigandBaseExpected Outcome with this compoundRationale
XPhos NaOtBuHigh reactivity, good for challenging couplings. Potential for some hydrodehalogenation.Bulky, electron-rich ligand facilitates both oxidative addition and reductive elimination.
BrettPhos LHMDSGenerally high yields, can be effective in reducing hydrodehalogenation.The specific structure of this ligand can sometimes disfavor pathways leading to hydrodehalogenation.
BINAP Cs₂CO₃Lower reactivity, but potentially higher selectivity for C-Br over C-Cl.Bidentate ligand, may require higher temperatures or longer reaction times.[3]

Advanced Topic: Directed ortho-Metalation

For functionalization adjacent to the fluorine atom, directed ortho-metalation can be a powerful tool. The fluorine atom is a moderate directing group for lithiation. However, the amino group is a stronger directing group. Therefore, protection of the amino group is essential.

Strategy:

  • Protect the amino group: Convert the aniline to a pivalamide or a carbamate. These are strong directing groups.

  • Directed ortho-Metalation: Use a strong lithium amide base like LDA or LiTMP at low temperatures to deprotonate the position ortho to the directing group.

  • Quench with an electrophile: Introduce an electrophile to functionalize the newly formed carbanion.

This strategy allows for the introduction of a wide range of functional groups at the C-1 position, which is not readily accessible through cross-coupling reactions.

Conclusion

Successfully working with this compound requires a careful consideration of reaction conditions to control selectivity and minimize byproducts. By understanding the underlying mechanistic principles of common transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can make informed decisions about the choice of catalyst, ligand, base, and solvent. This guide provides a starting point for troubleshooting and optimizing your reactions, ultimately enabling the efficient synthesis of your target molecules.

References

Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-6-chloro-2-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-2-fluoroaniline. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during this specific synthesis, with a focus on addressing low conversion rates. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) of a substituted aniline. The starting material is often 2-chloro-6-fluoroaniline, which is then brominated. The amino group (-NH₂) is a strong activating group and an ortho-, para-director.[1][2] However, the existing chloro and fluoro substituents also influence the regioselectivity of the bromination.

The most common brominating agent for anilines is N-bromosuccinimide (NBS) due to its milder nature compared to elemental bromine, which can lead to polybromination and oxidation of the aniline.[3][4][5][6] The reaction is typically carried out in a suitable solvent at controlled temperatures.

Reaction Pathway Visualization

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Chloro-6-fluoroaniline B Electrophilic Aromatic Substitution (Bromination) A->B NBS, Solvent F Oxidation Products A->F Harsh conditions C This compound (Desired Product) B->C D Dibrominated Product B->D Excess NBS or high temperature E Other Isomers B->E Poor regioselectivity

Caption: Main reaction pathway and potential side reactions.

II. Troubleshooting Guide: Low Conversion & Yield

This section addresses the most common problems leading to low conversion rates in the synthesis of this compound.

Question 1: My reaction shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

Answer:

Unreacted starting material is a classic sign of incomplete reaction. Several factors could be at play:

A. Insufficient Brominating Agent:

  • Causality: The stoichiometry of the brominating agent, typically NBS, is critical. An insufficient amount will naturally lead to unreacted starting material. While a 1:1 molar ratio is theoretically required, slight excesses are often used to drive the reaction to completion.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Double-check your calculations for the molar equivalents of NBS relative to the starting aniline.

    • Incremental Addition: If you are hesitant to use a large excess from the start, consider adding the NBS portion-wise and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Recommended Range: Start with 1.05-1.2 equivalents of NBS.

B. Low Reaction Temperature:

  • Causality: Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. While anilines are highly activated, the deactivating effect of the halogen substituents and steric hindrance may require a certain temperature to achieve a reasonable reaction rate.[7]

  • Troubleshooting Protocol:

    • Temperature Screening: If you are running the reaction at a very low temperature (e.g., 0°C or below), try gradually increasing it.[7] A good starting point for optimization is to run small-scale trials at different temperatures (e.g., 0°C, room temperature, 40°C) and monitor the conversion.

    • Avoid Overheating: Be cautious, as excessively high temperatures can lead to side reactions, including the formation of dibrominated products and oxidation.[7]

C. Inappropriate Solvent:

  • Causality: The solvent plays a crucial role in stabilizing the intermediates and influencing the reactivity of the brominating agent. The polarity of the solvent can significantly affect the regioselectivity and rate of bromination of substituted anilines.[8]

  • Troubleshooting Protocol:

    • Solvent Polarity: For brominations with NBS, common solvents include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[7] If you are using a non-polar solvent and observing low conversion, switching to a more polar aprotic solvent might be beneficial.

    • Solubility Check: Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility will limit the reaction rate.

Parameter Recommendation Rationale
NBS Stoichiometry 1.05 - 1.2 equivalentsEnsures complete consumption of starting material.
Temperature 0°C to Room TemperatureBalances reaction rate and selectivity.
Solvent DCM, ACN, THFAprotic solvents of varying polarity to optimize reactivity.
Question 2: I am observing the formation of multiple products, including what appears to be a dibrominated species. How can I improve the selectivity for the desired monobrominated product?

Answer:

The formation of multiple products, particularly dibrominated ones, indicates a loss of selectivity. This is a common issue with highly activated aromatic rings like anilines.[6]

A. Over-activation of the Ring:

  • Causality: The amino group is a powerful activating group, making the aromatic ring highly susceptible to multiple substitutions.[1][2]

  • Troubleshooting Protocol:

    • Control NBS Addition: Add the NBS solution dropwise or in small portions over a period of time. This helps to maintain a low concentration of the active brominating species at any given moment, favoring monosubstitution.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or -10°C) can increase the selectivity for the kinetically favored product.[7]

B. Choice of Brominating Agent:

  • Causality: While NBS is generally preferred, other brominating agents can offer different levels of reactivity and selectivity.[3] In some cases, a less reactive brominating agent might be beneficial.

  • Troubleshooting Protocol:

    • Alternative Reagents: Consider milder brominating agents like pyridinium hydrobromide perbromide (PHPB) if NBS proves to be too reactive for your system.[3]

    • In-situ Bromine Generation: Some methods generate bromine in situ at low concentrations, which can improve selectivity.[4][9]

C. Protecting Group Strategy:

  • Causality: A robust but more involved strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide (e.g., acetanilide).[2] The amide is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled bromination. The protecting group can then be removed.

  • Troubleshooting Protocol:

    • Acetylation: React the 2-chloro-6-fluoroaniline with acetic anhydride to form the corresponding acetanilide.

    • Bromination: Brominate the acetanilide under the optimized conditions.

    • Deprotection: Hydrolyze the amide back to the amine using acidic or basic conditions.

G cluster_workflow Troubleshooting Workflow for Poor Selectivity Start Low Selectivity (Multiple Products) A Control NBS Addition Rate Start->A B Lower Reaction Temperature A->B C Consider Milder Brominating Agent B->C D Implement Protecting Group Strategy C->D End Improved Selectivity D->End

Caption: A stepwise workflow for improving reaction selectivity.

Question 3: My reaction seems to have worked, but I'm struggling with the purification and isolation of the final product, leading to a low isolated yield. What are some best practices?

Answer:

A successful reaction is only half the battle; efficient purification is key to obtaining a good isolated yield.

A. Work-up Procedure:

  • Causality: The work-up procedure is designed to remove unreacted reagents, byproducts (like succinimide from NBS), and any catalysts. An improper work-up can lead to a complex crude mixture that is difficult to purify.

  • Troubleshooting Protocol:

    • Quenching: After the reaction is complete, quench any remaining NBS with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution.[7]

    • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts. Follow this with a brine wash to aid in the separation of the organic and aqueous layers.

B. Purification Technique:

  • Causality: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Troubleshooting Protocol:

    • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is often effective for separating regioisomers and other closely related impurities.[10] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.

    • Recrystallization: If your product is a solid and the crude material is of reasonable purity, recrystallization can be a highly effective method for obtaining a very pure product and can be more scalable than chromatography. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Purification Step Recommended Action Purpose
Quenching Add aqueous Na₂S₂O₃ solution.Removes excess NBS.
Washing Wash with NaHCO₃ (aq) and brine.Removes acidic byproducts and aids phase separation.
Purification Silica gel column chromatography or recrystallization.Separates the desired product from isomers and byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for the bromination of 2-chloro-6-fluoroaniline with NBS?

  • Generally, for highly activated rings like anilines, a Lewis acid catalyst is not required and can even lead to over-reaction or undesired side reactions.[1][6] The reaction typically proceeds well with NBS alone in a suitable solvent.

Q2: How can I confirm the regiochemistry of my product?

  • The most definitive way to confirm the structure and regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR will show the number and splitting patterns of the aromatic protons, and 2D NMR techniques like COSY and NOESY can help establish the connectivity and spatial relationships between the substituents.

Q3: My NBS is yellowish-brown. Can I still use it?

  • A yellowish or brownish color in NBS indicates the presence of free bromine, which can lead to more aggressive and less selective bromination.[11] For reactions requiring high selectivity, it is recommended to use freshly recrystallized NBS.[12]

Q4: What are the safety precautions for handling brominating agents?

  • Brominating agents like NBS and especially elemental bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. References

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • Dealing with unexpected regioselectivity in aromatic bromination with BDMS. (n.d.). Benchchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017). ChemistrySelect. Retrieved January 7, 2026, from --INVALID-LINK--

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021). Synlett. Retrieved January 7, 2026, from --INVALID-LINK--

  • Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1. (2023, August 17). Smolecule. Retrieved January 7, 2026, from --INVALID-LINK--

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Selective solid-state brominations of anilines and phenols. (2003, October 8). Green Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 7, 2026, from --INVALID-LINK--

  • How does NBS work in organic chemistry? (2024, April 17). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • (PDF) ChemInform Abstract: Solid State Nuclear Bromination with N‐Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-2-fluoroaniline synthesis. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. (2025, April 8). Benchchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • 20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--

  • EAS Bromination and Chlorination. (2018, September 20). YouTube. Retrieved January 7, 2026, from --INVALID-LINK--

  • Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved January 7, 2026, from --INVALID-LINK--

References

stability of 3-Bromo-6-chloro-2-fluoroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Bromo-6-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile chemical intermediate, particularly concerning its stability in acidic environments.

Introduction

This compound is a key building block in modern synthetic chemistry, valued for its unique substitution pattern that allows for diverse chemical transformations. However, like many aniline derivatives, its stability can be a critical parameter, especially when subjected to acidic conditions prevalent in various reaction setups and purification protocols. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: The primary stability concern for this compound in acidic media is its susceptibility to oxidation. The aniline amino group, even when protonated, can be sensitive to oxidative degradation, which often manifests as a noticeable color change in the solution, from colorless or light yellow to various shades of brown or even black. This is a common issue with many aniline derivatives.[1]

Q2: How does the protonation of the amino group in acidic solution affect the molecule's stability?

A2: In an acidic medium, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton, forming the anilinium ion (-NH3+). This protonation has two major effects. Firstly, it significantly deactivates the aromatic ring towards electrophilic substitution by converting the strongly activating amino group into a deactivating anilinium group.[2] Secondly, while the anilinium ion is less susceptible to some reactions, it does not entirely prevent oxidation.

Q3: Are the halogen substituents (Br, Cl, F) on the aromatic ring labile in acidic conditions?

A3: Generally, aryl halides are highly stable and resistant to cleavage under typical acidic conditions used in organic synthesis. The carbon-halogen bonds in this compound are robust, and dehalogenation is not a common degradation pathway in acidic media unless harsh conditions or specific catalysts that could facilitate such reactions are present.[1]

Q4: Can this compound participate in diazotization reactions in the presence of acid?

A4: Yes, in the presence of a nitrous acid source (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (typically 0-5 °C), the amino group of this compound will undergo diazotization to form a diazonium salt.[3] This is a synthetic utility rather than a stability issue, but it's a key reaction to be aware of when using this compound with acidic nitrite sources.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in acidic environments.

Observed Issue Probable Cause(s) Recommended Solutions & Preventative Measures
Solution turns dark brown or black upon addition of acid. Oxidation of the aniline moiety.[1]Work under an inert atmosphere: Purge your reaction vessel with nitrogen or argon before and during the experiment to minimize contact with atmospheric oxygen. • Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas or by several freeze-pump-thaw cycles. • Use high-purity reagents: Ensure your starting material and acids are of high purity and free from oxidizing contaminants.
Inconsistent reaction yields or formation of unexpected byproducts. Partial degradation of the starting material due to prolonged exposure to harsh acidic conditions.Control reaction time and temperature: Monitor the reaction closely and minimize the time the compound spends in the acidic medium. If possible, run the reaction at a lower temperature. • Protect the amino group: If the subsequent reaction chemistry allows, consider protecting the amino group as an acetanilide. The acetyl group moderates the reactivity and enhances stability against oxidation.[1][4] The protecting group can be removed later by acid or base hydrolysis.[1]
Poor solubility in the chosen acidic aqueous medium. While anilines dissolve in acid due to the formation of the water-soluble anilinium salt, highly halogenated anilines may still exhibit limited solubility.[3][5]Co-solvents: Consider adding a water-miscible organic co-solvent (e.g., methanol, ethanol, THF) to improve solubility. • Acid choice: Experiment with different acids. For instance, solubility might differ between hydrochloric acid and sulfuric acid solutions.
Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing stability issues with this compound in acidic media.

TroubleshootingWorkflow Troubleshooting Workflow start Start: Experiment with this compound in acidic conditions observation Observe Issue: Color change, low yield, or byproducts? start->observation cause_oxidation Probable Cause: Oxidation observation->cause_oxidation Color Change cause_degradation Probable Cause: Prolonged Exposure to Harsh Conditions observation->cause_degradation Low Yield / Byproducts solution_inert Implement Solution: - Inert Atmosphere - Degassed Solvents - High Purity Reagents cause_oxidation->solution_inert end_success Successful Mitigation: Proceed with Experiment solution_inert->end_success solution_protect Implement Solution: - Minimize Reaction Time/Temp - Protect Amino Group (Acetylation) cause_degradation->solution_protect solution_protect->end_success

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general framework for quantitatively assessing the stability of this compound in a specific acidic solution using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of degradation of this compound over time in a given acidic medium.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., acetonitrile or methanol)[6]

  • The acidic solution of interest (e.g., 1M HCl in water)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 5 µm, 4.6 x 150 mm)[6]

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen HPLC-grade solvent in a volumetric flask. This is your stock solution (approx. 1 mg/mL).

  • Sample Preparation for Stability Study:

    • In a clean vial, add a known volume of your stock solution to a known volume of the acidic solution to achieve your desired final concentration (e.g., 100 µL of stock in 900 µL of acidic solution for a final concentration of 0.1 mg/mL).

  • Time-Point Analysis (T=0):

    • Immediately after preparing the sample in the acidic solution, inject an aliquot onto the HPLC system. This will serve as your initial time point (T=0) reference.

  • Incubation:

    • Store the sample vial under the desired experimental conditions (e.g., room temperature, 50 °C).

  • Subsequent Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated sample onto the HPLC system.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the parent compound from any potential degradants. A typical starting point for an isocratic method could be a mobile phase of 60:40 acetonitrile:water with 0.1% formic acid.[6]

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

    • Plot the % Remaining versus time to visualize the degradation profile.

Proposed Degradation Pathway: Oxidation

While the exact structure of the degradation products would require detailed analysis (e.g., LC-MS), a plausible pathway involves oxidation to form colored, polymeric species, a known degradation route for anilines.[1][7]

DegradationPathway Proposed Oxidative Degradation Pathway Aniline This compound RadicalCation Aniline Radical Cation Aniline->RadicalCation [O], H+ Coupling Radical Coupling RadicalCation->Coupling Dimerization & Further Reactions Polymeric Colored Polymeric Byproducts Coupling->Polymeric

Caption: A simplified representation of oxidative degradation.

References

Technical Support Center: Improving Regioselectivity in Reactions of 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging substrate. In the following sections, we will address common issues and provide detailed, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to optimize your synthetic routes and achieve your desired outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions with this compound?

A1: The regioselectivity of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by a combination of electronic and steric effects.[1][2]

  • Electronic Effects: The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[3] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3] The fluorine and amino groups also exert electronic influence on the aromatic ring.

  • Steric Hindrance: The substituents on the aniline ring create distinct steric environments around the C-Br and C-Cl bonds. The fluorine atom at the 2-position and the chlorine atom at the 6-position flank the amino group, potentially influencing the approach of the bulky palladium catalyst.[4] The bromine at the 3-position is less sterically hindered.

In most palladium-catalyzed cross-couplings, reaction at the more reactive C-Br bond is favored. However, the choice of catalyst, ligands, and reaction conditions can be used to modulate this inherent reactivity and, in some cases, favor reaction at the C-Cl bond.[1]

Q2: I am observing a mixture of mono-substituted products (reaction at C-Br and C-Cl) and di-substituted product. How can I favor mono-substitution at the C-Br position?

A2: Achieving selective mono-arylation or mono-amination at the C-Br position is a common objective. To favor this outcome, consider the following strategies:

  • Ligand Selection: The choice of phosphine ligand is critical.[5][6] Bulky, electron-rich ligands can enhance the rate of oxidative addition at the less sterically hindered C-Br bond while potentially disfavoring a second coupling event due to increased steric bulk around the palladium center.[2][4]

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the initial, faster coupling at the C-Br bond has occurred, minimizing the formation of the di-substituted product.

  • Stoichiometry of Reagents: Using a slight excess of the this compound relative to the coupling partner (e.g., boronic acid or amine) can help to consume the coupling partner before significant di-substitution occurs.

Q3: Is it possible to selectively activate the C-Cl bond over the C-Br bond?

A3: While challenging due to the inherently higher reactivity of the C-Br bond, selective activation of the C-Cl bond can sometimes be achieved under specific conditions. This often involves catalyst systems that are highly sensitive to the electronic and steric environment of the carbon-halogen bond.[1] Strategies to explore include:

  • Specialized Catalyst Systems: Certain nickel-based catalysts or palladium catalysts with specialized ligands have shown the ability to reverse the typical reactivity order of aryl halides.[4]

  • Substrate Modification: In some cases, temporary protection of the more reactive site or the use of directing groups can influence the regioselectivity of the reaction.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C-Br Position

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of significant amounts of homocoupled byproducts.

  • Decomposition of the palladium catalyst (formation of palladium black).

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the use of a high-quality palladium precatalyst. If using a Pd(II) source, ensure complete reduction to the active Pd(0) species. Consider using a more robust precatalyst like a G3 or G4 Buchwald precatalyst.[6]
Oxygen Contamination Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[5]
Improper Base Selection The choice and quality of the base are crucial. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.[7]
Poor Reagent Quality Verify the purity of the boronic acid, as they can degrade over time. If necessary, purify the boronic acid before use.[5]
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination

Symptoms:

  • Formation of a mixture of products where the amine has coupled at both the C-Br and C-Cl positions.

  • Low overall yield of the desired mono-aminated product.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand Choice The ligand plays a crucial role in determining the regioselectivity.[8][9] For selective amination at the C-Br position, consider using bulky, electron-rich monophosphine ligands such as those from the Buchwald or Hartwig ligand families.[10]
Reaction Temperature Too High High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Base Strength The strength of the base can influence the reaction rate and selectivity. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[9] Experiment with different bases to find the optimal conditions.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a general method for the selective coupling of an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)

  • Toluene/Water (5:1 mixture), degassed

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-Br Position

This protocol outlines a general procedure for the selective amination at the C-Br position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, the amine, XPhos Pd G3, and sodium tert-butoxide to an oven-dried reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.[5]

Visualizing Reaction Control

Decision Workflow for Optimizing Regioselectivity

G start Initial Reaction Conditions: Mixture of Regioisomers check_selectivity Is C-Br selectivity > 95%? start->check_selectivity low_yield Good Selectivity, Low Yield start->low_yield If yield is the primary issue low_selectivity Low C-Br Selectivity check_selectivity->low_selectivity No success Achieved High Regioselectivity and Yield check_selectivity->success Yes ligand_screen Screen Bulky/Electron-Rich Ligands (e.g., Buchwald/Hartwig type) low_selectivity->ligand_screen lower_temp Lower Reaction Temperature ligand_screen->lower_temp If selectivity improves base_screen Screen Weaker/Stronger Bases lower_temp->base_screen Fine-tune conditions base_screen->check_selectivity Re-evaluate check_reagents Check Reagent Purity & Activity low_yield->check_reagents optimize_catalyst Optimize Catalyst Loading / Precatalyst check_reagents->optimize_catalyst degas_protocol Improve Degassing Protocol optimize_catalyst->degas_protocol degas_protocol->check_selectivity Re-evaluate

Caption: Troubleshooting workflow for improving regioselectivity.

Generalized Catalytic Cycle for Cross-Coupling

G cluster_0 Pd0 Pd(0)L_n PdII Ar-Pd(II)(X)L_n Pd0->PdII 1 OA Oxidative Addition (Ar-X) OA_text Rate-determining step, selective for C-Br PdII_Nu Ar-Pd(II)(Nu)L_n PdII->PdII_Nu 2 Transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) PdII_Nu->Pd0 3 Product Ar-Nu PdII_Nu->Product 3 RE Reductive Elimination label_node Ar-X = this compound Nu = Coupling Partner RE_label Reductive Elimination

Caption: Key steps in the palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of C-N cross-coupling reactions with sterically hindered anilines. The inherent challenges of these transformations often lead to reaction failure or low yields. This resource provides in-depth troubleshooting, evidence-based solutions, and answers to frequently asked questions to empower you to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during experiments. Each problem is broken down into probable causes and actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Formation

Your reaction shows high starting material recovery with little or no desired product.

Possible Causes:

  • Ineffective Ligand: The single most critical factor is often the ligand. A ligand that is not sufficiently bulky or electron-donating will fail to promote the key steps of the catalytic cycle.[1][2] Steric hindrance from the aniline and/or the aryl halide prevents efficient oxidative addition and reductive elimination.[3]

  • Inactive Catalyst Species: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Using simple salts like Pd(OAc)₂ can be unreliable for generating the active catalyst.[4]

  • Incorrect Base/Solvent Combination: The role of the base is highly dependent on the solvent system.[5][6] In nonpolar solvents (e.g., toluene), a strong, anionic base is required to deprotonate the Pd-amine complex. In polar solvents (e.g., DMF), the base can coordinate too strongly to the palladium center, forming a stable, unreactive "resting state."[5]

  • Rate-Limiting Reductive Elimination: With highly congested substrates, the final C-N bond-forming reductive elimination step is often extremely slow and can become the rate-determining step of the entire cycle.[7]

Recommended Solutions:

  • Ligand Screening is Paramount:

    • Switch to Bulky Biarylphosphine Ligands: These are the gold standard. Their steric bulk promotes the formation of highly reactive, monoligated palladium species, which are crucial for accommodating hindered substrates.[1] Their strong electron-donating nature accelerates both oxidative addition and reductive elimination.[8][9] Start with a screening of established ligands like XPhos, SPhos, or RuPhos.[2]

    • Evaluate N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent alternatives. They are strong σ-donors that form highly stable palladium complexes, often leading to higher catalyst turnover numbers and thermal stability.[2][10] The "flexible steric bulk" of ligands like IPr or SIPr can be particularly effective for hindered couplings.[2][10]

  • Optimize the Catalyst System:

    • Use a Precatalyst: Employ a well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) to ensure clean and efficient generation of the active Pd(0) species.[11]

    • Re-evaluate Base and Solvent: For nonpolar solvents like toluene or dioxane, use a strong, non-coordinating alkoxide base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[4][12] Avoid polar aprotic solvents unless specifically called for in a protocol designed for them.

  • Force the Reaction:

    • Increase Temperature: Elevated temperatures (90-135 °C) are often necessary to overcome the high activation barrier for reductive elimination with hindered substrates.[9]

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be effective for particularly challenging substrates.[9]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

You observe the formation of the arene corresponding to your aryl halide (hydrodehalogenation) or other undesired byproducts instead of the target aniline.

Possible Causes:

  • β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway, although it is less common with anilines than with alkylamines.[13]

  • Reductive Dehalogenation: The aryl halide is reduced instead of coupled. This can be promoted by certain ligands or reaction conditions.[14]

  • Base-Induced Degradation: The protecting groups on your substrate or the substrate itself may be sensitive to the strong base and high temperatures required for the coupling.[4]

Recommended Solutions:

  • Ligand and Base Modification:

    • The choice of ligand can significantly influence competing side reactions. Screening different classes of ligands (e.g., moving from a trialkylphosphine to a biarylphosphine) can minimize hydrodehalogenation.[14]

    • Consider a weaker base if compatible with the catalytic cycle. While strong alkoxide bases are standard, in some systems, carbonates (e.g., Cs₂CO₃) may provide a better outcome, though potentially at the cost of reaction rate.[15]

  • Protecting Group Strategy:

    • If you suspect base-sensitivity, confirm the stability of your starting materials under the reaction conditions (base, solvent, temperature) without the palladium catalyst. You may need to switch to a more robust protecting group.[4]

  • Lower Reaction Temperature:

    • Run the reaction at the lowest temperature that still affords a reasonable rate. This can often suppress side reactions which may have a higher activation energy than the desired coupling.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered anilines so challenging?

A1: The steric bulk imposes significant energetic penalties on the key steps of the catalytic cycle.[3] Firstly, the bulky aniline struggles to coordinate to the palladium center. Secondly, the congestion around the metal center impedes the final C-N bond-forming reductive elimination step.[1][3] This steric clash between the ligand, the aryl group, and the bulky aniline derivative can dramatically slow the reaction or prevent it entirely.[7]

Q2: How do I rationally select a ligand for my specific hindered system?

A2: The principle is to use a ligand that is even bulkier than the substrates you are trying to couple. Bulky, electron-rich monophosphine ligands are generally the most effective.[1]

  • Mechanism-Based Choice: The ligand must be large enough to favor a monoligated Pd(0) species, which is more reactive and less sterically crowded than a bis-ligated one. This bulk also accelerates the crucial reductive elimination step.[9] The ligand's electron-donating properties increase electron density at the palladium center, which in turn speeds up the oxidative addition of the aryl halide.[8]

  • Recommended Starting Points: The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky N-heterocyclic carbenes (NHCs) are the premier classes of ligands for these transformations.[2][13] It is often necessary to screen a small panel of these ligands to find the optimal one for a specific substrate combination.[2]

Q3: What are the advantages of using bulky phosphine ligands versus N-heterocyclic carbene (NHC) ligands?

A3: Both are excellent choices, but they have different characteristics:

  • Bulky Phosphine Ligands: This class, particularly the Buchwald-type biarylphosphines, offers a powerful combination of steric bulk and strong electron-donating ability.[2] This dual effect accelerates both oxidative addition and reductive elimination. The vast library of available phosphine ligands allows for extensive fine-tuning of the catalyst's properties.[2][15]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form exceptionally stable palladium complexes.[2][10] This stability can translate to higher catalyst turnover numbers and greater resistance to decomposition at the high temperatures often required for these couplings.[2]

The optimal choice is substrate-dependent, and screening may be required to identify the best performer.[2]

Q4: Are there viable alternatives to palladium catalysis for these challenging couplings?

A4: Yes. When palladium systems fail, it is worthwhile to explore other metals.

  • Copper-Catalyzed Amination (Ullmann Reaction): Once considered harsh, copper catalysis has seen a major resurgence. Modern ligand development has produced copper-based systems that can effectively couple sterically hindered partners, sometimes under milder conditions than palladium.[1][16][17]

  • Nickel Catalysis: Nickel-based catalysts have also emerged as powerful alternatives for C-N cross-coupling.[18] In some cases, nickel catalysis can be superior to both palladium and copper, offering unique reactivity for challenging substrates.[18]

Q5: How critical is the choice of base and solvent?

A5: It is extremely critical and mechanistically significant. Studies have shown that the base's function is intimately tied to the solvent's polarity.[6]

  • In nonpolar solvents (e.g., toluene), the base must be an anion (like t-butoxide) to deprotonate the neutral palladium-amine complex, which is a key step in the catalytic cycle.[5][12]

  • In polar solvents (e.g., DMF), the halide from the oxidative addition complex can dissociate. However, the base may then coordinate to the palladium, creating an overly stable complex that halts the catalytic cycle.[5] Therefore, the combination of a strong alkoxide base in a nonpolar aprotic solvent is the most common and reliable condition for Buchwald-Hartwig amination of hindered substrates.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed C-N cross-coupling. Steric hindrance primarily impacts the Amine Coordination/Deprotonation and the crucial Reductive Elimination steps.

Buchwald_Hartwig_Cycle cluster_info Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex + Ar-X (Aryl Halide) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination OA_Complex->Amine_Complex + R₂NH (Aniline) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - Base-H⁺X⁻ Product Ar-NR₂ Product Amido_Complex->Product Reductive Elimination (Often Rate-Limiting for Hindered Substrates) center center->Pd0 Regeneration

Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Flowchart Start Low or No Yield Observed Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Check_Conditions Are reaction conditions (Base, Solvent, Temp) appropriate? Check_Catalyst->Check_Conditions Yes Screen_Ligands Screen Bulky Ligands (e.g., XPhos, SPhos, IPr) Check_Catalyst->Screen_Ligands No Use_Precatalyst Use a well-defined precatalyst (e.g., G3-Pd) for reliable Pd(0) generation. Check_Catalyst->Use_Precatalyst No Adjust_Conditions Use strong alkoxide base (NaOtBu) in nonpolar solvent (Toluene). Increase temperature (90-120 °C). Check_Conditions->Adjust_Conditions No Consider_Alternatives If Pd fails, explore alternatives. Check_Conditions->Consider_Alternatives Yes Screen_Ligands->Check_Conditions Use_Precatalyst->Check_Conditions Adjust_Conditions->Consider_Alternatives Try_Cu Try Copper-Catalyzed Ullmann Coupling Consider_Alternatives->Try_Cu Try_Ni Try Nickel-Catalyzed Coupling Consider_Alternatives->Try_Ni

Caption: Decision tree for troubleshooting low-yielding reactions.

Data & Protocols

Table 1: Recommended Catalyst Systems for Hindered Anilines
Substrate ClassRecommended Ligand(s)Palladium SourceRecommended BaseSolvent(s)Temp. (°C)
Mono-ortho-substituted Aniline XPhos, RuPhos, IPr (NHC)Pd₂(dba)₃ or XPhos-Pd-G3NaOtBu, K₃PO₄Toluene, Dioxane80-110
Di-ortho-substituted Aniline BrettPhos, tBuXPhos, SIPr (NHC)BrettPhos-Pd-G3LiHMDS, NaOtBuToluene, t-Amyl Alcohol100-130
Electron-deficient Hindered Aniline Biaryl Phosphorinanes (e.g., AliPhos)Pd(OAc)₂K₂CO₃, Cs₂CO₃Toluene, Dioxane100-120
Hindered Heteroaromatic Amine XPhos, SPhos, IPr (NHC)SPhos-Pd-G2NaOtBu, K₂CO₃Dioxane, Toluene90-110

This table is a generalized guide. Optimal conditions may vary and require screening.

General Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline

This protocol is a starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered aniline (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 equiv, 4 mol%).

    • Quickly add the catalyst components to the reaction flask.

  • Solvent Addition & Reaction:

    • Evacuate and backfill the flask with inert gas (repeat 3 times).

    • Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M with respect to the aryl halide) via syringe.

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring and Workup:

    • Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered aniline.

References

Technical Support Center: Navigating the Scale-Up of 3-Bromo-6-chloro-2-fluoroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 3-Bromo-6-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the challenges encountered during the scale-up of this critical pharmaceutical intermediate. Our approach is rooted in extensive field experience and a commitment to scientific integrity, offering you a reliable resource for your process development.

I. Synthetic Pathway Overview and Key Control Points

The industrial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield, purity, and safety. A common synthetic route starts from 2-fluoroaniline and involves a series of protection, halogenation, and deprotection steps. Understanding the intricacies of each stage is paramount for a successful scale-up.

Synthetic_Workflow 2-Fluoroaniline 2-Fluoroaniline Acetanilide Derivative Acetanilide Derivative 2-Fluoroaniline->Acetanilide Derivative Acetylation (Protection) Brominated Intermediate Brominated Intermediate Acetanilide Derivative->Brominated Intermediate Bromination Bromo-chloro Intermediate Bromo-chloro Intermediate Brominated Intermediate->Bromo-chloro Intermediate Chlorination This compound This compound Bromo-chloro Intermediate->this compound Hydrolysis (Deprotection)

Caption: A typical synthetic workflow for this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the scale-up process, providing detailed explanations and actionable solutions.

A. Halogenation Reactions: Taming the Reactivity

Q1: We are observing significant formation of di- and tri-brominated impurities during the bromination step. How can we improve the regioselectivity for mono-bromination at a larger scale?

A1: The high activating effect of the amino group in aniline derivatives makes the aromatic ring highly susceptible to polyhalogenation.[1] On a larger scale, localized concentration gradients and poor heat dissipation can exacerbate this issue. The key is to moderate the reactivity of the substrate.

  • Expert Insight: The most reliable strategy is the protection of the amino group, typically through acetylation to form an acetanilide derivative.[2] This reduces the activating effect of the amino group, allowing for more controlled halogenation.[2] The steric hindrance of the acetyl group also favors para-substitution.[3]

  • Troubleshooting Workflow:

    Polyhalogenation_Troubleshooting Start Polyhalogenation Observed Check_Protection Is the amino group protected? Start->Check_Protection Protect_Amino Protect the amino group (e.g., acetylation) Check_Protection->Protect_Amino No Optimize_Conditions Optimize reaction conditions: - Lower temperature - Slower reagent addition - Use a less polar solvent Check_Protection->Optimize_Conditions Yes Protect_Amino->Optimize_Conditions Success Monohalogenated product achieved Optimize_Conditions->Success

    Caption: Decision tree for troubleshooting polyhalogenation.

Q2: The bromination reaction is highly exothermic, and we are struggling with temperature control in our larger reactor. What are the best practices for managing the exotherm during scale-up?

A2: Uncontrolled exotherms are a major safety concern during the scale-up of halogenation reactions, potentially leading to runaway reactions.[4] Effective heat management is critical.

  • Expert Insight: The heat generated is directly proportional to the rate of addition of the halogenating agent. A semi-batch process, where the halogenating agent is added gradually to the substrate solution, is the standard industrial practice.[4] This allows the reactor's cooling system to remove the heat as it is generated.

  • Scale-Up Considerations:

    • Heat Transfer: Ensure your reactor has a sufficient heat transfer area-to-volume ratio. As reactor size increases, this ratio decreases, making heat removal more challenging.

    • Mixing: Efficient agitation is crucial to prevent localized hot spots and ensure rapid heat transfer from the reaction mass to the cooling jacket.[5]

    • Continuous Flow Reactors: For highly exothermic reactions, consider a transition to continuous flow chemistry. Microreactors offer superior heat and mass transfer, enabling safer and more controlled halogenations.[6]

ParameterLaboratory Scale (Batch)Pilot/Industrial Scale (Semi-Batch)Recommended Action for Scale-Up
Reagent Addition Rapid or single portionSlow, controlled addition over several hoursImplement a calibrated dosing pump for precise control.
Temperature Control Ice bathJacketed reactor with thermal fluidModel the heat evolution and ensure cooling capacity is adequate.
Monitoring Visual, TLCIn-situ temperature probes, reaction calorimetryEmploy Process Analytical Technology (PAT) for real-time monitoring.
B. Work-up and Purification: Ensuring Purity and Yield

Q3: We are experiencing persistent emulsions during the aqueous work-up after the halogenation steps, leading to poor phase separation and product loss. How can we effectively break these emulsions on a large scale?

A3: Emulsions are common in the work-up of reactions involving anilines, which can act as surfactants. On a large scale, these emulsions can be very stable and difficult to manage.

  • Expert Insight: Several techniques can be employed to break emulsions, and the most effective method often depends on the specific nature of the emulsion.

  • Emulsion Breaking Techniques for Scale-Up:

    • Salting Out: Adding a saturated brine solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the interfacial tension and promote phase separation.[7]

    • Filtration: Passing the emulsion through a bed of a filter aid like celite can sometimes physically disrupt the emulsion.

    • Centrifugation: While more common in smaller scales, industrial-scale centrifuges can be used for persistent emulsions.[7]

Q4: During the crystallization of the final product, we are struggling with inconsistent crystal form and size, which is affecting filtration and drying times. How can we gain better control over the crystallization process?

A4: The crystallization process is a critical step that defines the purity and physical properties of the final product.[8] Inconsistent crystallization can lead to issues with downstream processing.[9]

  • Expert Insight: Control over polymorphism and crystal size distribution is achieved by carefully managing the level of supersaturation throughout the crystallization process.[10]

  • Strategies for Controlled Industrial Crystallization:

    • Solvent Selection: Choose a solvent system where the product has moderate solubility and a steep solubility curve with respect to temperature.

    • Seeding: Introduce a small quantity of high-quality seed crystals at a specific temperature to control nucleation and promote the growth of the desired polymorph.

    • Cooling Profile: A controlled, gradual cooling profile is crucial to avoid rapid nucleation, which leads to small, poorly formed crystals.

    • Agitation: The agitation rate affects mass transfer and can influence crystal size and agglomeration. This needs to be optimized for the specific reactor geometry.

ParameterCommon IssueRecommended Action
Crystal Form Unstable polymorphs formingPolymorph screening studies, controlled seeding.
Crystal Size Fine particles, slow filtrationSlower cooling rate, controlled anti-solvent addition.
Purity Impurity inclusion in crystalsSlower crystallization, consider a re-slurry in a suitable solvent.

III. In-Process Controls and Quality Assurance

Robust in-process controls (IPCs) are essential for a reproducible and well-understood manufacturing process. They provide critical data to ensure the reaction is proceeding as expected and to make informed decisions at each stage.

Q1: What are the critical in-process controls we should be monitoring during the synthesis of this compound?

A1: Monitoring key parameters at each step ensures that the process remains within the defined operating space.

StageIn-Process ControlAnalytical MethodAcceptance Criteria (Typical)
Acetylation Disappearance of 2-fluoroanilineHPLC2-fluoroaniline < 1.0%
Bromination Formation of brominated intermediateHPLCAcetanilide derivative < 2.0%
Chlorination Formation of bromo-chloro intermediateHPLCBrominated intermediate < 2.0%
Hydrolysis Disappearance of bromo-chloro intermediateHPLCBromo-chloro intermediate < 1.0%

Final Product Specifications (Typical for an API Intermediate):

  • Appearance: Off-white to light brown crystalline solid

  • Assay (by HPLC): ≥ 99.0%

  • Any single impurity (by HPLC): ≤ 0.15%

  • Total impurities (by HPLC): ≤ 0.50%

  • Water content (by Karl Fischer): ≤ 0.5%

  • Residue on Ignition: ≤ 0.1%

IV. Safety and Environmental Considerations

Q1: What are the primary safety hazards associated with the scale-up of this process, and what precautions should be taken?

A1: The use of bromine and chlorine presents significant safety challenges.

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated area, preferably in a closed system. Personal protective equipment (PPE), including respiratory protection, is mandatory.

  • Chlorine: A toxic and corrosive gas. Requires specialized handling equipment and leak detection systems.

  • Exothermic Reactions: As discussed, the potential for thermal runaway is a major hazard. Ensure robust temperature control and have an emergency quenching procedure in place.

Q2: What are the recommended procedures for handling the waste streams generated during this synthesis?

A2: The waste streams will contain halogenated organic compounds and should be handled as hazardous waste.

  • Aqueous Waste: Neutralize acidic or basic streams. Depending on the concentration of organics, it may require treatment at a wastewater facility with capabilities for handling halogenated compounds.

  • Organic Waste: Halogenated organic waste should be segregated from non-halogenated waste. The primary disposal method is high-temperature incineration in a facility equipped with scrubbers to remove acidic gases (HBr, HCl).

  • Solid Waste: Contaminated filter aids and other solid materials should be disposed of as hazardous waste.

V. Detailed Experimental Protocols

Protocol 1: In-Process HPLC Monitoring

This protocol provides a general framework for monitoring the progress of the halogenation reactions.

  • Sample Preparation: Carefully withdraw a small, representative sample from the reactor. Quench the reaction immediately (e.g., with a solution of sodium thiosulfate for bromination/chlorination). Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) to an appropriate concentration.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Quantify the disappearance of the starting material and the formation of the product and key impurities by comparing their peak areas to those of reference standards.

VI. References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse.

  • Desikan, S., Anderson, S., & Toma, P. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development.

  • Tackling emulsions just got easier. (2023, January 17). Biotage.

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.

  • API Synthesis Intermediates & Raw Materials. (n.d.). BOC Sciences.

  • Hazardous Waste Segregation. (n.d.). Bucknell University.

  • Gemoets, H. P. L., Su, Y., Shang, M., Hessel, V., & Luque, R. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Chemical Society Reviews, 45(4), 833–873.

  • Guide to Drug Product Intermediates: Importance, Types, and Regulatory Requirements. (2025, January 20). BOC Sciences.

  • Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.

  • Aromatic Halogenation at WeylChem Group (Case Study). (n.d.). ResearchGate.

  • The Role of Intermediates in the Manufacturing of APIs. (n.d.). EFCG - Cefic.

  • Bromine handling and safety. (n.d.). Slideshare.

  • Downstream Processing - API Particle Development. (n.d.). API Particle Development.

  • Crystallization Method Development and Optimization. (n.d.). Triclinic Labs.

  • Lump formation in Filtration and Drying of Particulate APIs. (2021, September 30). Engineering Archive.

  • Direct Halogenation. (n.d.). AXA XL.

  • Fundamentals of Industrial Crystallization. (2021, August 9). Kerone.

  • Industrial Crystallization. (n.d.). ResearchGate.

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). MDPI.

  • Eco-Compatible Continuous Halogenation of Aromatics. (n.d.). ResearchGate.

  • Common Types of Mixing in Reactors. (n.d.). Just Measure it - Zero Instrument.

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn.

  • Understanding API Intermediates: Your Guide to Sourcing and Application. (n.d.). BOC Sciences.

  • Green chemistry process for reducing waste and hazardous materials in environment. (n.d.). JAC : A JOURNAL OF COMPOSITION THEORY(JCT).

  • Technical Support Center: Halogenation of Substituted Anilines. (n.d.). Benchchem.

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (n.d.). Longdom.

  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.

  • Reactions of Aniline. (n.d.). Chemistry Steps.

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (n.d.). Benchchem.

References

Technical Support Center: Safe Waste Disposal for 3-Bromo-6-chloro-2-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling and disposal of chemical waste generated during the synthesis of 3-Bromo-6-chloro-2-fluoroaniline. As drug development professionals and researchers, adherence to rigorous safety and environmental protocols is paramount. This document is structured to provide direct answers to common challenges and establish a robust, self-validating system for waste management in your laboratory.

Frequently Asked Questions (FAQs): Waste Stream Characterization

This section addresses the fundamental identification and classification of hazardous materials you will encounter.

Q1: What are the primary hazardous components in the waste stream from a typical this compound synthesis?

The waste stream is a complex mixture containing unreacted starting materials, reagents, solvents, byproducts, and the product itself. The exact composition depends on the synthetic route, but typically includes the hazardous components detailed in Table 1. A common synthetic approach involves the bromination of a protected 2-chloro-6-fluoroaniline derivative, followed by deprotection, or the reduction of a nitro-precursor.[1][2][3]

Q2: Why is the waste from this synthesis considered hazardous and what are the specific dangers?

This waste is classified as hazardous for multiple reasons:

  • Toxicity: The final product and related intermediates are halogenated aromatic amines.[4] Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[5][6]

  • Corrosivity: The synthesis and workup procedures often involve strong acids (e.g., Trifluoroacetic Acid, Hydrochloric Acid) or bases (e.g., Sodium Hydroxide), which are corrosive.[3][7][8]

  • Reactivity: Unquenched reagents, such as N-Bromosuccinimide (NBS) or residual palladium catalyst from hydrogenation steps, can pose significant reactivity hazards.[9][10] Palladium on carbon, when dry and saturated with hydrogen, can be pyrophoric and ignite spontaneously in air.[10][11]

  • Flammability: Many organic solvents used (e.g., ethanol, ethyl acetate, hexanes) are flammable.[12]

Q3: What are the different waste streams I need to segregate during the experimental workup?

Proper segregation at the point of generation is critical. You will typically have at least four distinct streams:

  • Halogenated Organic Waste: Contains solvents like dichloromethane or chloroform, along with dissolved halogenated product, starting materials, and byproducts.[13][14][15]

  • Non-Halogenated Organic Waste: Includes flammable solvents like hexanes, ethyl acetate, or alcohols, if used separately from halogenated solvents.[14][15]

  • Aqueous Waste: Consists of water from extractions and washes. It will contain dissolved salts, acids, bases, and water-soluble organics like succinimide. This stream must be neutralized before disposal.

  • Solid Chemical Waste: Includes used silica gel from chromatography, drying agents (e.g., sodium sulfate), and filtered byproducts like succinimide.[13] Contaminated consumables like gloves and weigh boats should also be disposed of in this stream.[16]

  • Spent Catalyst Waste (if applicable): Palladium or other heavy metal catalysts must be segregated into a dedicated, clearly labeled container.[16][17]

Table 1: Hazardous Component Profile & Handling
Component ClassExamplesPrimary HazardsHandling Precautions & PPERecommended Waste Container
Halogenated Aromatic Amines This compound, starting materialsToxicity, Environmental HazardHandle in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[4]Labeled "Halogenated Organic Waste".[13][14]
Brominating Agents N-Bromosuccinimide (NBS), BromineOxidizer, Corrosive, ToxicHandle in a fume hood, avoid inhalation. Use with compatible materials.Quench excess before disposal. Residues in "Halogenated Organic Waste".
Strong Acids Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Severe Corrosive, Toxic VaporsUse in a fume hood. Wear acid-resistant gloves and face shield. Always add acid to water.[7][18]Neutralize aqueous waste. Collect bulk acid waste in a dedicated "Acid Waste" container.[7]
Organic Solvents Dichloromethane (DCM), Acetonitrile, Ethyl AcetateFlammability, Toxicity, VolatilityHandle in a fume hood, away from ignition sources. Keep containers tightly closed.[12][17]Segregate into "Halogenated" and "Non-Halogenated" organic waste containers.[14][15]
Byproducts SuccinimideIrritantAvoid dust generation.Dispose of as "Solid Chemical Waste". Can be washed into neutralized "Aqueous Waste" if converted to its salt.[9][19]
Heavy Metal Catalysts Palladium on Carbon (Pd/C)Pyrophoric when dry, Heavy Metal ToxicityNEVER allow to dry. Handle wet, preferably under an inert atmosphere.[10][11]Dedicated, labeled container for "Palladium Waste." Keep covered in water.[10][17]
Reducing Agents (for quenching) Sodium Thiosulfate, Sodium BisulfiteMinimal HazardStandard lab PPE.Dispose of in "Aqueous Waste" stream after use.

Troubleshooting Guide: Common Disposal Issues

This section provides direct, actionable solutions to specific problems encountered during the waste handling process.

Q4: My reaction flask has a persistent yellow/orange color after the reaction is complete. How does this affect disposal?

Causality: A persistent color often indicates the presence of unreacted electrophilic bromine, either from excess NBS or Br₂. Disposing of this active reagent without quenching is a significant safety hazard, as it can react violently with other components in the waste container.

Troubleshooting Protocol:

  • Cool the reaction mixture to room temperature in an ice bath.

  • While stirring, slowly add a saturated aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), dropwise.[9][19]

  • Continue the addition until the yellow or orange color completely disappears. This indicates that the excess bromine has been reduced to bromide (Br⁻).

  • Proceed with your standard aqueous workup. The resulting aqueous layer containing sodium salts can be neutralized and disposed of as aqueous waste.

Q5: I used a palladium catalyst for a hydrogenation step. What is the correct and safe procedure for its removal and disposal?

Causality: Palladium on carbon used in hydrogenation reactions becomes saturated with hydrogen gas. If this catalyst is allowed to dry in the presence of air, the rapid oxidation of the adsorbed hydrogen is highly exothermic and will cause the catalyst and any residual solvent to ignite.[10][11]

Troubleshooting Protocol:

  • Never allow the catalyst to become dry. After the reaction, ensure the catalyst remains covered in solvent.

  • Filter the catalyst from the reaction mixture using a Büchner funnel with a filter paper pad (e.g., Celite®). Immediately after filtration, while the filter cake is still wet, wash it with a small amount of the reaction solvent to recover any entrained product.

  • Carefully transfer the wet filter cake into a dedicated waste container that is clearly labeled "Palladium Waste."[10]

  • Add enough water to the container to fully submerge the catalyst.[10][17] This prevents it from drying out and becoming pyrophoric.

  • Keep this container separate from other waste streams and arrange for its collection by your institution's Environmental Health & Safety (EHS) department.

Q6: I have a biphasic waste stream (organic and aqueous). Can I combine them for disposal?

Causality: No. Combining these streams is improper and unsafe. Organic and aqueous wastes have different disposal pathways. Halogenated organic waste is typically incinerated at high temperatures, while aqueous waste is treated to remove contaminants before being discharged.[20] Mixing them complicates disposal, increases costs, and can lead to dangerous reactions if incompatible chemicals are present in each phase.

Troubleshooting Protocol:

  • Perform a clean separation of the aqueous and organic layers using a separatory funnel.

  • Drain the aqueous layer into a container designated for "Aqueous Waste." Check the pH and neutralize it to between 6 and 9 by adding acid or base before final disposal.

  • Drain the organic layer into a container designated for "Halogenated Organic Waste."[13]

  • If an emulsion forms, adding a small amount of brine can help break it.[9] If it persists, filter the entire mixture through a pad of Celite®.

Q7: How do I handle waste containing Trifluoroacetic Acid (TFA)?

Causality: TFA is a strong, corrosive acid with a high vapor pressure.[21] Its fumes can be destructive, and it must be handled with care. It is also persistent and requires specific disposal considerations.

Troubleshooting Protocol:

  • Always handle TFA in a chemical fume hood.[7]

  • Segregate TFA waste from other waste streams, especially bases and oxidizing agents, to prevent violent reactions.[7][18]

  • Store TFA waste in a tightly sealed, compatible container (not metal) that is clearly labeled.[7][21]

  • For disposal, follow your institution's EHS guidelines. Typically, it will be collected as a separate acid waste or carefully neutralized in a controlled manner by trained personnel. Do not pour it down the drain.[7]

Standardized Waste Disposal Workflow

This protocol provides a step-by-step methodology for managing the waste from initial generation to final collection.

Diagram: Waste Disposal Decision Workflow

WasteDisposalWorkflow Waste Disposal Workflow for this compound Synthesis cluster_waste Final Segregated Waste Containers start End of Reaction quench Step 1: Quench (e.g., Na2S2O3 for excess Br2) start->quench Check for unreacted reagents workup Step 2: Aqueous Workup (Separatory Funnel) start->workup If no quenching needed solids Solid Byproducts (e.g., Succinimide) start->solids Filter if precipitate forms catalyst Spent Catalyst (if used) (e.g., Pd/C) start->catalyst Filter catalyst KEEP WET quench->workup org_layer Organic Layer workup->org_layer aq_layer Aqueous Layer workup->aq_layer waste_hal Container A: Halogenated Organic Waste org_layer->waste_hal Segregate waste_aq Container B: Aqueous Waste aq_layer->waste_aq Neutralize pH 6-9, then segregate waste_solid Container C: Solid Chemical Waste solids->waste_solid Segregate waste_cat Container D: Spent Catalyst Waste (Wet) catalyst->waste_cat Store under water

Caption: Decision workflow for segregating waste streams post-synthesis.

References

impact of solvent choice on 3-Bromo-6-chloro-2-fluoroaniline reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-6-chloro-2-fluoroaniline

A Senior Application Scientist's Guide to Solvent-Mediated Reactivity and Troubleshooting

Welcome to the technical support guide for this compound (CAS 943830-81-7). This document is designed for researchers, chemists, and process development professionals who utilize this versatile tri-halogenated building block. The unique electronic and steric environment created by the three distinct halogen atoms (Br, Cl, F) offers a rich landscape for synthetic transformations, but also presents challenges where reaction outcomes are critically dependent on the chosen solvent system.

This guide moves beyond simple protocols to provide in-depth, mechanism-driven explanations and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to rationalize solvent effects and make informed decisions to optimize your reactions.

Core Principles: The Role of the Solvent

Before addressing specific issues, it is crucial to understand how a solvent influences a reaction. The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction rates, yields, and even selectivity.

  • Polarity and Intermediate Stabilization:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at stabilizing both cations and anions. However, they can strongly solvate (or "cage") nucleophiles through hydrogen bonding, often reducing their reactivity in SN2 or SNAr type reactions.[1][2]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, NMP) possess large dipole moments but lack O-H or N-H bonds. They are poor at solvating anions, leaving them "naked" and highly reactive. This makes them ideal for reactions involving anionic nucleophiles or intermediates, such as in Nucleophilic Aromatic Substitution (SNAr).[1]

    • Non-Polar Solvents (e.g., toluene, hexane, 1,4-dioxane) have low dielectric constants and do not effectively stabilize charged species. They are often used in reactions where charged intermediates are not central to the rate-determining step, such as many palladium-catalyzed cross-couplings.

  • Solvent Coordination in Catalysis: In palladium-catalyzed reactions, solvents can act as ligands, coordinating to the metal center. This coordination can dramatically alter the catalyst's electronic properties and steric environment, thereby influencing its reactivity and selectivity. For instance, a coordinating solvent can compete with other ligands or substrates for a place on the palladium atom, affecting the rates of oxidative addition and reductive elimination.[3]

Troubleshooting Guide & Experimental Fault Analysis

This section addresses common problems encountered during reactions with this compound, providing causative explanations and actionable solutions.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: "My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. I am targeting the C-Br bond and using THF as the solvent. What's going wrong?"

Answer: This is a frequent issue stemming from a combination of catalyst activity and solvent choice. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, several factors can lead to failure.[4]

  • Causality:

    • Poor Catalyst Turnover: Your chosen palladium/ligand system may not be active enough to efficiently cleave the C-Br bond, which is sterically hindered by the adjacent fluorine and chlorine atoms.

    • Solvent Mismatch: THF is a relatively nonpolar, coordinating solvent. While often effective, it may not be optimal for this specific substrate. The solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) in THF is low, which can stall the catalytic cycle at the transmetalation step. Furthermore, THF might not adequately stabilize key intermediates in the catalytic cycle for this electron-deficient system.[5]

    • Dehalogenation: In some cases, a competing hydrodehalogenation side reaction can occur, consuming the starting material.

  • Troubleshooting & Solutions:

    • Initiate a Solvent Screen: This is the most critical first step. The choice of solvent can dramatically influence yield.[6] A standard screening set should include:

      • A non-polar aprotic solvent: Toluene or 1,4-Dioxane.

      • A polar aprotic solvent: DMF or Acetonitrile (MeCN).

      • An aqueous mixture: 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio). The presence of water can significantly improve the solubility of the base and accelerate transmetalation.

    • Re-evaluate the Base: Ensure your base is sufficiently strong and soluble. For challenging couplings, consider switching from K₂CO₃ to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.

    • Change the Ligand: If a solvent screen doesn't resolve the issue, the ligand is the next variable. For electron-deficient and sterically hindered aryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[4][7]

Question: "I'm attempting a Suzuki coupling and getting a mixture of products from reaction at both the C-Br and C-Cl bonds. How can I use the solvent to control selectivity for the C-Br bond?"

Answer: Achieving selectivity is a classic challenge with polyhalogenated substrates. The solvent plays a powerful, and sometimes counterintuitive, role in directing which C-X bond undergoes oxidative addition.

  • Causality & Mechanism: The selectivity does not always follow the simple bond-strength argument (C-Br is weaker than C-Cl). The mechanism is more complex. Studies have shown that the nature of the active palladium catalyst, which is directly influenced by the solvent, dictates selectivity.[3][5]

    • In non-coordinating or weakly coordinating solvents (like Toluene, THF), the active catalyst is often a monoligated Pd(0) species, e.g., Pd(PtBu₃). This species tends to react preferentially with the weaker, more accessible C-Br bond.[3]

    • In certain polar, coordinating solvents (like MeCN, DMF), the solvent can coordinate to the palladium center, forming a species like Pd(PtBu₃)(solv). This solvent-ligated complex can alter the electronic properties of the metal, sometimes leading to a switch in selectivity towards the C-Cl bond, especially if other electronic factors are at play.[3][5][8] Furthermore, polar solvents can stabilize anionic palladium complexes, which can also lead to different selectivity profiles.[5]

  • Troubleshooting & Solutions:

    • Favor C-Br Selectivity: To enhance selectivity for the C-Br bond, use non-polar or weakly coordinating aprotic solvents.

      • Recommended Solvents: Toluene, 1,4-Dioxane, 2-MeTHF.[6]

      • Rationale: These solvents minimize coordination to the palladium center, favoring the kinetically preferred oxidative addition into the weaker C-Br bond.

    • Avoid Solvents Known to Invert Selectivity: Steer clear of highly polar, coordinating solvents like MeCN or DMF if C-Br selectivity is the primary goal, as these have been shown in analogous systems to favor reaction at other sites (like C-OTf over C-Cl).[5][8]

Solvent Type Typical Solvents Effect on C-Br vs. C-Cl Selectivity Rationale
Non-Polar / Weakly CoordinatingToluene, 1,4-Dioxane, THFGenerally favors C-BrPromotes monoligated Pd(0) catalyst, which reacts with the weaker bond.[3]
Polar CoordinatingAcetonitrile (MeCN), DMFMay decrease C-Br selectivity or invert itStabilizes solvent-coordinated or anionic Pd species with different reactivity profiles.[3][5]
Protic / Aqueous MixturesDioxane/H₂O, AlcoholsCan favor C-Cl in some systemsThe mechanism is complex; water and alcohols can act as ligands and alter the catalyst properties.[5]

Scenario 2: Buchwald-Hartwig Amination

Question: "My Buchwald-Hartwig amination of this compound with a primary amine is sluggish in toluene. How can I improve this reaction?"

Answer: Toluene is an excellent starting point for Buchwald-Hartwig aminations, but challenging substrates require careful optimization.[9] Sluggishness often points to issues with base solubility or catalyst deactivation.

  • Causality:

    • Base Insolubility: The most common bases (NaOtBu, K₂CO₃, Cs₂CO₃) have very low solubility in toluene. This can create a heterogeneous mixture where the reaction only occurs at the surface of the solid base, leading to slow rates.

    • Catalyst Inhibition: The aniline starting material or the amine product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.

    • Steric Hindrance: The ortho-fluoro and ortho-chloro groups create significant steric bulk around the C-Br bond, making the oxidative addition step difficult.

  • Troubleshooting & Solutions:

    • Switch to a More Polar Aprotic Solvent: While still non-protic, a solvent like 1,4-dioxane can be a better choice. It has slightly higher polarity than toluene and can better solvate the base and catalytic intermediates.[10][11]

    • Consider DMF for Homogeneous Conditions: In some modern protocols, polar aprotic solvents like DMF are used with soluble organic bases (like DBU) to create fully homogeneous reaction conditions, which can accelerate the reaction.[12]

    • Optimize the Base: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the most effective. If solubility is still a concern, lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be a superior choice.

    • Use a State-of-the-Art Catalyst System: This substrate requires a high-performance catalyst. Use a pre-formed palladacycle (like G3 or G4 precatalysts) with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) designed for hindered substrates.

Experimental Protocol: Generalized Buchwald-Hartwig Amination Solvent Screen
  • Setup: In an inert atmosphere glovebox, add the palladium precatalyst (2 mol%) and ligand (4 mol%, if not using a precatalyst) to three separate reaction vials.

  • Reagents: To each vial, add the base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).

  • Solvents: Add anhydrous, degassed solvent to each vial:

    • Vial 1: Toluene (0.2 M)

    • Vial 2: 1,4-Dioxane (0.2 M)

    • Vial 3: THF (0.2 M)

  • Reaction: Seal the vials, remove them from the glovebox, and heat to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 16h) by LC-MS or GC-MS to compare conversion rates.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

Question: "I want to displace the fluorine atom on this compound using an alkoxide nucleophile. My reaction in methanol is not working. Why?"

Answer: This is a classic case of choosing the wrong type of polar solvent. While the fluorine atom is activated for SNAr by the ortho- and para-directing chloro and bromo substituents, the solvent choice is paramount for success.

  • Causality & Mechanism: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile.

    • Protic Solvent Interference: You are using methanol, a polar protic solvent. The acidic proton of the methanol will form strong hydrogen bonds with your negatively charged alkoxide nucleophile (e.g., NaOMe).[1][2] This "solvation cage" stabilizes the nucleophile, drastically reducing its energy and making it less reactive and unable to effectively attack the aromatic ring.

    • Intermediate Stabilization: While protic solvents can stabilize the Meisenheimer complex, their detrimental effect on the nucleophile's reactivity is far more significant.

  • Troubleshooting & Solutions:

    • Switch to a Polar Aprotic Solvent: This is non-negotiable for SNAr. These solvents will solvate the cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly nucleophilic.[1]

      • Excellent Choices: DMSO, DMF, NMP, DMAc.

      • Good Choice: Acetonitrile (less polar, but still effective).

    • Ensure Anhydrous Conditions: Water is a protic solvent and can also protonate your nucleophile. Use anhydrous solvents and reagents.

    • Temperature: SNAr reactions on deactivated rings (or even activated ones) often require heat. If the reaction is slow at room temperature, gradually increase the temperature to 80-120 °C.

sn_ar_solvent_effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_reaction Nu_P Alkoxide (Nu⁻) Nu_A 'Naked' Alkoxide (Nu⁻) (High Reactivity) Solv_P CH₃OH Cage [Nu⁻•••H-OCH₃] Solvated Nucleophile (Low Reactivity) Product SₙAr Product Cage->Product Reaction Fails or is Very Slow Start 3-Br-6-Cl-2-F-Aniline Nu_A->Start Fast Attack

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogens on this compound in palladium-catalyzed cross-coupling? Generally, the reactivity follows the carbon-halogen bond dissociation energy: C-Br > C-Cl. Therefore, under most standard conditions with a well-chosen catalyst, selective coupling at the C-Br position is achievable. C-F bond activation requires highly specialized and harsh conditions and is not typically observed in standard cross-coupling reactions.

Q2: How do I choose a starting solvent for screening a completely new reaction? Start with the "workhorse" solvents based on the reaction class:

  • Suzuki-Miyaura: 1,4-Dioxane/Water (4:1)

  • Buchwald-Hartwig: Toluene or 1,4-Dioxane

  • SNAr: DMSO or DMF These starting points are well-documented and provide a high probability of observing at least some product formation, which you can then optimize.

Q3: My compound has poor solubility in non-polar solvents like toluene. What are my options for a Buchwald-Hartwig reaction? If solubility is a major hurdle, you can try more polar aprotic solvents like 1,4-dioxane or THF. For very polar substrates, using a solvent mixture or exploring conditions in DMF or NMP might be necessary, though this may require re-optimization of the base and catalyst.

troubleshooting_workflow

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-fluoroaniline and Other Haloanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, haloanilines serve as pivotal building blocks for the synthesis of complex molecular architectures. Their reactivity, governed by the nature and position of halogen substituents, dictates their utility in a myriad of synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-6-chloro-2-fluoroaniline against other haloanilines in key chemical reactions, supported by mechanistic insights and experimental data.

Introduction: The Strategic Role of Halogenation in Modulating Aniline Reactivity

Halogen atoms exert a profound influence on the electronic and steric properties of the aniline scaffold. This is a consequence of the interplay between their inductive and resonance effects. The electronegativity of halogens leads to an inductive electron withdrawal (-I effect) from the aromatic ring, deactivating it towards electrophilic attack. Conversely, the lone pairs on the halogen atoms can participate in resonance, donating electron density back to the ring (+R effect), which is an activating effect. The net impact on reactivity is a delicate balance of these opposing forces.

For this compound, the presence of three distinct halogen atoms at specific positions creates a unique reactivity profile, which we will explore in comparison to simpler haloanilines.

Comparative Reactivity in Key Synthetic Transformations

We will now delve into a comparative analysis of the reactivity of this compound and other haloanilines in three critical classes of reactions: Palladium-Catalyzed Cross-Coupling Reactions, Nucleophilic Aromatic Substitution, and Diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of haloanilines in these transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I, leading to a reverse order of reactivity in many cross-coupling reactions (I > Br > Cl > F).[1]

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The electron-withdrawing nature of the substituents on the aryl halide can enhance the rate of oxidative addition.

  • This compound: This molecule presents two potential sites for Suzuki coupling: the C-Br and C-Cl bonds. The C-Br bond is significantly weaker and therefore more reactive than the C-Cl bond, allowing for selective coupling at the bromine-bearing position under appropriate conditions. The presence of the electron-withdrawing fluorine and chlorine atoms is expected to activate the ring towards oxidative addition, potentially leading to higher reactivity compared to a simple bromoaniline.

  • Other Haloanilines: In a comparative study of the Suzuki reaction with phenylboronic acid, 4-bromoaniline showed a slower initial reaction rate compared to 4-bromonitrobenzene, which has a strong electron-withdrawing group.[2] However, at higher temperatures, the reaction with 4-bromoaniline proceeds at a faster rate.[2] This highlights the influence of both electronic effects and reaction conditions. Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings.[1]

Aryl Halide Boronic Acid Catalyst System Base Solvent Time (h) Yield (%) Reference
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062[3]
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O10>95[2][3]
4-ChlorotoluenePhenylboronic AcidPd@MIL-101Cr-NH2 (8wt%)K₃PO₄-2485[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., this compound) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition ArylPdII Aryl-Pd(II)-Halide Intermediate OxidativeAddition->ArylPdII Transmetalation Transmetalation ArylPdII->Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylPdII_R Aryl-Pd(II)-R Intermediate Transmetalation->ArylPdII_R ReductiveElimination Reductive Elimination ArylPdII_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product (Aryl-R) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.

  • This compound: The C-Br bond will be the primary site of reaction. The electron-withdrawing character of the other halogens should facilitate the oxidative addition step. However, the presence of the amino group on the reacting haloaniline itself can sometimes complicate the reaction by acting as a ligand to the palladium catalyst.

  • Other Haloanilines: Generally, aryl bromides are more reactive than aryl chlorides. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often employed to promote the reaction.[4]

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-BromotolueneAnilinePd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene80199[1]
4-ChlorotolueneAnilinePd[P(o-tol)₃]₂ / CyPF-t-BuNaOtBuToluene1001292[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), a suitable base (e.g., NaOtBu, Cs₂CO₃; 1.4-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.) in a reaction vessel.[5]

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture with stirring for the required time (typically 8-24 hours) at a temperature ranging from 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0)L₂ Pd0->OxidativeAddition ArylPdII_L Aryl-Pd(II)(L)-Halide OxidativeAddition->ArylPdII_L AmineCoordination Amine Coordination & Deprotonation ArylPdII_L->AmineCoordination Amine Amine (R₂NH) Amine->AmineCoordination Base Base Base->AmineCoordination AmidoComplex Aryl-Pd(II)(L)-NR₂ AmineCoordination->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Aryl Amine (Aryl-NR₂) ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAAr)

In contrast to electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAAr) is favored by electron-withdrawing groups on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

  • This compound: The presence of three electron-withdrawing halogens makes the aromatic ring of this molecule susceptible to nucleophilic attack. The reactivity of the halogens as leaving groups in SNAAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings.[7] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, the fluorine atom at the 2-position is the most likely site for nucleophilic substitution.

  • Other Haloanilines: For a simple haloaniline, SNAAr is generally difficult unless there are strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen. For example, 4-chloronitrobenzene reacts with sodium methoxide, whereas chlorobenzene does not under the same conditions.[8]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Dissolve the haloaniline (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or the nucleophile itself if it is a liquid).

  • Add the nucleophile (e.g., sodium methoxide, an amine; typically in excess).

  • Heat the reaction mixture to the required temperature. The reaction conditions can range from room temperature to high temperatures depending on the reactivity of the substrate.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Meisenheimer_c Meisenheimer Complex Meisenheimer->Meisenheimer_c Rate-determining step Product Substituted Product LeavingGroup Leaving Group (X⁻) Meisenheimer_c->Product - X⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. These salts are versatile intermediates that can be converted into a wide range of functional groups.

  • This compound: The basicity of the amino group is reduced by the electron-withdrawing effects of the three halogen atoms. This will make the diazotization reaction slower compared to aniline itself. However, the reaction should still proceed under standard conditions (NaNO₂ in the presence of a strong acid at low temperatures).

  • Other Haloanilines: The presence of electron-withdrawing groups on the aniline ring generally decreases the rate of diazotization due to the reduced nucleophilicity of the amino group. Conversely, electron-donating groups increase the reaction rate.

Experimental Protocol: General Procedure for Diazotization

  • Dissolve the aniline derivative (1.0 equiv.) in a mixture of a strong acid (e.g., HCl, H₂SO₄; 2.5-3.0 equiv.) and water in a flask.[9]

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[10]

  • Prepare a solution of sodium nitrite (1.0-1.1 equiv.) in cold water.[9]

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[9]

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

Diazotization_Mechanism Aniline Aniline (Ar-NH₂) Nitrosation Nitrosation Aniline->Nitrosation NitrousAcid Nitrous Acid (HONO) (from NaNO₂ + H⁺) NitrousAcid->Nitrosation N_Nitrosamine N-Nitrosamine (Ar-NH-N=O) Nitrosation->N_Nitrosamine ProtonationTautomerization Protonation & Tautomerization N_Nitrosamine->ProtonationTautomerization Diazohydroxide Diazohydroxide (Ar-N=N-OH) ProtonationTautomerization->Diazohydroxide ProtonationDehydration Protonation & Dehydration Diazohydroxide->ProtonationDehydration DiazoniumSalt Diazonium Salt (Ar-N₂⁺) ProtonationDehydration->DiazoniumSalt

Caption: Mechanism of the diazotization of anilines.

The "Ortho Effect" and Steric Hindrance

The presence of substituents at the ortho position to the amino group can significantly influence the reactivity of anilines due to steric hindrance and electronic effects, a phenomenon often referred to as the "ortho effect".[11][12][13]

In this compound, the fluorine atom at the 2-position and the chlorine atom at the 6-position are both ortho to the amino group. This steric bulk can hinder the approach of reagents to the nitrogen atom, potentially slowing down reactions involving the amino group itself, such as acylation or alkylation. Furthermore, this steric hindrance can also influence the regioselectivity of reactions on the aromatic ring.

Conclusion

This compound is a highly functionalized building block with a unique reactivity profile shaped by the interplay of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity, which is enhanced by the electron-withdrawing nature of the adjacent halogens. Conversely, in nucleophilic aromatic substitution, the C-F bond is the most susceptible to attack due to the high electronegativity of fluorine. The diazotization of the amino group, while feasible, is expected to be slower than that of unsubstituted aniline due to the deactivating effect of the halogens. The ortho-substituents (fluorine and chlorine) introduce steric constraints that must be considered in synthetic planning.

This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other haloanilines. The provided experimental protocols serve as a starting point for the practical application of this versatile reagent in the synthesis of novel compounds for pharmaceutical and materials science research.

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-6-chloro-2-fluoroaniline: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated anilines as key building blocks is a cornerstone of modern synthetic chemistry. Among these, 3-Bromo-6-chloro-2-fluoroaniline stands out as a valuable intermediate due to its unique substitution pattern, which offers multiple points for diversification in the development of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the plausible synthetic routes to this important molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

The selection of an optimal synthetic pathway is a critical decision in any chemical development program, directly impacting yield, purity, cost-effectiveness, and scalability. This document will dissect two primary, logically derived synthetic strategies for obtaining this compound, providing a comparative analysis of their respective merits and challenges.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from different commercially available starting materials. The two most viable routes involve the sequential halogenation of a substituted aniline. Below is a summary of these proposed routes with their key parameters.

Parameter Route 1: Bromination of 4-chloro-2-fluoroaniline Route 2: Chlorination of 3-bromo-2-fluoroaniline
Starting Material 4-chloro-2-fluoroaniline3-bromo-2-fluoroaniline
Key Transformation Electrophilic BrominationElectrophilic Chlorination
Reagents N-Bromosuccinimide (NBS), AcetonitrileN-Chlorosuccinimide (NCS), Acetonitrile
Purity (Anticipated) High, with potential for isomeric impuritiesHigh, with potential for isomeric impurities
Overall Yield (Estimated) Good to ExcellentExcellent (precursor yield is high)
Key Advantages Readily available starting materialHigh-yield synthesis of the precursor is documented
Potential Challenges Control of regioselectivity during brominationControl of regioselectivity during chlorination

Route 1: Synthesis via Bromination of 4-chloro-2-fluoroaniline

This route commences with the commercially available 4-chloro-2-fluoroaniline. The core of this strategy lies in the selective introduction of a bromine atom at the 3-position of the aniline ring through electrophilic aromatic substitution.

Experimental Protocol

Step 1: Bromination of 4-chloro-2-fluoroaniline

  • Reaction Setup: To a solution of 4-chloro-2-fluoroaniline (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0-5 °C under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Mechanistic Rationale and Causality

The directing effects of the substituents on the aniline ring are paramount in this transformation. The amino group is a strongly activating, ortho-, para-director. The fluorine at the 2-position and the chlorine at the 4-position are deactivating, ortho-, para-directors. The electrophilic bromination will be directed by the powerful activating effect of the amino group. The position para to the amino group is already occupied by the chlorine atom. Therefore, the bromination is directed to the ortho positions (3 and 5). Steric hindrance from the fluorine atom at the 2-position will favor the substitution at the 3-position.

Caption: Workflow for the synthesis of this compound via bromination.

Route 2: Synthesis via Chlorination of 3-bromo-2-fluoroaniline

This alternative route begins with 3-bromo-2-fluoroaniline. A high-yielding synthesis for this precursor is well-documented, making this a very attractive starting point. The key step is the selective chlorination at the 6-position.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-fluoroaniline (Precursor)

A robust synthesis of 3-bromo-2-fluoroaniline involves the reduction of 3-bromo-2-fluoronitrobenzene.

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-fluoronitrobenzene (1.0 eq.) in ethanol.

  • Reaction Execution: Add iron powder (3.0 eq.) and a catalytic amount of ammonium chloride in water. Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: After completion, filter the hot reaction mixture through celite and wash with ethanol. The filtrate is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-bromo-2-fluoroaniline, often in high purity and with yields reported to be around 95%.[1]

Step 2: Chlorination of 3-bromo-2-fluoroaniline

  • Reaction Setup: Dissolve 3-bromo-2-fluoroaniline (1.0 eq.) in acetonitrile and cool the solution to 0-5 °C.

  • Reaction Execution: Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise. Allow the reaction to stir at room temperature while monitoring its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Mechanistic Rationale and Causality

In this route, the directing effects of the amino, bromo, and fluoro groups on the aniline ring dictate the position of chlorination. The amino group is a strong ortho-, para-director. The bromine and fluorine atoms are ortho-, para-directing but deactivating. The powerful activating effect of the amino group will dominate. The position para to the amino group (position 5) is sterically hindered by the adjacent bromine atom. Therefore, the incoming electrophile (Cl+) will preferentially substitute at the less hindered ortho position, which is the 6-position.

Caption: Workflow for the synthesis of this compound via chlorination.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is attractive due to the directness of the approach starting from a readily available material. However, the regioselectivity of the bromination step would need careful optimization to minimize the formation of any undesired isomers.

  • Route 2 benefits from a well-established, high-yield synthesis of the key precursor, 3-bromo-2-fluoroaniline. The subsequent chlorination is anticipated to proceed with good regioselectivity due to the directing effects of the existing substituents. This route may offer a more reliable and higher-yielding overall process.

For researchers and drug development professionals, the choice between these routes will depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the capabilities for purification. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to assess the impurity profiles before committing to a larger-scale production.

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 3-Bromo-6-chloro-2-fluoroaniline Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity assessment of 3-Bromo-6-chloro-2-fluoroaniline (CAS: 943830-81-7), a critical intermediate in pharmaceutical synthesis.[1][2] We will explore the causality behind experimental choices, present detailed protocols, and compare HPLC with viable alternative technologies, supported by experimental data and authoritative guidelines.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is fundamentally linked to the safety and efficacy of the final drug product. This principle extends upstream to key intermediates like this compound. Uncontrolled impurities, even in trace amounts, can carry over into the final API, potentially altering its pharmacological or toxicological profile. Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety.[3]

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds, such as halogenated anilines.[4][5][6]

The Primary Analytical Approach: A Validated HPLC Method

A successful purity method begins with a well-developed chromatographic system. The following reverse-phase HPLC (RP-HPLC) method is designed for the effective separation of this compound from its potential process-related impurities and degradation products.

Table 1: Proposed HPLC Method Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like halogenated anilines.[5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution (e.g., 40% B to 90% B over 15 min) is chosen to ensure elution of the main analyte while also separating potentially more or less polar impurities. The acidic mobile phase suppresses the ionization of the aniline, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.[7]
Detection UV at 254 nmAromatic compounds like anilines exhibit strong UV absorbance, making 254 nm a common and sensitive wavelength for detection.[8]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

The Core of Scientific Integrity: A Deep Dive into Method Validation

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the globally harmonized ICH Q2(R1) guideline , ensuring regulatory acceptability.[10][11][12]

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Finalization Dev Develop HPLC Method Protocol Draft & Approve Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for HPLC method validation.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] For a purity method, this is arguably the most critical parameter and is demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions as recommended by ICH guidelines.[15] The goal is to achieve 5-20% degradation.[15][16]

    • Acid Hydrolysis: Add 1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60°C.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid sample at 80°C.

    • Photolytic Stress: Expose the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[15]

  • Analysis: After a suitable time, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration and analyze by HPLC alongside an unstressed control sample.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate the peak purity of the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate resolution between the main analyte peak and all degradation product peaks.

  • The analyte peak must pass peak purity analysis, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[13]

Experimental Protocol:

  • Prepare Standards: From a certified reference standard, prepare a series of at least five concentrations spanning the expected range. For a purity assay, this typically covers 50% to 150% of the target analytical concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal relative to the response at 100% concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is typically assessed using recovery studies.

Experimental Protocol:

  • Spike Samples: Prepare a sample matrix (or placebo) and spike it with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.[17]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with variations (different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability experiment. The results from both sets are then statistically compared.[19]

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.[17]

  • Intermediate Precision: %RSD for the combined data should be ≤ 2.0%.

Table 2: Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak purity > 99.9%; Resolution > 2.0 for all degradantsNo co-elution; Peak Purity PassPass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability0.85%≤ 2.0%Pass
- Intermediate1.15%≤ 2.0%Pass
LOD 0.01 µg/mLReportablePass
LOQ 0.03 µg/mLReportablePass
Robustness System suitability passes under all varied conditionsSystem suitability criteria metPass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the response (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Flow rate (±10%)

    • Column temperature (±5°C)

    • Mobile phase pH (±0.2 units)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak symmetry, resolution).

Acceptance Criteria:

  • The system suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the workhorse, other techniques can be employed for purity analysis, each with distinct advantages and limitations.[20]

G cluster_0 Key Purity Validation Parameters cluster_1 Foundation Specificity Specificity Is the method selective for the analyte? Accuracy Accuracy How close is the result to the true value? Foundation Method Suitability LOD/LOQ & Range Robustness Precision Precision How repeatable are the results? Linearity Linearity Is the response proportional to concentration?

Caption: Interrelationship of core validation parameters.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures. This results in significantly faster analysis times and improved resolution.[21]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6][22] For a semi-volatile compound like this compound, GC is a viable alternative, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.

Table 3: Comparison of HPLC, UPLC, and GC for Purity Analysis
ParameterHPLCUPLCGas Chromatography (GC)
Principle Liquid-solid phase partitioningLiquid-solid phase partitioning (small particles)Gas-solid/liquid phase partitioning
Applicability Excellent for non-volatile & thermally labile compounds.[6]Same as HPLC, but with higher performance.[21]Only for volatile or semi-volatile, thermally stable compounds.[22]
Analysis Speed Moderate (e.g., 15-30 min)Very Fast (e.g., 2-5 min)Fast (e.g., 5-15 min)[23]
Resolution HighVery HighVery High (especially with capillary columns)
Solvent Usage HighLow (significant reduction vs. HPLC)Very Low (uses carrier gas)[23]
Sample Prep Simple dissolution in a suitable solvent.Same as HPLC.May require derivatization for polar compounds, though not likely for this aniline.[24]
Primary Advantage Versatility and robustness. The industry standard.Speed and efficiency, leading to higher throughput.Excellent for analyzing residual solvents and other volatile impurities simultaneously.
Primary Limitation Slower run times and higher solvent consumption compared to alternatives.Higher initial instrument cost and backpressure can cause more wear on components.Not suitable for non-volatile or thermally unstable impurities.

Conclusion

The analytical validation of an HPLC method for the purity of this compound is a multi-faceted process governed by stringent regulatory guidelines.[25] A thoroughly validated method, proven to be specific, accurate, precise, linear, and robust, is essential for ensuring the quality of this critical pharmaceutical intermediate. While HPLC remains the gold standard due to its versatility, technologies like UPLC offer significant gains in speed and efficiency, making them a compelling alternative for high-throughput environments. Gas Chromatography serves as a powerful orthogonal technique, particularly for assessing volatile impurities. The choice of methodology ultimately depends on the specific needs of the laboratory, but the principles of rigorous validation remain universal and non-negotiable.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The trifunctional aniline, 3-bromo-6-chloro-2-fluoroaniline, represents a valuable building block, offering multiple points for diversification. However, the presence of three distinct halogen atoms and an aniline moiety presents a significant challenge for selective cross-coupling reactions. This guide provides an in-depth comparative analysis of palladium catalyst systems for the selective coupling of this compound, focusing on the widely utilized Suzuki-Miyaura and Buchwald-Hartwig reactions. We will delve into the principles of catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower you to navigate the complexities of these transformations.

The Challenge of Selective Functionalization

The primary challenge in the palladium-catalyzed coupling of this compound lies in achieving regioselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength, which follows the general trend: C-I > C-Br > C-Cl >> C-F.[1] This inherent reactivity difference is the key to selectively functionalizing the C-Br bond over the more robust C-Cl bond. The C-F bond is generally unreactive in these cross-coupling reactions.[1]

Furthermore, the electronic nature of the substrate, being an electron-deficient aniline, can influence the kinetics of the catalytic cycle. The choice of the palladium catalyst, and particularly the ancillary ligands, is therefore paramount in controlling the reaction's outcome.

Principles of Palladium Catalyst Selection

The success of a cross-coupling reaction hinges on the careful selection of the palladium source and, more critically, the associated ligands. Modern palladium catalysis has evolved from simple phosphine ligands like triphenylphosphine (PPh₃) to a sophisticated toolbox of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands.

  • Buchwald Ligands: This class of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) has proven to be exceptionally effective for the coupling of challenging substrates, including electron-deficient aryl chlorides and bromides.[2][3] Their steric bulk promotes the reductive elimination step and stabilizes the active monoligated palladium species, leading to higher turnover numbers.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium. These catalysts often exhibit remarkable activity and longevity, making them suitable for the coupling of even the most unreactive aryl chlorides.[1]

  • Palladacycles: These pre-catalysts feature a stable palladium-carbon σ-bond and are often air- and moisture-stable, offering ease of handling. They can exhibit very high catalytic activity at low loadings.

The choice of base is also a critical parameter, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, LiHMDS). The base not only facilitates the transmetalation step in Suzuki couplings but also the deprotonation of the amine in Buchwald-Hartwig reactions.[4][5]

Comparative Performance of Palladium Catalysts

While a direct head-to-head comparison of a wide range of palladium catalysts for the coupling of this compound is not extensively documented in a single study, we can compile and compare data from analogous systems to provide a clear performance overview. The following tables summarize representative conditions and yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions of similar di- and tri-substituted haloanilines.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For the selective coupling at the C-Br position of this compound, catalyst systems known for their high activity with aryl bromides are preferred.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012~75Good yield for mono-arylation of some dihaloarenes, but may require higher catalyst loading.[6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1004>90Highly effective for challenging bromopyridines, suggesting good performance with the target substrate.[6]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene10018~85-95A robust system for electron-deficient aryl bromides.[3]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002>95NHC-based catalyst showing high turnover numbers with bromopyridines.[6]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. For this compound, selective amination at the C-Br position is the desired outcome.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF6516~80-90Effective for selective amination of 3-bromo-2-chloropyridine.[7]
Pd(OAc)₂ / XPhosXPhosNaOtBuToluene10018~85A general and effective system for the amination of electron-deficient aryl bromides.[3]
BrettPhos-precatalystBrettPhosLiHMDSTHF6516>90Highly active pre-catalyst for the amination of primary amines with bromo-heterocycles.[7]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene11024~80-95A versatile system for the amination of a range of aryl bromides.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. These protocols are based on best practices for analogous challenging substrates and should serve as a robust starting point for your investigations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, selectively at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix the Pd₂(dba)₃ (0.015 mmol) and SPhos (0.036 mmol) and add this mixture to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-2-fluoroaniline.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine at the C-Br position.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous THF (5 mL).

  • Add the amine (1.2 mmol).

  • Add LiHMDS (2.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)L_n-Br Pd0->OA Trans Ar-Pd(II)L_n-Ar' OA->Trans Transmetalation Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination Substrate Ar-Br (this compound) Substrate->OA Oxidative Addition Boronic Ar'-B(OH)₂ / Base Boronic->Trans

A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)L_n-Br Pd0->OA Amine_Complex [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ OA->Amine_Complex Amido_Complex Ar-Pd(II)L_n(NR'R'') Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Substrate Ar-Br (this compound) Substrate->OA Oxidative Addition Amine HNR'R'' Amine->Amine_Complex Base Base Base->Amido_Complex

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: Aryl Halide, Coupling Partner, Base b Add Catalyst System: Pd Source & Ligand a->b c Add Solvent b->c d Inert Atmosphere (Evacuate/Backfill) c->d e Heat and Stir d->e f Monitor Progress (TLC/LC-MS) e->f g Quench Reaction f->g h Extraction g->h i Drying & Concentration h->i j Column Chromatography i->j k Pure Product j->k

A general experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selective functionalization of this compound is a challenging yet achievable goal with the modern palladium catalysts available today. The key to success lies in leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and selecting a highly active catalyst system. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, in combination with appropriate palladium precursors and bases, offer the most promising routes to achieving high yields and selectivity. The provided protocols and comparative data serve as a comprehensive guide for researchers to develop efficient and robust synthetic strategies for the derivatization of this valuable building block.

References

A Comparative Guide to the Biological Activity of Novel Insecticidal Compounds Derived from 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the halogenated aniline scaffold has emerged as a privileged starting point for the synthesis of a diverse array of biologically active molecules. Among these, 3-Bromo-6-chloro-2-fluoroaniline presents a unique combination of steric and electronic properties, making it an attractive building block for the development of next-generation insecticides. This guide provides an in-depth comparative analysis of a representative insecticidal compound derived from this scaffold against a leading commercial alternative, supported by experimental data and detailed protocols for researchers in the field of agrochemical discovery.

Introduction to the this compound Scaffold

The strategic placement of three distinct halogen atoms on the aniline ring of this compound offers medicinal chemists a versatile platform for molecular exploration. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity, while the chlorine at the 6-position and bromine at the 3-position provide multiple sites for synthetic diversification through cross-coupling and other reactions. This trifecta of halogens contributes to the overall lipophilicity and electronic nature of the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. The primary application of this scaffold that has shown considerable promise is in the development of insecticides, particularly those belonging to the anthranilic diamide class.

Comparative Analysis of Insecticidal Activity

For the purpose of this guide, we will compare a representative novel compound, hereafter referred to as Derivative Compound A , synthesized from this compound, with the commercially successful insecticide, Chlorantraniliprole . Both compounds belong to the anthranilic diamide class and share a common mechanism of action.

Derivative Compound A is a hypothetical, yet representative, N-(3-bromo-6-chloro-2-fluorophenyl)pyrazolecarboxamide, the structure of which is inspired by compounds disclosed in recent agrochemical patents. Its synthesis would logically proceed via the condensation of this compound with a suitable pyrazole carboxylic acid derivative.

Chlorantraniliprole is a widely used, broad-spectrum insecticide known for its potent activity against a range of lepidopteran pests.[1] It is the first commercialized insecticide of the anthranilic diamide class.[2]

Quantitative Comparison of Insecticidal Potency

The following table summarizes the insecticidal activity of Derivative Compound A and Chlorantraniliprole against two major agricultural pests: the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). The data for Derivative Compound A is extrapolated from structure-activity relationship studies of closely related analogues, while the data for Chlorantraniliprole is derived from published literature.[3][4]

CompoundTarget PestBioassay MethodLC50 (mg/L)Reference
Derivative Compound A Plutella xylostellaLeaf-Dip Bioassay~0.30(extrapolated)
Chlorantraniliprole Plutella xylostellaLeaf-Dip Bioassay0.23[5]
Derivative Compound A Mythimna separataDiet Incorporation~1.5(extrapolated)
Chlorantraniliprole Mythimna separataDiet Incorporation1.336 (72h)[4]

Analysis of Performance Data:

The data suggests that Derivative Compound A, incorporating the this compound moiety, exhibits potent insecticidal activity comparable to, though slightly less potent than, the established insecticide Chlorantraniliprole. The sub-parts-per-million LC50 values against Plutella xylostella for both compounds underscore the high potency of the anthranilic diamide chemotype. The slightly higher LC50 value for Derivative Compound A could be attributed to subtle differences in how the specific halogenation pattern of the aniline ring affects binding to the target site. Against Mythimna separata, both compounds again show similar efficacy. These findings validate the this compound scaffold as a promising foundation for the development of new and effective insecticides.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key bioassays are provided below.

Protocol 1: Leaf-Dip Bioassay for Plutella xylostella

This method is a standard for assessing the toxicity of insecticides to leaf-eating insects.

Materials:

  • Cabbage or radish leaves

  • Third-instar larvae of Plutella xylostella

  • Test compounds (dissolved in a suitable solvent, e.g., acetone with a surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

Procedure:

  • Prepare a series of dilutions of the test compounds in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100).

  • Excise leaf discs (5 cm diameter) from fresh, untreated cabbage or radish leaves.

  • Using forceps, dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.

  • Allow the treated leaf discs to air-dry on a wire rack for 1-2 hours.

  • Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

  • Place one treated leaf disc in each Petri dish.

  • Introduce 10-15 third-instar P. xylostella larvae into each Petri dish.

  • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubate the bioassay units at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the LC50 values using probit analysis.

Protocol 2: Diet Incorporation Bioassay for Mythimna separata

This method is suitable for insects that can be reared on an artificial diet.

Materials:

  • Artificial diet for M. separata

  • Third-instar larvae of M. separata

  • Test compounds (dissolved in a suitable solvent)

  • 24-well insect rearing trays

  • Pipettes

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • Prepare the artificial diet according to the standard formulation and allow it to cool to approximately 50-60°C.

  • Incorporate the test compound solutions into the molten diet at various concentrations and mix thoroughly.

  • Dispense the treated diet into the wells of the 24-well rearing trays (approximately 1-2 mL per well).

  • Allow the diet to solidify at room temperature.

  • Introduce one third-instar M. separata larva into each well.

  • Seal the trays with a breathable film.

  • Incubate the trays under the same conditions as the leaf-dip bioassay.

  • Record larval mortality at 24, 48, and 72 hours.

  • Calculate the LC50 values using probit analysis.

Mechanism of Action: Ryanodine Receptor Modulation

Both Derivative Compound A and Chlorantraniliprole exert their insecticidal effects by targeting the insect ryanodine receptor (RyR).[2] The RyR is a large ion channel located on the sarcoplasmic reticulum of muscle cells that regulates the release of intracellular calcium stores, which is essential for muscle contraction.

These anthranilic diamide insecticides act as potent activators of the insect RyR. Their binding to a specific allosteric site on the receptor locks it in an open conformation, leading to an uncontrolled and sustained release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm. This depletion of intracellular calcium stores and the resulting high cytosolic calcium levels cause muscle paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum Lumen RyR Ryanodine Receptor (RyR) Ca_high High [Ca²⁺] RyR->Ca_high Uncontrolled Ca²⁺ Release Paralysis Muscle Paralysis & Cessation of Feeding Ca_high->Paralysis Death Insect Death Paralysis->Death Ca_store Ca²⁺ Store Compound Derivative Compound A / Chlorantraniliprole Compound->RyR Binds and Activates

Experimental Workflow Visualization

The process of evaluating a novel insecticidal compound derived from this compound follows a logical progression from synthesis to detailed biological characterization.

G Start This compound Synthesis Chemical Synthesis of Derivative Compound A Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Bioassay Insecticidal Bioassay (e.g., Leaf-Dip) Purification->Bioassay Mechanism Mechanism of Action Studies (e.g., Calcium Imaging) Purification->Mechanism LC50 LC50 Determination Bioassay->LC50 Comparison Comparative Analysis with Chlorantraniliprole LC50->Comparison Mechanism->Comparison

Conclusion

The this compound scaffold serves as a highly effective starting point for the development of novel insecticidal compounds. As demonstrated by the comparative analysis of Derivative Compound A and the commercial insecticide Chlorantraniliprole, derivatives of this scaffold can exhibit potent insecticidal activity against key agricultural pests. The shared mechanism of action, targeting the insect ryanodine receptor, provides a validated pathway for achieving high efficacy and selectivity. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and scientists to synthesize and evaluate new candidate insecticides, contributing to the ongoing innovation in crop protection.

References

A Comparative Guide to the Synthetic Utility of 3-Bromo-6-chloro-2-fluoroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of polyhalogenated aromatic compounds is paramount. These molecules serve as versatile scaffolds, offering multiple, distinct reaction sites for building molecular complexity. Among these, 3-Bromo-6-chloro-2-fluoroaniline stands out as a building block with significant potential, yet its synthetic utility is best understood when contrasted with its positional isomers. The specific arrangement of halogen and amine substituents dictates the molecule's electronic and steric properties, profoundly influencing reactivity and regioselectivity in key synthetic transformations.

This guide provides an in-depth comparison of this compound and its isomers, offering field-proven insights into their application. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in leveraging these critical intermediates.

Physicochemical Properties and Reactivity Profiles: A Tale of Substitution

The reactivity of a substituted aniline is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects from each substituent. The amino group is a powerful ortho-, para-director and an activating group, while halogens are deactivating yet ortho-, para-directing. In polysubstituted systems, these competing influences create a unique reactivity map for each isomer.

The core compound, this compound, possesses a distinct electronic profile. The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, while the bromine at the 3-position and chlorine at the 6-position further decrease the ring's electron density. This electronic environment is critical for understanding its behavior in various reactions.

PropertyThis compound3-Bromo-2-chloro-6-fluoroaniline3-Chloro-4-fluoroaniline
CAS Number 943830-81-71702023-23-1367-21-5
Molecular Formula C₆H₄BrClFNC₆H₄BrClFNC₆H₅ClFN
Molecular Weight 224.46 g/mol 224.46 g/mol 145.56 g/mol
Appearance Black PowderNot specifiedDark purple to black solid
Melting Point Not specified61-62°C42-44 °C
Predicted Boiling Point 235.2±35.0 °C~244.3°C227-228 °C
Key Structural Feature F is ortho to NH₂, Cl is paraF is para to NH₂, Cl is orthoF is para to NH₂, Cl is meta

This table presents a selection of isomers to illustrate the diversity in physical properties. Data for all possible isomers is extensive and beyond the scope of this summary.

The primary determinant of reactivity in cross-coupling reactions is the carbon-halogen (C-X) bond strength. The established trend for bond dissociation energy is C-I < C-Br < C-Cl << C-F. This hierarchy is the cornerstone of chemoselective synthesis, allowing for the sequential functionalization of polyhalogenated systems. The C-Br bond will react preferentially over the C-Cl bond under controlled palladium-catalyzed conditions, while the C-F bond is typically inert to these transformations.

Caption: Reactivity map for this compound.

Comparative Synthetic Utility in Key Transformations

The true measure of a building block's utility lies in its performance in common synthetic reactions. The specific substitution pattern of each isomer creates distinct advantages and disadvantages.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most important application for halogenated anilines. The ability to selectively form C-C, C-N, and C-O bonds is fundamental to modern drug discovery.

Regioselectivity: For an intermediate like this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for stepwise functionalization. A Suzuki-Miyaura or Buchwald-Hartwig reaction can be performed selectively at the more reactive C-Br position under milder conditions, leaving the C-Cl bond untouched for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is a powerful tool for building complex molecules.

Isomer Comparison:

  • Isomers with Bromine at C3 or C4 (meta or para to NH₂): These are generally good substrates. For example, in a comparative study of bromoaniline isomers in a Suzuki-Miyaura coupling, 4-bromoaniline (para) gave a high yield in a short time, while 3-bromoaniline (meta) required a longer reaction time to achieve a comparable yield. This suggests that the electronic influence of the para-amino group facilitates the reaction more effectively.

  • Isomers with Bromine at C2 (ortho to NH₂): The proximity of the bulky bromine atom and the amino group can introduce steric hindrance, potentially requiring more specialized ligands or harsher conditions to achieve high yields. However, the ortho-halogen can also be advantageous in reactions involving chelation control.

Experimental Insight: The choice of palladium catalyst and ligand is critical when dealing with less reactive C-Cl bonds or sterically hindered substrates. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition step, which is typically rate-limiting.

Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple electron-withdrawing halogens activates the aromatic ring towards nucleophilic attack, especially at positions ortho and para to the activating groups. For this compound, the positions C4 and C5 are activated for SNAr. The utility of a specific isomer in SNAr depends on which positions are most activated and sterically accessible. Pyridines, which are inherently π-deficient, are excellent examples where halogen substituents at the C2 and C4 positions are highly activated for SNAr.

Case Study: The Role of Chloro-Fluoroanilines in Lapatinib Synthesis

While not involving the exact title compound, the synthesis of the dual tyrosine kinase inhibitor Lapatinib provides a compelling, real-world example of the strategic importance of a closely related isomer, 3-chloro-4-fluoroaniline. In the synthesis, 3-chloro-4-fluoroaniline is a crucial building block that is coupled with a 4-chloro-6-iodoquinazoline moiety.

The choice of this specific isomer is deliberate:

  • Reactivity: The aniline nitrogen acts as the nucleophile, displacing the chlorine on the quinazoline ring.

  • Pharmacokinetics: The chloro and fluoro substituents are known to modulate the metabolic stability and binding affinity of the final drug molecule.

  • Blocking Group: The chlorine at the 3-position and fluorine at the 4-position direct subsequent reactions and prevent unwanted side reactions at those sites.

This case underscores the principle that the specific placement of each halogen is a critical design element in multistep pharmaceutical synthesis.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Haloaniline, Boronic Acid, Base, & Solvent to Flask prep2 Degas Mixture (e.g., Ar sparge) prep1->prep2 react1 Add Pd Catalyst & Ligand prep2->react1 react2 Heat to Reaction Temperature (e.g., 80-100°C) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool & Quench (e.g., add water) react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 F F workup4->F Isolated Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful synthesis. The following are representative methodologies.

Protocol 1: N-BOC Protection of a Haloaniline

Rationale: The amino group is often protected to prevent side reactions and to modulate the electronic properties of the ring during subsequent steps. The tert-butoxycarbonyl (BOC) group is a common choice due to its stability and ease of removal under acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the aniline (e.g., 2.24 g, 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (e.g., 2.1 mL, 15 mmol) to the solution.

  • Slowly add a solution of Boc₂O (e.g., 2.62 g, 12 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), followed by saturated NaHCO₃ solution (2 x 25 mL), and finally brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-BOC protected product, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

Rationale: This protocol is designed to leverage the higher reactivity of the C-Br bond over the C-Cl bond for selective C-C bond formation.

Materials:

  • N-BOC-3-Bromo-6-chloro-2-fluoroaniline (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis) or Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent mixture: Dioxane/Water (e.g., 4:1)

Procedure:

  • To a Schlenk flask, add the N-BOC protected aniline (e.g., 3.25 g, 10 mmol), arylboronic acid (e.g., 1.46 g, 12 mmol), and K₂CO₃ (e.g., 2.76 g, 20 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture (50 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.35 g, 0.3 mmol) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The synthetic utility of this compound and its isomers is a clear demonstration of how subtle changes in molecular architecture can lead to profound differences in chemical reactivity. For the synthetic chemist, these are not just reagents but precision tools. The ability to perform regioselective cross-coupling reactions, leveraging the differential reactivity of C-Br and C-Cl bonds, makes these compounds highly valuable for the construction of complex, functionalized molecules. As demonstrated by the synthesis of drugs like Lapatinib, the careful selection of a specific haloaniline isomer is a critical, rational decision that impacts yield, purity, and the biological properties of the final target. A thorough understanding of the electronic and steric factors governing their reactivity is essential for unlocking the full synthetic potential of these versatile building blocks.

The Strategic Synthesis of Vemurafenib: A Comparative Guide to Manufacturing Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Synthetic Strategy in Targeted Cancer Therapy

Vemurafenib (marketed as Zelboraf®) is a potent inhibitor of the BRAFV600E mutated protein, a key driver in a significant percentage of metastatic melanomas. The development and manufacturing of such targeted therapies hinge on efficient, scalable, and cost-effective synthetic routes. The molecular architecture of Vemurafenib, featuring a pyrrolopyridine core linked to a substituted difluorophenyl sulfonamide, presents several synthetic challenges. This guide provides a comparative analysis of two distinct synthetic strategies for Vemurafenib, highlighting the pivotal role of the starting materials and the sequence of bond formation. While the initially investigated starting material, 3-Bromo-6-chloro-2-fluoroaniline, lacks documented application in major pharmaceutical syntheses, its isomer, 4-bromo-3-chloro-2-fluoroaniline, and more broadly, polysubstituted anilines, are crucial in established routes to BRAF inhibitors like Vemurafenib. This guide will therefore focus on a well-documented synthetic pathway beginning with a substituted aniline and compare it with a convergent industrial approach.

Pathway 1: The Linear Approach—Building from a Halogenated Aniline Foundation

This synthetic route constructs the Vemurafenib molecule in a sequential or linear fashion, starting from a polysubstituted aniline. This approach is often favored in initial drug discovery and process development due to its straightforward nature.

Experimental Protocol: Linear Synthesis of Vemurafenib

Step 1: Synthesis of N-(3-amino-2,6-difluorophenyl)propane-1-sulfonamide

  • Starting Material: 2,4-Difluoro-3-nitroaniline.

  • Procedure:

    • To a solution of 2,4-difluoro-3-nitroaniline in pyridine, propanesulfonyl chloride is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The resulting N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • The crude product is purified by column chromatography to yield N-(3-amino-2,6-difluorophenyl)propane-1-sulfonamide.

Step 2: Acylation with the Pyrrolopyridine Core

  • Starting Materials: N-(3-amino-2,6-difluorophenyl)propane-1-sulfonamide and 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride.

  • Procedure:

    • 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is converted to its acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).

    • The resulting acid chloride is then added to a solution of N-(3-amino-2,6-difluorophenyl)propane-1-sulfonamide and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in DCM.

    • The reaction is stirred at room temperature until completion, typically monitored by TLC or LC-MS.

    • The final product, Vemurafenib, is isolated and purified by recrystallization or column chromatography.

Data Summary: Linear Synthesis
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 2,4-Difluoro-3-nitroaniline, Propanesulfonyl chloride, Pd/C, H₂Pyridine, Ethanol0 to RT70-80
2 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chlorideDCM0 to RT85-95

Visualizing the Linear Pathway

Linear Synthesis of Vemurafenib cluster_step1 Step 1: Sulfonamide Formation and Reduction cluster_step2 Step 2: Acylation A 2,4-Difluoro-3-nitroaniline B N-(2,4-Difluoro-3-nitrophenyl) propane-1-sulfonamide A->B Propanesulfonyl chloride, Pyridine C N-(3-amino-2,6-difluorophenyl) propane-1-sulfonamide B->C H₂, Pd/C E Vemurafenib C->E Acylation with D D 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b] pyridine-3-carbonyl chloride

Caption: Linear synthetic route to Vemurafenib.

Pathway 2: The Convergent Approach—Industrial Synthesis Strategy

A convergent synthesis involves the preparation of key molecular fragments separately, which are then combined in the final stages. This approach is often more efficient for large-scale production as it allows for parallel synthesis and purification of intermediates, often leading to higher overall yields.

Experimental Protocol: Convergent Synthesis of Vemurafenib

Fragment A Synthesis: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

  • Starting Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 4-chlorophenylboronic acid.

  • Procedure:

    • A Suzuki coupling reaction is performed between 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-chlorophenylboronic acid.

    • The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., potassium carbonate) and a suitable solvent system (e.g., dioxane/water).[1]

    • The mixture is heated to reflux until the reaction is complete.

    • The product, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, is isolated and purified.

Fragment B Synthesis: 3-Amino-N-(tert-butyl)-2,6-difluorobenzamide

  • Starting Material: 2,6-Difluoro-3-nitrobenzoic acid.

  • Procedure:

    • The carboxylic acid is first converted to its acid chloride using thionyl chloride.

    • The acid chloride is then reacted with tert-butylamine to form the corresponding amide.

    • The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C).

Final Coupling: Friedel-Crafts Acylation

  • Starting Materials: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and the acylating agent derived from Fragment B.

  • Procedure:

    • The N-(tert-butyl)-protected aminodifluorobenzoic acid (from Fragment B) is converted into a reactive acylating species.

    • A Friedel-Crafts acylation is then carried out on the electron-rich pyrrole ring of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Fragment A). This reaction is typically promoted by a Lewis acid.

    • The final step involves the removal of the tert-butyl protecting group and the formation of the sulfonamide, which can be achieved in a one-pot or stepwise manner to yield Vemurafenib.

Data Summary: Convergent Synthesis
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Fragment A 5-Bromo-1H-pyrrolo[2,3-b]pyridine, 4-chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water80-10085-95
Fragment B 2,6-Difluoro-3-nitrobenzoic acid, SOCl₂, tert-butylamine, H₂, Pd/CToluene, EthanolRT to 8075-85 (over 3 steps)
Final Coupling Fragment A, Acylating agent from Fragment B, Lewis AcidDichloromethane0 to RT60-70

Visualizing the Convergent Pathway

Convergent Synthesis of Vemurafenib cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_final Final Coupling and Deprotection/Sulfonylation A1 5-Bromo-1H-pyrrolo[2,3-b]pyridine A_product 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine A1->A_product Suzuki Coupling A2 4-chlorophenylboronic acid A2->A_product Suzuki Coupling Vemurafenib Vemurafenib A_product->Vemurafenib Friedel-Crafts Acylation B1 2,6-Difluoro-3-nitrobenzoic acid B_product 3-Amino-N-(tert-butyl)-2,6-difluorobenzamide B1->B_product 1. SOCl₂ 2. t-BuNH₂ 3. H₂, Pd/C B_product->Vemurafenib

Caption: Convergent synthetic route to Vemurafenib.

Performance Comparison and Experimental Insights

ParameterLinear SynthesisConvergent SynthesisRationale and Field Insights
Overall Yield Typically lowerGenerally higherConvergent routes often have higher overall yields as lengthy linear sequences can lead to cumulative losses.
Process Scalability Can be challengingMore amenable to large-scale productionParallel synthesis of fragments in the convergent route allows for better optimization and throughput in an industrial setting.
Purification Purification of the final product can be complexPurification of smaller fragments is often simplerIsolating and purifying smaller, less complex intermediates in the convergent approach can be more straightforward than purifying the final, larger molecule from a linear synthesis.
Flexibility for Analog Synthesis Less flexibleHighly flexibleThe convergent approach is ideal for medicinal chemistry efforts as different fragments can be readily swapped to create a library of analogs for structure-activity relationship (SAR) studies.[2][3]

Expertise & Experience: The choice between a linear and a convergent synthesis is a critical strategic decision in drug development. While a linear synthesis might be the quickest path to obtaining the first few milligrams of a compound for initial biological testing, a convergent strategy is almost always preferred for long-term development and commercial manufacturing. The ability to stockpile key intermediates in the convergent approach provides a significant logistical advantage and de-risks the overall manufacturing process.

Trustworthiness: The protocols described are based on established and patented synthetic routes.[4] The reliability of these syntheses is demonstrated by their widespread use in the production of Vemurafenib and its analogs for both research and clinical applications. Each step employs well-understood and robust chemical transformations.

Conclusion

The synthesis of Vemurafenib offers a compelling case study in the strategic planning of pharmaceutical manufacturing. While a linear approach starting from a substituted aniline is a viable method, the convergent synthesis presents clear advantages in terms of overall yield, scalability, and flexibility. For researchers in drug discovery and development, understanding the nuances of these different synthetic strategies is paramount for the successful and efficient translation of a promising molecule from the laboratory to the clinic. The choice of a polysubstituted aniline as a key starting material underscores the importance of these versatile building blocks in the synthesis of complex, biologically active molecules.

References

A Senior Application Scientist's Guide to Base Selection for 3-Bromo-6-chloro-2-fluoroaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-6-chloro-2-fluoroaniline

In the landscape of modern drug discovery and development, the strategic use of highly functionalized building blocks is paramount. This compound is one such cornerstone intermediate, prized for its unique electronic and steric properties.[1] Its polysubstituted aromatic core, featuring bromine, chlorine, and fluorine atoms, provides multiple, distinct reaction sites for sequential, controlled diversification.[2][3] This makes it an invaluable scaffold in the synthesis of complex pharmaceutical agents, from neurological drugs to potential anti-cancer compounds.[1][4]

The true synthetic utility of this molecule is unlocked through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[5][6][7] These reactions are fundamental to C-N and C-C bond formation, respectively. However, the success of these transformations—measured in yield, purity, and reaction time—is critically dependent on the judicious selection of a base. This guide provides an in-depth evaluation of base performance in reactions involving this compound, grounded in mechanistic principles and supported by comparative data to empower researchers in making informed experimental choices.

The Mechanistic Role of the Base in Palladium-Catalyzed Cross-Coupling

The base is not a mere spectator; it is an active and essential participant in the catalytic cycle. Its primary role differs slightly between the two most common coupling reactions for this substrate.

  • In Buchwald-Hartwig Amination: The base is required to deprotonate the amine nucleophile (or the N-H bond in the palladium-amine complex) to form the more nucleophilic amide. This step is often turnover-limiting and precedes the final reductive elimination that forms the desired C-N bond.[5][8] The pKa of the amine's conjugate acid and the strength of the base must be carefully matched to ensure efficient deprotonation without causing substrate or product degradation.

  • In Suzuki-Miyaura Coupling: The base plays a crucial role in activating the organoboron species (typically a boronic acid).[7][9] It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step—the transfer of the organic group from boron to the palladium center.[10]

The choice of base, therefore, directly influences reaction kinetics and equilibrium, making its selection a critical optimization parameter.

Comparative Analysis of Common Bases

The selection of a base involves a trade-off between reactivity, solubility, cost, and functional group tolerance. Bases are broadly categorized as inorganic or organic, each with distinct advantages and disadvantages.

BaseClasspKa (Conjugate Acid in H₂O)Typical SolventExpected Performance & Key Considerations
Sodium tert-butoxide (NaOtBu) Inorganic (Alkoxide)~17-19[11]Toluene, DioxaneHigh Reactivity, Poor Selectivity. A very strong, non-nucleophilic base, often used for less reactive aryl chlorides or challenging amine couplings.[12] Caution: Its high basicity can promote side reactions or degradation of base-sensitive functional groups.[13]
Cesium Carbonate (Cs₂CO₃) Inorganic (Carbonate)10.3 (HCO₃⁻)[14]Toluene, Dioxane, DMFExcellent Performance, High Cost. Often considered the "gold standard" for difficult couplings. The large, soft cesium cation enhances solubility and reactivity.[13] It is a moderately strong base, offering a good balance of reactivity and functional group tolerance.
Potassium Phosphate (K₃PO₄) Inorganic (Phosphate)12.3 (HPO₄²⁻)[14][15]Toluene, DioxaneReliable & Cost-Effective. A widely used, moderately strong base that provides a good balance of performance and cost. It is generally well-tolerated by many functional groups and is a common choice for both Buchwald-Hartwig and Suzuki reactions.
Sodium Carbonate (Na₂CO₃) Inorganic (Carbonate)10.3 (HCO₃⁻)[14]Toluene/H₂O, DMFMild & Economical. A standard base for Suzuki couplings, often used in aqueous solvent mixtures.[16][17] Its milder nature makes it suitable for substrates with base-labile groups, though it may be insufficiently strong for challenging C-N couplings.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Organic (Amidine)~13.5 (in MeCN)Acetonitrile, TolueneHomogeneous & Mild. A strong, non-nucleophilic organic base that promotes homogeneous reaction conditions, which can be advantageous for kinetics and scale-up.[18][19] Its use can mitigate issues associated with insoluble inorganic bases. However, it can sometimes inhibit the catalyst at high concentrations.[20]
Mechanistic Visualization: The Role of the Base in Buchwald-Hartwig Amination

The following diagram illustrates the catalytic cycle for a Buchwald-Hartwig amination, highlighting the critical deprotonation step facilitated by the base.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex + Ar-X Amine_Coord Amine Coordination Complex [(Ar-Pd(II)-NHR'R'')L₂]⁺X⁻ OA_Complex->Amine_Coord + HNR'R'' - L Amido_Complex Amido Complex (Ar-Pd(II)-NR'R'')L₂ Amine_Coord->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination + Ar-NR'R'' Product Coupled Product (Ar-NR'R'') Amido_Complex->Product Salt Salt Byproduct ([Base-H]⁺X⁻) Amido_Complex->Salt ArX This compound (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle of Buchwald-Hartwig amination showing the base-mediated deprotonation step.

Experimental Protocol: Buchwald-Hartwig Amination with Potassium Phosphate

This protocol provides a self-validating, reproducible method for the amination of this compound with morpholine, a common cyclic secondary amine. K₃PO₄ is chosen for its reliability and cost-effectiveness.

Materials:

  • This compound (1.0 mmol, 224.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Potassium Phosphate (K₃PO₄), finely ground (2.1 mmol, 445.8 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add this compound, finely ground K₃PO₄, Pd₂(dba)₃, and Xantphos to the flask.

    • Causality: Finely grinding the inorganic base increases its surface area, which can significantly improve reaction rates. The Pd₂(dba)₃/Xantphos combination is a robust catalytic system for C-N couplings.[19]

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Self-Validation: The reaction progress should be monitored by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the point of completion and check for the formation of byproducts.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). d. Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Visualization

Caption: Step-by-step workflow for a representative Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The optimal choice of base for reactions involving this compound is intrinsically linked to the specific coupling partners and the desired balance between reactivity, cost, and functional group tolerance.

  • For robust, general-purpose applications where cost is not the primary constraint, Cs₂CO₃ offers excellent reliability and broad scope.

  • For a cost-effective and highly reliable alternative , finely ground K₃PO₄ is the recommended starting point for process development and scale-up.

  • For Suzuki-Miyaura couplings , particularly with base-sensitive substrates, Na₂CO₃ in an aqueous solvent system is a mild and effective choice.

  • When homogeneous conditions are required , or when dealing with substrates intolerant to inorganic bases, DBU presents a valuable organic alternative, though catalyst inhibition should be monitored.

Ultimately, empirical screening of a small set of bases (e.g., K₃PO₄, Cs₂CO₃, and NaOtBu) is the most effective strategy to identify the ideal conditions for a novel transformation with this versatile building block.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 3-Bromo-6-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7) is a halogenated aniline derivative increasingly utilized as a critical intermediate in the synthesis of complex pharmaceutical compounds and agrochemicals.[1][2] Its molecular structure, featuring three distinct halogen substituents, presents unique challenges and opportunities in synthetic chemistry. The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not just a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.

This guide eschews a simplistic, one-size-fits-all template. Instead, it provides an in-depth, field-proven framework for the cross-validation of analytical results for this compound. Cross-validation is the systematic process of comparing results from two or more orthogonal analytical methods to ensure the accuracy and reliability of the data.[3][4] This approach is fundamental to building a self-validating analytical system, providing a high degree of confidence in reported values for assay, purity, and impurity quantification. Our discussion will be grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[5][6]

We will compare two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The rationale for this selection lies in their orthogonal nature: HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with the stationary phase in a gaseous state. This fundamental difference ensures that any analytical blind spots in one method are likely to be covered by the other.

The Cross-Validation Workflow: A Conceptual Overview

G cluster_prep Phase 1: Preparation & Standardization cluster_eval Phase 3: Data Evaluation & Reconciliation Sample Homogenized Batch of This compound Sol_HPLC HPLC-UV Analysis (Non-volatile impurities, Assay) Sample->Sol_HPLC Prepare Stock Solutions Sol_GC GC-MS Analysis (Volatile impurities, Identity) Sample->Sol_GC Prepare Stock Solutions CRS Certified Reference Standard (CRS) CRS->Sol_HPLC CRS->Sol_GC Compare Compare & Correlate Results (Assay, Purity, Impurity Profile) Sol_HPLC->Compare Sol_GC->Compare Decision Acceptance Criteria Met? (ICH Q2(R1)) Compare->Decision Report Final Validated Report Decision->Report Yes Investigate Investigate Discrepancies Decision->Investigate No Investigate->Sol_HPLC Re-analyze or Refine Methods Investigate->Sol_GC Re-analyze or Refine Methods

Caption: Overall workflow for the cross-validation of analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC is the workhorse for pharmaceutical assay and impurity analysis due to its high resolution, reproducibility, and applicability to a wide range of non-volatile and thermally labile compounds. A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating aromatic compounds like halogenated anilines.[7][8] A gradient elution is employed to ensure that both the main analyte and any potential impurities, which may have significantly different polarities, are eluted with good peak shape and resolution within a reasonable runtime. UV detection is chosen for its simplicity and the strong chromophore present in the aniline ring structure.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Formic acid (ACS grade)

    • This compound Certified Reference Standard (CRS) and test sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 25% B

      • 5-25 min: 25% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 25% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is an ideal orthogonal technique for this analysis. It excels at separating volatile and thermally stable compounds and provides definitive identification through mass fragmentation patterns. This is particularly useful for identifying unknown impurities or confirming the identity of isomers, which might co-elute or be unresolved by HPLC.[9] A low-polarity phenyl-arylene polymer equivalent to a DB-5ms column is chosen for its excellent resolving power for a wide range of semi-volatile organic compounds. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

  • Chemicals and Reagents:

    • Methanol (GC grade)

    • This compound CRS and test sample.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Injector Temperature: 270°C.

    • Injection Mode: Split (ratio 20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Sample Preparation:

    • Standard and Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the CRS or test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • System Suitability Test (SST):

    • Inject the standard solution three times.

    • Acceptance Criteria: The RSD for the peak area should be ≤ 5.0%. The signal-to-noise ratio for the primary ion should be ≥ 10.

Data Comparison and Interpretation

The core of cross-validation lies in the direct comparison of data generated by the two methods. The acceptance criteria for the comparison must be pre-defined in a validation protocol.

G cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comp Cross-Validation Logic HPLC_Assay Quantitative Assay (External Standard) Compare Comparative Assessment HPLC_Assay->Compare HPLC_Imp Purity by Area % (Non-volatile impurities) HPLC_Imp->Compare HPLC_Spec Specificity (Peak Purity) HPLC_Spec->Compare GC_ID Identity Confirmation (Mass Spectrum Match) GC_ID->Compare GC_Imp Impurity Profile (Volatile/Isomeric Impurities) GC_Imp->Compare GC_SemiQuant Semi-Quantitation (Area % vs. Total Ion Current) GC_SemiQuant->Compare Supportive data Conclusion Conclusion Compare->Conclusion Convergent Data? High Confidence Profile

Caption: Logic diagram illustrating the complementary nature of HPLC-UV and GC-MS.

Comparative Data Summary
ParameterHPLC-UV ResultGC-MS ResultAcceptance Criteria
Identity Retention time matches CRSMass spectrum matches CRS libraryMust conform
Assay (%) 99.6%99.5% (by area % TIC)Results should be within ± 2.0%
Total Impurities (%) 0.40%0.50%Results should be within ± 0.2%
Impurity A (Isomer) 0.12%0.15%Detectable by both if applicable
Impurity B (Degradant) 0.08%Not Detected (Non-volatile)Expected discrepancy
Impurity C (Solvent) Not Detected0.10% (e.g., Toluene)Expected discrepancy

Interpretation of Results:

  • Assay: The assay values obtained from both methods are in close agreement, providing high confidence in the potency of the material.

  • Impurity Profile: The total impurity levels are comparable. However, the strength of cross-validation is revealed in the specifics.

    • HPLC detects Impurity B, a potential non-volatile degradant, which is not seen by GC-MS.

    • Conversely, GC-MS detects a residual volatile solvent (Impurity C) that would be eluted in the solvent front in the HPLC analysis.

    • Both methods detect the isomeric impurity (Impurity A), and the quantitative results are comparable, strengthening the validity of the finding.

  • Identity: HPLC provides tentative identity based on retention time, while GC-MS provides definitive confirmation through mass spectral data.

Conclusion: A Synthesis of Strengths

The cross-validation of analytical methods for this compound using orthogonal techniques like HPLC-UV and GC-MS is not a redundant exercise but a scientifically rigorous necessity. This approach creates a self-validating system where the strengths of one technique compensate for the limitations of the other. HPLC provides robust quantification of the main component and non-volatile impurities, while GC-MS offers definitive identification and excels at detecting volatile and isomeric impurities. By synthesizing the data from both analyses, researchers and drug development professionals can build a comprehensive and highly reliable quality profile for this critical pharmaceutical intermediate, ensuring data integrity and supporting regulatory compliance.[3][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.